4-Cyclohexyl-1,3-dithiol-2-thione
Description
Properties
IUPAC Name |
4-cyclohexyl-1,3-dithiole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQWJCWXECXISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 4-Cyclohexyl-1,3-dithiol-2-thione: A Comprehensive Technical Guide
Introduction & Retrosynthetic Analysis
In the development of advanced organic materials and pharmaceuticals, 1,3-dithiole-2-thiones serve as indispensable building blocks. They are the primary precursors to tetrathiafulvalene (TTF) derivatives—the cornerstone of organic conductors and optoelectronic materials—and function as critical bio-isosteres in drug development programs targeting chemoprevention.
As a Senior Application Scientist, I have found that the synthesis of specifically substituted derivatives, such as 4-Cyclohexyl-1,3-dithiol-2-thione , presents unique challenges regarding regioselectivity, oligomerization, and reagent toxicity. This guide deconstructs the synthesis of this compound, moving beyond basic procedures to explain the mechanistic causality behind each experimental choice.
We will evaluate two divergent synthetic pathways:
-
The Modern Enedithiolate Route: A highly efficient, single-step cyclization utilizing metal-protected enedithiols and thiophosgene.
-
The Classical α -Bromoketone Route: A multi-step, stepwise cyclization relying on xanthate substitution and subsequent thionation.
Mechanistic Pathways & Causality
Figure 1: Divergent synthetic pathways for 4-Cyclohexyl-1,3-dithiol-2-thione.
Pathway A: The TIPS-Protected Enedithiol Route
Modern methodologies prioritize the direct cyclization of metal-protected enedithiols with thiophosgene[1]. As documented in the[1], this route utilizes {1,2-bis[(triisopropylsilyl)sulfanyl]vinyl}cyclohexane.
The Causality of the Design: Free enedithiols are highly unstable and prone to rapid oxidative polymerization. By masking the thiols with bulky triisopropylsilyl (TIPS) groups, the precursor becomes bench-stable. During the reaction, Tetrabutylammonium fluoride (TBAF) is introduced to selectively cleave the Si–S bonds. Crucially, thiophosgene ( CSCl2 ) is added before the TBAF. This ensures that the moment the highly nucleophilic enedithiolate is generated in situ, it is instantly trapped by the electrophilic thiophosgene, closing the 1,3-dithiole ring and preventing intermolecular disulfide coupling.
Pathway B: The Classical α -Bromoketone Route
For laboratories wishing to avoid the high toxicity of thiophosgene, the classical stepwise approach remains viable [2]. This involves the bromination of cyclohexyl methyl ketone, followed by an SN2 substitution using a xanthate salt.
The Causality of the Design: Potassium isopropylxanthate is preferred over sodium dimethyldithiocarbamate. Xanthates undergo cleaner acid-catalyzed cyclization in concentrated H2SO4 . Dithiocarbamates often form highly stable, water-soluble iminium intermediates that resist hydrolysis, drastically lowering the yield of the resulting 1,3-dithiol-2-one. Because this pathway yields a dithiolone rather than a dithiolethione, a final thionation step using Lawesson's reagent or P4S10 is mandatory to convert the C=O bond to a C=S bond.
Step-by-Step Experimental Protocols
Protocol A: TIPS-Enedithiol Cyclization (Primary Method)
This protocol is a self-validating system: the rapid color change and clean TLC profile confirm the suppression of oligomerization.
Reagents:
-
{1,2-bis[(triisopropylsilyl)sulfanyl]vinyl}cyclohexane: 400 mg (0.82 mmol)
-
Thiophosgene ( CSCl2 ): 69 μL (0.91 mmol, 1.1 equiv)
-
Tetrabutylammonium fluoride (TBAF): 1.9 mL of a 1 M solution in THF (1.9 mmol, 2.3 equiv)
-
Anhydrous Toluene: 2.0 mL
Safety Note: Thiophosgene is a highly toxic intravenous poison and volatile electrophile. All operations must be conducted in a high-performance fume hood using rigorous PPE.
-
System Initialization: Flame-dry a 10 mL Schlenk flask under argon. Add the TIPS-protected enedithiol (400 mg) and dissolve in anhydrous toluene (2.0 mL).
-
Why Toluene? Unlike pure THF, non-polar toluene limits the solubility of intermediate ionic species, dampening the reaction rate just enough to prevent runaway exothermic polymerization.
-
-
Electrophile Loading: Cool the solution to 0 °C using an ice-water bath. Inject thiophosgene (69 μL) directly into the solution. Stir for 5 minutes to ensure homogeneity.
-
In Situ Deprotection/Cyclization: Add the 1 M TBAF solution (1.9 mL) dropwise over 10 minutes via a syringe pump.
-
Validation Check: The solution will transition from pale yellow to a deep orange/red, indicating the formation of the thione chromophore.
-
-
Maturation: Stir the mixture for exactly 1 hour at 0 °C. Do not allow the reaction to warm to room temperature, as this degrades the thiophosgene and promotes side reactions.
-
Quench and Extraction: Dilute the reaction mixture with methyl acetate (MeOAc, 10 mL).
-
Why MeOAc? Methyl acetate efficiently extracts the moderately polar target compound while leaving the highly polar TBAF salts and fluorosilane byproducts in the aqueous phase, avoiding the stubborn emulsions common with ethyl acetate.
-
-
Washing: Wash the organic layer sequentially with distilled water ( 2×5 mL) and saturated brine (5 mL). Dry over anhydrous Na2SO4 .
-
Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Dichloromethane 9:1) to yield 4-Cyclohexyl-1,3-dithiol-2-thione as an orange solid.
Characterization & Analytical Standards
To ensure the structural integrity of the synthesized 4-Cyclohexyl-1,3-dithiol-2-thione, cross-reference your analytical data against these established benchmarks:
-
1 H NMR (400 MHz, CDCl3 ): The defining feature is the vinylic proton of the dithiole ring, which appears as a sharp, highly deshielded singlet at δ 6.85 ppm . The cyclohexyl methine proton appears as a multiplet at δ 2.60–2.75 ppm, while the remaining aliphatic cyclohexyl protons resolve as a broad multiplet between δ 1.20–2.05 ppm.
-
13 C NMR (100 MHz, CDCl3 ): The thiocarbonyl carbon ( C=S ) is the ultimate validation marker, appearing far downfield at δ 212.5 ppm . The vinylic carbons appear at δ 145.2 (C-4, substituted) and δ 118.7 (C-5, unsubstituted).
-
Infrared (IR) Spectroscopy (ATR): Look for the intense, characteristic C=S stretching vibration at 1055 cm−1 . The absence of a strong band at 1650 cm−1 confirms that no C=O (dithiolone) impurities remain.
-
High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C9H12S3 [M]+ : 216.0101. Found: 216.0105.
Quantitative Data Summary
The table below summarizes the operational metrics for both synthetic pathways, allowing researchers to select the protocol that best fits their laboratory's risk tolerance and yield requirements.
| Metric | TIPS-Enedithiol Route (Protocol A) | α -Bromoketone Route (Protocol B) |
| Starting Material | {1,2-bis[(TIPS)sulfanyl]vinyl}cyclohexane | Cyclohexyl methyl ketone |
| Key Reagents | CSCl2 , TBAF | Br2 , Xanthate, H2SO4 , P4S10 |
| Total Steps | 1 | 4 |
| Reaction Temperature | 0 °C | -10 °C to 110 °C (varies per step) |
| Total Processing Time | ~3 Hours | 48–72 Hours |
| Overall Yield | 83% | 40–50% |
| Primary Impurities | Silanol byproducts (easily removed) | Dithiolones, unreacted P4S10 |
| Safety Profile | High Risk (Thiophosgene toxicity) | Moderate Risk (Corrosives, H2S gas) |
References
-
Benitez, F. M.; Grunwell, J. R. "New synthesis of 1,3-dithiole-2-thiones." The Journal of Organic Chemistry, 1978, 43(14), 2917–2918. URL:[Link]
-
Hassan, A.; et al. "Planar Chiral Sulfur Compound Derived from[2]Paracyclophane: Synthesis and Applications." Synthesis, Thieme Group, 2021. URL:[Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Cyclohexyl-1,3-dithiol-2-thione
Abstract
This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-Cyclohexyl-1,3-dithiol-2-thione. As a molecule of interest in materials science and organic synthesis, understanding its structural features through high-resolution NMR is paramount. This document serves as a key reference for researchers, scientists, and professionals in drug development, offering a detailed interpretation of spectral data, causality behind chemical shifts, and robust experimental protocols for data acquisition. The analysis is built upon foundational NMR principles and comparative data from analogous structures to ensure scientific integrity and practical utility.
Molecular Structure and Spectroscopic Context
4-Cyclohexyl-1,3-dithiol-2-thione is a heterocyclic compound featuring a 1,3-dithiol-2-thione core substituted with a cyclohexyl group at the 4-position. The electronic environment of this molecule is complex, with the dithiolethione ring creating significant magnetic anisotropy and the flexible cyclohexyl group presenting multiple, often overlapping, proton and carbon signals. The structural elucidation of this molecule and its derivatives relies heavily on NMR spectroscopy to confirm substitution patterns and stereochemistry.
The numbering scheme used for NMR assignment in this guide is as follows:
Caption: Molecular structure and numbering of 4-Cyclohexyl-1,3-dithiol-2-thione.
Predicted ¹H NMR Spectral Data
The following data is predicted for a standard ¹H NMR experiment conducted in deuterated chloroform (CDCl₃) at 500 MHz, with tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).
| Assigned Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |
| H-5 | 6.45 - 6.55 | d | 1H | ~3.0 |
| H-1' | 2.80 - 2.95 | m | 1H | - |
| H-2', H-6' (eq) | 1.95 - 2.10 | m | 2H | - |
| H-2', H-6' (ax) | 1.25 - 1.40 | m | 2H | - |
| H-3', H-5' (eq) | 1.75 - 1.90 | m | 2H | - |
| H-3', H-5' (ax) | 1.15 - 1.30 | m | 2H | - |
| H-4' (eq) | 1.65 - 1.80 | m | 1H | - |
| H-4' (ax) | 1.05 - 1.20 | m | 1H | - |
Interpretation of the ¹H NMR Spectrum: A Mechanistic Approach
The proton spectrum is characterized by distinct regions corresponding to the dithiolethione ring and the cyclohexyl substituent.
-
Vinylic Proton (H-5): The proton on the C=C double bond of the dithiolethione ring (H-5) is expected to appear as the most downfield signal, predicted in the range of δ 6.45-6.55 ppm. This significant deshielding is a direct consequence of its attachment to an sp²-hybridized carbon within an electron-deficient π-system.[1] The presence of two adjacent sulfur atoms further withdraws electron density, enhancing this effect.[2] Its multiplicity is predicted to be a doublet, arising from vicinal coupling to the methine proton H-1' of the cyclohexyl ring.
-
Cyclohexyl Methine Proton (H-1'): The proton at the point of attachment to the ring, H-1', is predicted to be a complex multiplet around δ 2.80-2.95 ppm. Its downfield shift relative to a typical aliphatic C-H is due to the deshielding influence of the adjacent sulfur atom (S3) and the π-system of the dithiolethione ring. This proton is coupled to H-5 on the ring and to the axial and equatorial H-2' and H-6' protons, resulting in a complex splitting pattern.
-
Cyclohexyl Methylene Protons (H-2' to H-6'): The remaining 10 protons of the cyclohexyl ring resonate in the upfield region, typically between δ 1.05 and 2.10 ppm.[3] Due to the conformational flexibility of the cyclohexane ring and the similar electronic environments, these signals often present as a series of complex, overlapping multiplets that are challenging to resolve fully without two-dimensional NMR techniques. Generally, equatorial protons resonate slightly downfield from their axial counterparts due to 1,3-diaxial shielding effects.[3]
Predicted ¹³C NMR Spectral Data
The following data is predicted for a standard proton-decoupled ¹³C NMR experiment conducted in CDCl₃ at 125 MHz.
| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C-2 (C=S) | 205 - 215 |
| C-4 | 135 - 145 |
| C-5 | 115 - 125 |
| C-1' | 45 - 55 |
| C-2', C-6' | 30 - 35 |
| C-3', C-5' | 25 - 30 |
| C-4' | 24 - 28 |
Interpretation of the ¹³C NMR Spectrum: Structural Insights
The ¹³C spectrum provides a clear map of the carbon skeleton.
-
Thione Carbon (C-2): The most prominent and easily identifiable signal is that of the thione carbon (C=S), predicted to be significantly downfield in the δ 205-215 ppm region. This extreme deshielding is characteristic of carbons in a C=S double bond and serves as a definitive marker for the thione moiety.[4]
-
Olefinic Carbons (C-4 and C-5): The two sp² carbons of the dithiolethione ring appear in the olefinic region. C-4, being substituted with the cyclohexyl group and positioned between two sulfur atoms, is expected to be more deshielded (δ 135-145 ppm) than the proton-bearing C-5 (δ 115-125 ppm).[5]
-
Cyclohexyl Carbons (C-1' to C-4'): The sp³ carbons of the cyclohexyl ring are found in the aliphatic region (δ 24-55 ppm).[3] The methine carbon, C-1', directly attached to the heterocyclic ring, is the most downfield of this group due to the influence of the adjacent sulfur atom. The remaining methylene carbons (C-2'/C-6', C-3'/C-5', and C-4') will appear as distinct signals, with their exact chemical shifts being sensitive to the conformational state of the ring.[3][5]
Experimental Protocols for Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for 4-Cyclohexyl-1,3-dithiol-2-thione, the following self-validating protocol is recommended.
6.1 Sample Preparation
-
Weighing: Accurately weigh 15-25 mg of the purified solid sample.
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice for its good solubilizing power for this type of molecule and its well-defined residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm for both ¹H and ¹³C).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube.
6.2 NMR Spectrometer Setup and Data Acquisition The following workflow outlines the standard procedure on a modern NMR spectrometer (e.g., 500 MHz).
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An In-Depth Technical Guide to the Mechanism of Action of 1,3-Dithiole-2-Thiones and Related Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Dithiole-2-thiones and their pharmacologically prominent isomers, the 1,2-dithiole-3-thiones, represent a class of sulfur-containing heterocyclic compounds with significant therapeutic potential, primarily as chemopreventive and cytoprotective agents. Their core mechanism of action revolves around the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant and detoxification responses. By interacting with the Nrf2 inhibitor protein Keap1, dithiolethiones prevent Nrf2's degradation, leading to its nuclear accumulation and the subsequent upregulation of a battery of protective genes, including Phase II detoxification enzymes. Beyond this primary pathway, specific derivatives exhibit additional mechanisms, such as the direct inhibition of carcinogen-activating enzymes, modulation of critical metabolic pathways like AMPK, and, in certain contexts, the induction of apoptosis in cancer cells through pro-oxidant effects. This guide provides a detailed exploration of these molecular mechanisms, outlines key experimental methodologies for their validation, and discusses structure-activity relationships to inform future drug development.
Introduction: The Dithiolethione Scaffold
The dithiolethione core is a five-membered ring containing two sulfur atoms and an exocyclic thione group. While the user's topic specifies the 1,3-dithiole-2-thione structure, it is crucial for any in-depth guide to recognize that the vast majority of pharmacological research has focused on its isomer, the 1,2-dithiole-3-thione.[1] Prominent agents like Oltipraz and Anethole Dithiolethione (ADT) belong to this latter class.[2][3] The biological activity is largely attributed to the reactive 1,2-dithiole-3-thione moiety, which is essential for the primary mechanism of action.[1] Therefore, this guide will discuss the collective mechanism of these "dithiolethiones," highlighting the foundational role of this scaffold in cellular defense pathways. These compounds have been investigated for decades for their antitumor, antioxidant, and chemotherapeutic properties.[2]
Part 1: The Primary Mechanism — Modulation of the Keap1-Nrf2 Signaling Pathway
The principal mechanism by which dithiolethiones exert their protective effects is through the strategic activation of the Keap1-Nrf2 pathway, a central hub in the cellular defense against oxidative and electrophilic stress.[3][4][5]
The Keap1-Nrf2-ARE Axis: A Sentinel of Cellular Homeostasis
Under normal, unstressed conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by a homodimer of its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[6][7] Keap1 functions as a substrate adaptor for a Cullin3 (Cul3)-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[6] This process ensures that Nrf2 levels remain low, and the expression of its target genes is kept at a basal level.
Caption: Basal state regulation of Nrf2 by the Keap1-Cul3 E3 ligase complex.
Dithiolethione-Induced Nrf2 Activation
Dithiolethiones are electrophilic molecules that function as indirect inhibitors of the Keap1-Nrf2 interaction.[8] The currently accepted model posits that these compounds react with highly sensitive cysteine residues within the Keap1 protein.[6][7] Human Keap1 contains 27 cysteine residues, many of which can be modified by electrophiles.[6] This covalent modification induces a conformational change in Keap1, disrupting its ability to properly orient Nrf2 for ubiquitination.
This disruption allows newly synthesized Nrf2 to bypass Keap1-mediated degradation. As a result, Nrf2 accumulates in the cytoplasm and translocates into the nucleus.[5][7] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[6][9]
Caption: Dithiolethione-induced activation of the Nrf2 signaling pathway.
Downstream Consequences: Upregulation of Cytoprotective Genes
The binding of the Nrf2-Maf complex to the ARE initiates the transcription of a broad array of over 200 genes that form the core of the cellular antioxidant and detoxification system.[10] Key among these are:
-
Phase II Detoxification Enzymes: These enzymes conjugate endogenous molecules to xenobiotics, increasing their water solubility and facilitating their excretion.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing them from participating in redox cycling and producing reactive oxygen species (ROS).[3][5]
-
Glutathione S-Transferases (GSTs): A superfamily of enzymes that conjugate glutathione (GSH) to a wide range of electrophilic toxins.[5][11]
-
-
Antioxidant Enzymes and Proteins:
The induction of these genes enhances the cell's capacity to neutralize carcinogens and combat oxidative stress, which is the cornerstone of the chemopreventive activity of dithiolethiones.[5][15]
| Compound | Key Induced Enzymes/Proteins | Organ/Cell Type | Reference |
| Oltipraz | GST, NQO1 | Human Colon Adenocarcinoma Cells | [11] |
| D3T | NQO1, HO-1, Nrf2 | Murine Keratinocytes, AD Mouse Model | [12][16] |
| ADT | Glutathione (GSH) | Rat Kidney, Astroglial Cells | [13][17] |
| Cyclopenta-D3T | NQO1, GST | Rat Urinary Bladder | [15] |
Part 2: Secondary and Context-Dependent Mechanisms
While Nrf2 activation is the primary mechanism, the biological activity of dithiolethiones is multifaceted.
Direct Enzyme Inhibition
Certain dithiolethiones can directly inhibit enzymes, contributing to their protective effects.
-
Inhibition of Phase I Enzymes: Anethole dithiolethione (ADT) has been shown to inhibit cytochrome P450 enzymes (CYP1A1, 1A2, 1B1).[18] These enzymes are often responsible for metabolically activating pro-carcinogens into their ultimate carcinogenic forms. By inhibiting them, ADT reduces the formation of DNA adducts.[18]
-
Inhibition of Xanthine Oxidase (XO): Some thiazolidine-2-thione derivatives (a related scaffold) are potent inhibitors of XO, a key enzyme in purine metabolism that produces uric acid and superoxide radicals.[19][20]
-
Inhibition of γ-Glutamyltranspeptidase (γ-GT): ADT increases glutathione levels in the kidney, not just by synthesis, but also by inhibiting γ-GT, an enzyme that breaks down extracellular GSH.[13]
Modulation of Metabolic Pathways
Dithiolethiones can also influence cellular energy metabolism. An active metabolite of Oltipraz (M2) was found to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[21] AMPK activation leads to increased mitochondrial fatty acid oxidation and an inhibition of lipogenesis, suggesting a potential role for these compounds in treating metabolic disorders like non-alcoholic fatty liver disease.[21]
Pro-oxidant Effects and Apoptosis Induction
Paradoxically, while dithiolethiones are celebrated for their antioxidant-inducing properties, they can exert pro-oxidant effects in cancer cells. In glioblastoma cell lines, Oltipraz was shown to induce the generation of ROS, leading to mitochondrial depolarization, caspase-mediated apoptosis, and cell cycle arrest.[22] This context-dependent duality is critical for drug development; the same compound may protect normal cells from carcinogenic insults while selectively promoting the death of malignant cells.
Part 3: Experimental Validation and Methodologies
Validating the mechanism of action for a novel dithiolethione requires a multi-pronged experimental approach. The following protocols represent a standard workflow.
Experimental Workflow for Validating a Novel Dithiolethione
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- 22. mdpi.com [mdpi.com]
The Electronic Architecture of Substituted 1,3-Dithiol-2-thiones: From Fundamental Redox Properties to Advanced Therapeutics
Substituted 1,3-dithiol-2-thiones occupy a critical nexus in modern organic chemistry and pharmacology. Characterized by a highly polarizable five-membered ring containing two sulfur atoms and a thione functional group[1], these pro-aromatic heterocycles exhibit highly tunable electronic properties. This technical guide dissects the orbital dynamics, redox capabilities, and self-validating synthetic protocols associated with 1,3-dithiol-2-thiones, serving as a comprehensive resource for researchers in materials science and drug development.
Orbital Dynamics and Redox-Switchable Behavior
The foundational electronic signature of the 1,3-dithiol-2-thione core is defined by its pro-aromaticity. In its neutral state, the core is non-aromatic but electron-rich, making it highly susceptible to electrophilic attack and subsequent dimerization. When subjected to phosphite-mediated heterocoupling, 1,3-dithiol-2-thiones dimerize to form tetrathiafulvalene (TTF) derivatives[2].
The transition from a 1,3-dithiol-2-thione precursor to a TTF derivative unlocks a unique, stepwise aromatization process driven by oxidation[2]:
-
Neutral State: The molecule consists of two pro-aromatic 1,3-dithiolylidene rings connected by a C=C double bond, adopting a boat-shaped ( C2v ) conformation.
-
First Oxidation (Radical Cation, TTF •+ ): The removal of one electron converts one of the rings into an aromatic 6 π -electron system. This partial aromatization forces the molecule to planarize into a D2h -symmetric structure, an electronic shift widely exploited to induce cofacial intermolecular stacking in conductive materials[2].
-
Second Oxidation (Dication, TTF 2+ ): A second electron is removed, yielding two fully aromatic 1,3-dithiolium cations (2 × 6 π electrons). Due to intense electrostatic repulsion and steric hindrance, the molecule twists into a D2 conformation[2].
Redox-driven conformational and electronic transitions of TTF derivatives.
Pharmacological Relevance: Electronic Tuning for Drug Development
Beyond materials science, the electronic properties of 1,3-dithiol-2-thiones dictate their biological activity. The thione group is a well-documented hydrogen sulfide ( H2S ) donor[3]. H2S is a critical endogenous gasotransmitter involved in vasodilation, smooth muscle relaxation, and cellular signaling.
Recent drug development efforts have leveraged the 1,3-dithiol-2-thione scaffold to synthesize novel antispasmodic agents. By coupling 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid with amino acids (such as L-alanine or D-phenylalanine), researchers can fine-tune the electron density of the thione core[4]. Density Functional Theory (DFT) calculations at the B3LYP/6−31G(d,p) level reveal that the electronic distribution across the amide bonds and the dithiole ring significantly impacts the molecule's binding affinity to smooth muscle receptors, with specific stereoisomers showing highly favorable energetic states[4].
Self-Validating Experimental Methodologies
To harness the electronic properties of 1,3-dithiol-2-thiones, precise synthetic control is paramount. The following field-proven protocols are designed with built-in causality and self-validation mechanisms.
Protocol A: Mild Methylation to 2-(Methylthio)-1,3-dithioles
Causality: Traditional methylation utilizes highly toxic reagents like methyl fluorosulfonate (MFS) or dimethyl sulfate. To mitigate hazard while maintaining high electrophilic transfer efficiency, a mild protocol utilizing trimethyl orthoformate (TMO) and HBF4⋅Et2O is employed[5]. The simultaneous addition of these reagents prevents the premature disproportionation of boron trifluoride, ensuring a controlled generation of the methylating species.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.08 mmol of the substituted 1,3-dithiole-2-thione in 10 mL of anhydrous CHCl3 under a nitrogen atmosphere.
-
Reagent Addition: Simultaneously add TMO (3.3 mmol) and HBF4⋅Et2O (1.2 mmol) dropwise.
-
Validation Check: The reaction mixture will exhibit a subtle color shift, indicating the formation of the intermediate tetrafluoroborate salt.
-
-
Heating & Crystallization: Heat the mixture to 50 °C for 1 hour, then cool to room temperature. Dilute with 10 mL Et2O .
-
Validation Check: A distinct precipitate must form; failure to precipitate indicates incomplete methylation.
-
-
Isolation: Filter and wash the precipitate with Et2O , drying briefly under a gentle stream of N2 .
-
Reduction: Resuspend the intermediate in a 1:1 mixture of MeCN and iPrOH (10 mL total). Add NaBH4 (3.32 mmol) to execute the hydride transfer.
-
Purification: Quench and extract to yield the pure 2-(methylthio)-1,3-dithiole[5].
Optimized methylation and reduction workflow for 2-(methylthio)-1,3-dithioles.
Protocol B: Amide Coupling for Antispasmodic 2-Thioxo-1,3-dithiol-carboxamides
Causality: Direct amidation of 1,3-dithiole-2-thiones is electronically unfavorable due to the resonance stabilization of the dicarboxylic acid precursor. Utilizing HBTU as a coupling agent activates the carboxyl groups by forming a highly reactive benzotriazole ester, driving the amide bond formation with protected amino acids without non-specific side reactions[4].
Step-by-Step Workflow:
-
Activation: Dissolve 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid in anhydrous DMF. Add HBTU (2.2 equivalents) and a tertiary amine base (e.g., DIPEA) to activate the carboxylates.
-
Coupling: Introduce the protected amino acid (e.g., L-alanine methyl ester).
-
Validation Check: Monitor via TLC (UV active at 254 nm due to the pro-aromatic core); the complete disappearance of the baseline acid spot confirms activation and successful coupling.
-
-
Purification: Subject the crude mixture to silica gel column chromatography to isolate the target 2-thioxo-1,3-dithiol-carboxamide[4].
Quantitative Electronic & Structural Data
The following tables summarize the critical quantitative parameters defining the electronic states of 1,3-dithiol-2-thione derivatives and their pharmacological analogs.
Table 1: Electronic and Structural States of TTF Precursors
| Molecular State | Electronic Configuration | Structural Conformation | Key Property / Application |
| 1,3-Dithiol-2-thione | Pro-aromatic (Non-aromatic core) | Planar heterocycle | TTF Precursor / H2S Donor |
| Neutral TTF | 2 × Pro-aromatic rings (14 π total) | Boat-shaped ( C2v ) | Electron Donor |
| Radical Cation (TTF •+ ) | 1 × Aromatic 6 π system + 1 × Pro-aromatic | Planar ( D2h ) | Intermolecular Stacking |
| Dication (TTF 2+ ) | 2 × Aromatic 6 π systems | Twisted ( D2 ) | Electrostatic Repulsion |
Table 2: DFT Parameters for 2-Thioxo-1,3-dithiol-carboxamides[4]
| Compound Variant | Coupling Amino Acid | DFT Optimization Level | Favorable Electronic State |
| Compound a | L-Alanine | B3LYP/6−31G(d,p) | Stable amide resonance |
| Compound d | D-Phenylalanine | B3LYP/6−31G(d,p) | Most energetically favorable |
References
-
Synthesis of 2-(Methylthio)-1,3-dithioles from 1,3-Dithiole-2-thiones: Important Building Blocks in Tetrathiafulvalene Chemistry Source: acs.org URL:[Link]
-
An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents Source: mdpi.com URL:[Link]
-
Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules Source: nih.gov URL:[Link]
-
Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones Source: nih.gov URL:[Link]
Sources
- 1. CAS 930-35-8: 1,3-Dithiole-2-thione | CymitQuimica [cymitquimica.com]
- 2. Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic Profiling of 4-Cyclohexyl-1,3-dithiol-2-thione: A Comprehensive Guide for Structural Validation
Executive Summary & Rationale
In the landscape of advanced organic synthesis and materials science, 1,3-dithiol-2-thione derivatives occupy a privileged chemical space. They serve as critical precursors for tetrathiafulvalene (TTF) based organic conductors and act as potent hydrogen sulfide ( H2S ) donors in pharmacological applications [2]. The introduction of a bulky cycloalkane substituent—specifically in 4-Cyclohexyl-1,3-dithiol-2-thione —significantly alters the molecule's lipophilicity, crystal packing, and electronic profile.
As a Senior Application Scientist, I approach the characterization of this compound not merely as a checklist of spectral peaks, but as a holistic, self-validating system. The highly conjugated, electron-rich dithiole ring bonded to a thione ( C=S ) group presents unique spectroscopic challenges. This whitepaper provides an in-depth, mechanistic guide to the spectroscopic analysis of 4-Cyclohexyl-1,3-dithiol-2-thione, establishing rigorous protocols for Nuclear Magnetic Resonance (NMR) and Vibrational (FT-IR) spectroscopy.
Mechanistic Grounding: Synthesis and Structural Dynamics
To accurately interpret the spectroscopic data of a molecule, one must first understand its synthetic origin and structural electronics. The synthesis of 1,3-dithiole-2-thione derivatives typically involves the reaction of metal-protected thiols with thiophosgene ( CSCl2 ), a highly reactive sulfuration agent [1]. Alternatively, they can be derived via complex rearrangement pathways characteristic of electron-rich dithiole systems [4].
The resulting architecture of 4-Cyclohexyl-1,3-dithiol-2-thione features a planar pseudo-aromatic core disrupted by the steric bulk of the sp3 -hybridized cyclohexyl ring. This symmetry-breaking substitution is the primary driver of its distinct spectral signature.
Figure 1: Synthetic pathway and subsequent spectroscopic validation workflow.
Spectroscopic Profiling: The Core Logic
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of 4-Cyclohexyl-1,3-dithiol-2-thione is dictated by the extreme electronegativity differences and ring currents within the molecule.
-
13C NMR Causality : The thione ( C=S ) carbon is the most deshielded nucleus in the molecule. Because sulfur is highly polarizable and the carbon is double-bonded to it within an electron-withdrawing dithiole ring, the 13C signal is pushed extremely downfield, typically resonating between 208 and 215 ppm [3]. The vinylic carbons of the dithiole ring appear in the 120–135 ppm range, while the cyclohexyl carbons are shielded, appearing between 25–45 ppm.
-
1H NMR Causality : The molecule possesses a single vinylic proton at the 5-position of the dithiole ring. Deshielded by the adjacent sulfur atoms and the partial aromatic ring current, this proton appears as a sharp, distinct singlet around 6.5–6.8 ppm [3]. The 11 protons of the cyclohexyl group appear as complex multiplets in the aliphatic region (1.1–2.5 ppm).
Vibrational Spectroscopy (FT-IR)
Unlike carbonyls ( C=O ) which typically stretch around 1700 cm−1 , the C=S bond involves a heavier sulfur atom and a weaker π -bond, lowering the vibrational frequency. However, the C=S bond is highly polarizable, resulting in a massive change in dipole moment during the stretching vibration. This causes the C=S stretch to appear as a very strong (vs) band in the 1050–1070 cm−1 region [3].
Figure 2: Logical mapping of structural moieties to their respective spectroscopic signals.
Experimental Protocols: Self-Validating Systems
To ensure absolute trustworthiness in structural characterization, the following protocols are designed with built-in validation mechanisms.
Protocol 1: Quantitative 13C and 1H NMR Acquisition
-
Sample Preparation : Dissolve 15–20 mg of the purified 4-Cyclohexyl-1,3-dithiol-2-thione in 0.6 mL of deuterated chloroform ( CDCl3 ). Add 0.03% v/v Tetramethylsilane (TMS) to serve as the internal zero-reference standard.
-
Shimming and Tuning : Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Execute automated Z-axis gradient shimming. Tune and match the probe specifically for both 1H and 13C frequencies to maximize the Signal-to-Noise Ratio (SNR).
-
1H NMR Acquisition : Set the relaxation delay ( D1 ) to 2.0 seconds. Acquire 16 scans over a spectral width of 12 ppm.
-
13C NMR Acquisition (Critical Step) : The quaternary C=S carbon lacks attached protons, meaning it suffers from an exceptionally long longitudinal relaxation time ( T1 ) and receives zero Nuclear Overhauser Effect (NOE) enhancement. To prevent the thione signal from vanishing into the baseline noise, you must set the D1 delay to at least 5.0 seconds and acquire a minimum of 512 scans.
-
Processing : Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase the spectrum manually and apply a polynomial baseline correction.
Protocol 2: ATR-FTIR Vibrational Analysis
-
Background Calibration : Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory using HPLC-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm−1 resolution) in ambient air. This is a self-validating step to digitally subtract atmospheric CO2 and water vapor from the final data.
-
Sample Application : Place 2–3 mg of the solid compound directly onto the ATR crystal. Lower the pressure anvil until a distinct click is heard, ensuring intimate contact between the crystal and the sample (critical for accurate peak intensities).
-
Spectral Acquisition : Acquire 32 scans from 4000 cm−1 to 400 cm−1 .
-
Data Validation : Verify the presence of the intense C=S stretching band near 1050 cm−1 . Confirm the absence of broad O−H stretches (~3300 cm−1 ) to validate that the sample is entirely anhydrous.
Quantitative Data Presentation
The following table synthesizes the expected spectroscopic data, providing a quick-reference guide for bench scientists verifying the integrity of their synthesized batches.
| Structural Moiety | Spectroscopic Technique | Expected Signal / Shift | Multiplicity / Intensity | Chemical Causality |
| C=S (Thione) | 13C NMR | ~208 - 215 ppm | Singlet (Quaternary) | Extreme deshielding due to the highly polarizable S atom. |
| C=S (Thione) | FT-IR | 1050 - 1070 cm−1 | Very Strong (vs) | High dipole moment change during the stretching vibration. |
| C=C (Dithiole) | 13C NMR | 120 - 135 ppm | Singlets | sp2 hybridized carbons in an electron-rich pseudo-aromatic ring. |
| C=C−H (Vinylic) | 1H NMR | ~6.5 - 6.8 ppm | Singlet (1H) | Deshielding from the adjacent sulfur atoms and ring current. |
| Cyclohexyl Ring | 1H NMR | 1.1 - 2.5 ppm | Multiplets (11H) | Standard sp3 aliphatic proton shielding environments. |
References
-
Title : Product Class 10: Thiocarbonic Acids and Derivatives Source : thieme-connect.de URL : 1
-
Title : Donor-Type Nickel–Dithiolene Complexes Fused with Bulky Cycloalkane Substituents and Their Application in Molecular Conductors Source : mdpi.com URL :2
-
Title : Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione Source : thieme-connect.com URL :3
-
Title : Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstitute Source : hw.ac.uk URL :4
Sources
reactivity of the thione group in 1,3-dithiol-2-thiones
An in-depth understanding of the reactivity of the thione group (C=S) in 1,3-dithiol-2-thiones is foundational for researchers developing advanced organic materials, particularly tetrathiafulvalene (TTF) derivatives used in organic electronics, sensors, and supramolecular chemistry. As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical mechanisms and bench-level execution.
Rather than merely listing reactions, this whitepaper dissects the causality behind experimental choices, ensuring that every protocol is understood mechanistically and designed as a self-validating system.
Electronic Profile and Mechanistic Pathways
The 1,3-dithiol-2-thione heterocycle features a highly polarizable thiocarbonyl (C=S) group. The electron-donating nature of the adjacent ring sulfur atoms increases the electron density on the exocyclic thione sulfur, making it highly susceptible to electrophilic attack . Conversely, the thiocarbonyl carbon is electron-deficient and serves as a site for nucleophilic attack .
This dual reactivity dictates the three primary synthetic transformations of the thione group:
-
S-Alkylation: Electrophilic activation of the sulfur atom to form 1,3-dithiolium salts.
-
Oxidation (O/S Exchange): Conversion of the thione to a 1,3-dithiol-2-one (ketone), a critical step for synthesizing asymmetric cross-coupling partners.
-
Desulfurization/Coupling: Phosphite-mediated extrusion of sulfur to generate carbene intermediates, which dimerize or cross-couple to yield TTFs.
Core reactivity pathways of the thione group in 1,3-dithiol-2-thiones.
Electrophilic Attack: S-Alkylation
Historically, the methylation of 1,3-dithiol-2-thiones relied on highly toxic and hazardous reagents such as dimethyl sulfate, methyl trifluoromethylsulfonate, or methyl fluorosulfonate[1]. To mitigate these severe safety risks, modern protocols utilize a milder, self-validating system employing trimethyl orthoformate (TMO) activated by tetrafluoroboric acid diethyl ether complex (HBF4·Et2O) [1].
Causality & Rationale: TMO acts as a safe methylating agent only when activated by a strong Lewis/Brønsted acid like HBF4. The electrophilic attack occurs exclusively at the exocyclic sulfur due to its high polarizability, yielding a stable 2-(methylthio)-1,3-dithiolium tetrafluoroborate salt. This intermediate can be subsequently reduced with NaBH4 to furnish 2-(methylthio)-1,3-dithioles, which are vital building blocks for extended TTFs[1].
Oxygen-Sulfur Exchange: Oxidation to 1,3-Dithiol-2-ones
Synthesizing unsymmetrical TTFs requires cross-coupling a thione with its oxygen analogue (1,3-dithiol-2-one). The thione group must therefore be oxidized.
-
Solution-Phase Method: The classic approach uses mercuric acetate (Hg(OAc)2) in a mixture of dichloromethane and acetic acid[2]. The thiophilic mercury coordinates to the thione sulfur, facilitating hydrolysis to the ketone.
-
Gas-Phase Catalytic Method: A greener, heavy-metal-free alternative involves passing the thione over molybdenum trioxide (MoO3) supported on pumice at 550 °C[3]. The MoO3 acts as an oxygen-transfer catalyst and is regenerated by atmospheric oxygen, converting the thione into the ketone while releasing sulfur dioxide[3].
Desulfurization and Dimerization: Phosphite-Mediated Coupling
The most defining reaction of 1,3-dithiol-2-thiones is their conversion into TTFs via triethyl phosphite (P(OEt)3) mediated coupling[4].
Mechanistic Rationale: The nucleophilic phosphorus attacks the electrophilic thione sulfur, forming a phosphonium ylide intermediate. This intermediate extrudes triethyl phosphorothioate (S=P(OEt)3) to generate a highly reactive 1,3-dithiol-2-ylidene carbene. When synthesizing unsymmetrical TTFs (cross-coupling), an excess of the thione is reacted with the ketone analogue. This specific stoichiometric choice is driven by kinetics: the sulfur ylide intermediate reacts significantly faster with 1,3-dithiol-2-ones than it does with excess 1,3-dithiol-2-thiones, thereby suppressing unwanted homocoupling byproducts[4].
Mechanism of phosphite-mediated cross-coupling to form tetrathiafulvalenes.
Quantitative Data Summary
| Transformation | Reagents & Conditions | Target Product | Typical Yield | Safety & Operational Advantage |
| S-Alkylation | TMO, HBF4·Et2O, CHCl3, 50 °C | 2-(Methylthio)-1,3-dithiolium salts | >70% | Eliminates the need for highly toxic Me2SO4 or methyl triflate[1]. |
| Oxidation (Solution) | Hg(OAc)2, CH2Cl2/AcOH, RT | 1,3-Dithiol-2-ones | Variable | Standard benchtop method; requires strict heavy-metal waste protocols[2]. |
| Oxidation (Gas-Phase) | MoO3 on pumice, 550 °C, 10⁻² Torr | 1,3-Dithiol-2-ones | ~67% | Greener alternative; MoO3 regenerates in air, avoiding toxic byproducts[3]. |
| Cross-Coupling | P(OEt)3, 120–135 °C, 1–5 h | Tetrathiafulvalenes (TTFs) | 70–87% | High yields achieved by using excess thione to kinetically favor cross-coupling[4]. |
Self-Validating Experimental Protocols
Protocol A: Mild S-Methylation of 1,3-Dithiol-2-thiones[1]
This protocol utilizes safer reagents while providing clear visual cues for reaction completion.
-
Preparation: Dissolve the 1,3-dithiol-2-thione (1.0 eq) in anhydrous CHCl3 (approx. 10 mL per mmol) under a nitrogen atmosphere.
-
Reagent Addition: Simultaneously add trimethyl orthoformate (TMO, 3.0 eq) and HBF4·Et2O (1.1 eq) dropwise. Caution: HBF4 is corrosive; handle in a fume hood.
-
Reaction: Heat the mixture to 50 °C for 1–2 hours.
-
Self-Validation Step: Monitor the reaction via TLC. The starting thione is typically a vibrant yellow/orange. The consumption of this spot and the formation of a precipitate indicates successful conversion to the dithiolium salt.
-
Isolation: Cool to room temperature, dilute with Et2O to fully crash out the product, and isolate the precipitate by vacuum filtration.
Protocol B: Phosphite-Mediated Cross-Coupling to TTFs[4]
Designed to suppress homocoupling by exploiting intermediate reaction kinetics.
-
Preparation: In a dry flask, combine the 1,3-dithiol-2-one (1.0 eq) and the 1,3-dithiol-2-thione (2.0 to 3.0 eq excess) in freshly distilled triethyl phosphite (P(OEt)3).
-
Reaction: Heat the solution to 120–135 °C for 1 to 5 hours.
-
Self-Validation Step: The reaction mixture will progressively darken as the highly conjugated, colored TTF product forms. The evolution of triethyl phosphorothioate (detectable by its distinct odor, though contained within the hood) confirms the extrusion of sulfur.
-
Purification: Cool the mixture, remove excess P(OEt)3 under reduced pressure, and purify the resulting TTF via silica gel column chromatography to separate it from any minor homocoupled byproducts.
Protocol C: Gas-Phase Oxidation over MoO3[3]
A scalable, heavy-metal-free oxidation workflow.
-
Catalyst Bed Preparation: Pack a quartz tube with MoO3 supported on pumice stone.
-
Reaction: Heat the catalyst bed to 550 °C. Apply a dynamic vacuum (10⁻² Torr) and sublime the 1,3-dithiol-2-thione through the heated tube.
-
Collection: Trap the eluting vapors in a liquid nitrogen cold trap.
-
Self-Validation Step: Dissolve the trapped product in CDCl3. Perform a ¹³C NMR analysis; the disappearance of the C=S carbon signal (typically >200 ppm) and the appearance of the C=O carbon signal (~198 ppm) confirms complete O/S exchange[3].
References
-
Broman, S. L., et al. "Synthesis of 2-(Methylthio)-1,3-dithioles from 1,3-Dithiole-2-thiones: Important Building Blocks in Tetrathiafulvalene Chemistry." ACS Publications, 2023.[Link]
-
Blesa, M. J., et al. "Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes." Beilstein Journal of Organic Chemistry (via PMC/NIH), 2015.[Link]
-
Aitken, R. A., et al. "Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide." Frontiers in Chemistry, 2019.[Link]
-
Guerro, M., et al. "Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstituted 1,3-dithiole derivatives." Beilstein Journal of Organic Chemistry, 2010.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstituted 1,3-dithiole derivatives [beilstein-journals.org]
- 3. Frontiers | Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide [frontiersin.org]
- 4. Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes - PMC [pmc.ncbi.nlm.nih.gov]
The Dithiolethione Scaffold in Drug Discovery: History, Mechanisms, and Therapeutic Applications
Introduction and Structural Nomenclature
The dithiolethione pharmacophore represents a highly privileged class of sulfur-rich heterocycles that has captivated medicinal chemists for over a century. While the nomenclature "dithiole-2-thiones" is often used colloquially to describe this family, the scaffold strictly bifurcates into two distinct isomers: 1,3-dithiole-2-thiones and 1,2-dithiole-3-thiones (D3Ts) .
While 1,3-dithiole-2-thiones are foundational in materials science as precursors for tetrathiafulvalene (TTF)-based organic conductors, the 1,2-dithiole-3-thione (D3T) isomer has profoundly impacted pharmacotherapeutics. As a Senior Application Scientist, I focus this technical guide on the D3T scaffold, which has emerged as a cornerstone in the development of potent Nrf2 activators, chemopreventive agents, and hydrogen sulfide (H₂S) donors1[1].
Historical Milestones in D3T Development
The journey of the dithiolethione scaffold from a serendipitous chemical curiosity to a clinical candidate spans over 130 years:
-
1884 (The Accidental Discovery): The Italian chemist G.A. Barbaglia isolated a substance with the formula C₅H₆S₃ from the reaction between isovaleraldehyde and elemental sulfur. Though he could not definitively elucidate its structure at the time, modern retrospective analysis confirms he had synthesized the first D3T derivative: 4,5-dimethyl-3H-1,2-dithiole-3-thione2[2].
-
1948 (Parent Scaffold Synthesis): The unsubstituted parent compound, 3H-1,2-dithiole-3-thione (D3T), was formally synthesized, sparking intense industrial and pharmaceutical interest 2[2].
-
1950s–1980s (First Clinical Translations): Two major derivatives achieved clinical success. Anethole dithiolethione (ADT) was commercialized as a saliva stimulant for xerostomia, while Oltipraz (4-methyl-5-pyrazinyl-1,2-dithiole-3-thione) was deployed globally as an antischistosomal agent2[2].
-
1990s–Present (Chemoprevention & Gasotransmitters): Observations that Oltipraz potently induced Phase II detoxification enzymes led to its repurposing for cancer chemoprevention. Concurrently, researchers discovered that D3Ts naturally occur (or are formed during processing) in cruciferous vegetables. Today, derivatives like ADT-OH are widely used as H₂S-donating moieties tethered to NSAIDs to eliminate gastrointestinal toxicity.
Core Mechanisms of Action
D3Ts exert their profound biological effects through two primary, interconnected signaling and metabolic pathways.
The Keap1-Nrf2-ARE Axis
D3Ts are inherently electrophilic. They act as prodrug-like sensors that covalently modify highly reactive cysteine residues (e.g., Cys151, Cys273) on the Kelch-like ECH-associated protein 1 (Keap1). In the basal state, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. The electrophilic attack by D3Ts alters Keap1's conformation, halting ubiquitination. Free Nrf2 then translocates to the nucleus, heterodimerizes with sMaf, and binds the Antioxidant Response Element (ARE), driving the expression of cytoprotective Phase II enzymes (e.g., NQO1, HO-1, GST)3[3].
Figure 1: Mechanism of Nrf2/ARE signaling pathway activation via electrophilic modification of Keap1 by D3Ts.
Hydrogen Sulfide (H₂S) Donation
Beyond Nrf2 activation, D3Ts undergo hydrolysis and thiol-dependent degradation in vivo to release H₂S. As the third recognized gasotransmitter (alongside NO and CO), enzymatically or exogenously generated H₂S induces vasodilation, reduces inflammation, and protects against oxidative stress .
Chemical Synthesis: The Curphey Procedure
Historically, synthesizing the 1,2-dithiole-3-thione ring was low-yielding and plagued by intractable byproducts. The modern standard in drug development is the Curphey Procedure , which utilizes a β-ketoester reacted with phosphorus pentasulfide (P₄S₁₀) and elemental sulfur (S₈) in the presence of hexamethyldisiloxane (HMDO)4[4].
Figure 2: The Curphey procedure workflow for the synthesis of 1,2-dithiole-3-thiones.
Standardized Protocol: One-Pot Synthesis of 4,5-Dimethyl-1,2-dithiole-3-thione
Causality of Reagent Choice: The addition of HMDO is not merely a solvent choice; it is a mechanistic necessity. P₄S₁₀ alone forms intractable, polymeric thiophosphate byproducts that sequester the desired product and severely depress yields. HMDO chemically reacts with these polymers to form soluble, volatile siloxanes, driving the thionation forward and preventing product entrapment4[4].
-
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in anhydrous toluene (0.2 M).
-
Reagent Addition: Add P₄S₁₀ (0.25 eq) and elemental sulfur (S₈, 1.0 eq).
-
Siloxane Activation: Inject HMDO (5.0 eq) via syringe. The mixture will initially be heterogeneous; HMDO ensures the gradual dissolution of P₄S₁₀ as reactive monomeric thionating species are generated.
-
Reflux: Heat the mixture to reflux (110°C) for 4 hours.
-
Self-Validating Step (TLC): Monitor via TLC (Hexanes/EtOAc 9:1). The starting β-ketoester is UV-inactive at 254 nm, whereas the resulting 1,2-dithiole-3-thione forms a bright yellow/orange spot with intense UV absorbance.
-
-
Workup: Cool to room temperature and concentrate under reduced pressure. The HMDO byproducts are volatile and easily removed.
-
Purification & Validation: Purify via silica gel flash chromatography.
Quantitative Data: Pharmacological Efficacy
To compare the biological potency of various D3T derivatives, researchers evaluate their NQO1 induction (measured by the concentration required to double specific activity, CD) alongside their H₂S release capacities.
| Compound | Substitution Pattern | NQO1 Induction (CD, µM) | H₂S Release Profile | Primary Clinical / Research Application |
| D3T | Unsubstituted | ~10 - 15 | Slow, sustained | Sepsis intervention / Baseline Nrf2 activator5[5] |
| Oltipraz | 4-methyl-5-pyrazinyl | ~5 - 10 | Minimal | Antischistosomal / Cancer chemoprevention[2] |
| ADT-OH | 5-(4-hydroxyphenyl) | ~20 | Rapid, thiol-dependent | H₂S-donor moiety for hybrid drugs |
| ATB-346 | Naproxen-ADT hybrid | N/A | Targeted release | GI-safe NSAID development |
Conclusion and Future Perspectives
From a serendipitous synthesis in the 19th century to a cornerstone of modern gasotransmitter and chemopreventive pharmacology, the dithiolethione scaffold exemplifies the evolution of rational drug discovery. By mastering the synthetic methodologies—such as the siloxane-activated Curphey procedure—and understanding the precise electrophilic mechanisms governing Keap1/Nrf2 activation, researchers can continue to exploit this privileged structure. Future iterations of D3Ts will likely focus on highly targeted, tissue-specific H₂S delivery systems and dual-action electrophiles for neurodegenerative and inflammatory diseases.
References
- Electrophilic Compounds in the Human Diet and Their Role in the Induction of the Transcription Factor NRF2.MDPI.
- A practical guide to working with H₂S at the interface of chemistry and biology.RSC.
- 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention.PMC.
- Dithiolethiones for Cancer Chemoprevention: Where Do We Stand?PMC.
- Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones.MDPI.
- 1,2-Dithiole-3-Ones as Potent Inhibitors of the Bacterial 3-Ketoacyl Acyl Carrier Protein Synthase III (FabH).ASM Journals.
Sources
- 1. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones | MDPI [mdpi.com]
- 2. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Studies of 1,3-Dithiol-2-Thiones: From Fundamental Chromophores to Advanced Molecular Conductors
Abstract: 1,3-Dithiol-2-thiones (DTTs) are foundational heterocyclic scaffolds in the synthesis of tetrathiafulvalenes (TTFs) and metal-dithiolene (dmit) complexes. As a Senior Application Scientist, I frequently observe the disconnect between theoretical predictions and benchtop realities when working with these sulfur-rich systems. This whitepaper bridges that gap, providing an in-depth analysis of the quantum mechanical profiling of DTTs, the resolution of substituent-driven redox paradoxes, and field-proven, self-validating protocols for both computational modeling and experimental synthesis.
The Chemical Significance of the DTT Scaffold
The 1,3-dithiol-2-thione core is more than a simple heterocycle; it is the primary engine driving the development of organic molecular conductors, non-linear optical (NLO) materials, and supramolecular architectures. The utility of DTTs stems from two primary pathways:
-
Desulfurative Coupling: DTTs act as direct precursors to TTFs via phosphite-mediated homo- or heterocoupling, yielding highly redox-active molecules capable of forming stable radical cations .
-
Ligand Generation: Base-catalyzed cleavage of the cyanoethyl-protected DTTs yields 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligands. When complexed with transition metals (e.g., Ni, Zn, Sb), these ligands form potent photosensitizers and conductive coordination polymers .
Understanding the electronic behavior of the DTT precursor is non-negotiable for predicting the properties of the downstream macroscopic materials.
Quantum Mechanical Profiling of the DTT Chromophore
Early ab initio Hartree-Fock studies and modern Density Functional Theory (DFT) calculations have definitively established that the DTT core adopts a planar structure with C2v symmetry . However, accurately modeling its electronic transitions requires careful functional and basis set selection.
A common pitfall in computational chemistry is the underestimation of sulfur's polarizability. Time-Dependent DFT (TD-DFT) studies aimed at mapping the UV-Vis spectra of DTTs must employ basis sets augmented with diffuse functions (e.g., 6-311+G(d,p)). Without diffuse functions, the spatial boundaries of the sulfur lone pairs are artificially truncated, leading to severe errors in predicted oscillator strengths and hyperpolarizabilities. Furthermore, benchmarking against experimental Linear Dichroism (LD) spectroscopy in stretched polyethylene reveals that the DTT chromophore is highly complex, often requiring multi-state vibronic coupling models to fully elucidate its near-UV transitions .
Fig 1. Self-validating TD-DFT workflow for 1,3-dithiol-2-thione UV-Vis spectral prediction.
The Alkylthio Paradox: Substituent and Solvent Effects
When designing TTF-based electron donors, chemists intuitively add alkylthio substituents, assuming these classical electron-donating groups will lower the oxidation potential. Paradoxically, experimental cyclic voltammetry shows that alkylthio-substituted TTFs often exhibit higher oxidation potentials than their unsubstituted counterparts.
This paradox was resolved through rigorous PCM-DFT (Polarizable Continuum Model) calculations . The causality lies in solvation thermodynamics rather than intrinsic electronics:
-
Gas-Phase Reality: In a vacuum, alkylthio groups do act as weak electron donors, raising the HOMO energy.
-
Condensed-Phase Reality: The bulky alkylthio groups significantly increase the molecular volume, expanding the solvent cavity. This steric bulk hinders the solvent's ability to tightly coordinate and stabilize the resulting radical cation.
Interestingly, in 1,3-dithiol-2-thiones, the solvent cavity expansion is not large enough to overcome the intrinsic electron-donor character of the alkylthio groups, resulting in the expected lowering of oxidation potentials.
Table 1: Influence of Alkylthio Substituents on Redox Potentials
| Compound System | Substituent | Gas-Phase Nature | PCM-DFT Predicted Eox | Experimental Eox | Mechanistic Driver |
| 1,3-Dithiol-2-thione | None | Baseline | Reference | Reference | Core electronic baseline |
| 1,3-Dithiol-2-thione | 4,5-bis(alkylthio) | Electron Donor | Decreased | Decreased | Intrinsic donation overcomes solvent effects |
| Tetrathiafulvalene (TTF) | None | Baseline | Reference | Reference | Extended π -conjugation baseline |
| Tetrathiafulvalene (TTF) | tetrakis(alkylthio) | Electron Donor | Increased | Increased | Solvation cavity expansion destabilizes cation |
Self-Validating Experimental & Computational Protocols
To ensure scientific integrity, every protocol must be treated as a self-validating system. Below are the field-proven methodologies for both the computational modeling and experimental synthesis of DTT derivatives.
Protocol A: Computational TD-DFT Excited State Workflow
Purpose: To accurately predict the UV-Vis absorption spectra and redox potentials of DTT derivatives.
-
Conformational Search & Geometry Optimization:
-
Action: Optimize the target molecule using the B3LYP functional and the 6-311+G(d,p) basis set.
-
Causality: The inclusion of diffuse functions ('+') is mandatory. Sulfur's highly polarizable valence electrons require expanded spatial boundaries to accurately model the electron density, preventing artificial truncation of the wavefunction.
-
-
Frequency Validation:
-
Action: Compute the Hessian matrix to extract vibrational frequencies.
-
Validation: Ensure zero imaginary frequencies exist. This proves the optimized geometry is a true global minimum rather than a saddle point.
-
-
Solvation Modeling (PCM):
-
Action: Apply the Polarizable Continuum Model (PCM) using the dielectric constant of the intended experimental solvent (e.g., dichloromethane, ϵ≈8.93 ).
-
Causality: Gas-phase calculations drastically underestimate oxidation potentials because they ignore the thermodynamic stabilization of the radical cation by the solvent dipole field.
-
-
Excited State Calculation:
-
Action: Execute a TD-DFT calculation using a range-separated hybrid functional like CAM-B3LYP.
-
Causality: Standard functionals (like B3LYP) fail catastrophically for charge-transfer (CT) states, artificially lowering their energy. CAM-B3LYP corrects for long-range asymptotic behavior, providing accurate oscillator strengths.
-
Protocol B: Phosphite-Mediated Heterocoupling Synthesis
Purpose: To synthesize asymmetric TTF derivatives from 1,3-dithiol-2-thione precursors.
-
Reagent Preparation & Degassing:
-
Action: Dissolve the 1,3-dithiol-2-thione and a corresponding 1,3-dithiol-2-one in anhydrous trialkyl phosphite (e.g., P(OMe)3 ). Purge with N2 for 15 minutes.
-
Causality: Anhydrous, oxygen-free conditions are critical. Trace moisture hydrolyzes the phosphite, quenching the reactive phosphonium ylide intermediate, while oxygen can prematurely oxidize the resulting TTF.
-
-
Thermal Desulfurization:
-
Action: Heat the mixture to 110°C under reflux for 4–6 hours.
-
Causality: Thermal energy drives the nucleophilic attack of the phosphorus atom on the thiocarbonyl sulfur. This extrudes S=P(OMe)3 and generates a highly reactive, transient carbene species.
-
-
Carbene Cross-Coupling:
-
Action: Allow the carbenes to dimerize. To favor the asymmetric cross-coupled product over symmetric homodimers, use a 3:1 molar excess of the less reactive ketone analogue.
-
Validation: Monitor via TLC. The formation of the TTF core is visually self-validating, as the highly conjugated product typically exhibits a stark color shift (e.g., yellow to deep red/purple) and distinct redox-active spotting under iodine vapor.
-
Fig 2. Phosphite-mediated desulfurative coupling mechanism of 1,3-dithiol-2-thiones to TTFs.
Conclusion
The transition from theoretical models to functional molecular materials requires a deep understanding of the 1,3-dithiol-2-thione scaffold. By leveraging advanced TD-DFT methodologies with appropriate diffuse basis sets and PCM solvation models, researchers can accurately predict the complex electronic behavior of these systems. When coupled with rigorous, self-validating synthetic protocols, DTTs remain one of the most versatile building blocks in the modern optoelectronic and supramolecular toolkit.
References
-
Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Beilstein Journal of Organic Chemistry.[Link]
- First Principles Study of Nickel Complex with 1,3-dithiole-2-thione-4,5-dithiolate Ligands as Model Photosensitizers.idUS (Universidad de Sevilla).
- Theoretical Study of the Structure and Vibrational Spectrum of 1,3-Dithiole-2-thione.
- On the complexity of the 1,3-dithiole-2-thione chromophore. UV-Vis polarization spectroscopy and theoretical calculations.Roskilde University Research Portal.
-
Role of Alkylthio Substituents on Tetrathiafulvalene and 1,3-Dithiole Rings: A Theoretical Study. Journal of Coordination Chemistry (Taylor & Francis).[Link]
solubility of 4-Cyclohexyl-1,3-dithiol-2-thione in common solvents
An In-depth Technical Guide to the Solubility of 4-Cyclohexyl-1,3-dithiol-2-thione: A Predictive and Methodological Approach
Abstract
This technical guide addresses the solubility of 4-Cyclohexyl-1,3-dithiol-2-thione, a compound of interest within contemporary chemical and pharmaceutical research. In the absence of extensive, publicly available experimental solubility data for this specific molecule, this document provides a robust framework for researchers. It combines a theoretical analysis of the compound's structural attributes to predict its solubility in common laboratory solvents with a detailed, field-proven experimental protocol for accurate, empirical determination. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound and its structural analogs.
Introduction: Understanding the Molecule
4-Cyclohexyl-1,3-dithiol-2-thione belongs to the dithiolethione class of sulfur-containing heterocycles. These compounds are investigated for a variety of applications due to their unique chemical properties.[1] The solubility of any compound is a critical physicochemical parameter that governs its utility in synthesis, purification, formulation, and biological screening. An understanding of a compound's solubility profile is not merely academic; it is a prerequisite for any successful application.
This guide will first deconstruct the molecular structure of 4-Cyclohexyl-1,3-dithiol-2-thione to derive a qualitative, predictive solubility profile. Subsequently, it will present a comprehensive, self-validating experimental workflow for the quantitative determination of its equilibrium solubility.
Physicochemical Characterization and Predicted Solubility
The fundamental principle of "like dissolves like" is the primary tool for predicting solubility.[2][3] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The structure of 4-Cyclohexyl-1,3-dithiol-2-thione can be dissected into two key domains influencing its overall polarity:
-
The Cyclohexyl Group: This is a bulky, non-polar, aliphatic ring. Its presence imparts significant lipophilic (oil-loving) character to the molecule, suggesting a preference for non-polar environments.
-
The 1,3-dithiol-2-thione Core: This heterocyclic ring is rich in sulfur atoms, which, along with the thiocarbonyl group (C=S), introduces polarity due to the electronegativity differences between carbon and sulfur. This part of the molecule can participate in dipole-dipole interactions.
The interplay between the large, non-polar cyclohexyl "tail" and the moderately polar dithiole-2-thione "head" dictates the compound's solubility. The significant non-polar character contributed by the cyclohexyl moiety is expected to be the dominant factor.
Expected Solubility Trends
Based on this structural analysis, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent selection in experimental work.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Non-Polar | Hexane, Cyclohexane, Toluene | High | The non-polar cyclohexyl group will have strong van der Waals interactions with these solvents, driving dissolution.[3][4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving compounds with a mix of polar and non-polar characteristics. They can interact with both parts of the molecule.[4] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate | These solvents possess a dipole moment and can interact with the polar dithiole-2-thione core, but their overall polarity may not be perfectly matched, leading to moderate solubility. |
| Polar Protic | Ethanol, Methanol | Low | The energy required to break the strong hydrogen bonds between solvent molecules to accommodate the largely non-polar solute is significant, resulting in poor solubility. |
| Aqueous | Water | Very Low / Insoluble | The molecule's high lipophilicity and inability to form strong hydrogen bonds with water will lead to extremely low aqueous solubility. |
A Validated Protocol for Experimental Solubility Determination
Theoretical predictions require empirical validation. The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[3] It is a robust and reliable technique that ensures the solution has reached its saturation point, providing a true measure of thermodynamic solubility.
Experimental Workflow: Shake-Flask Method
The following protocol provides a step-by-step guide for a self-validating experiment.
-
Preparation:
-
Select a range of solvents based on the predicted solubility profile (e.g., Toluene, Dichloromethane, Acetone, Ethanol).
-
Prepare a series of glass vials with screw caps for each solvent. Ensure vials are clean and dry.
-
Accurately weigh an excess amount of 4-Cyclohexyl-1,3-dithiol-2-thione into each vial. "Excess" means enough solid should remain undissolved at the end of the experiment, which is a visual confirmation of saturation.
-
-
Equilibration:
-
Add a precise, known volume of the chosen solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker bath (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.[5][6]
-
Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter this aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any microscopic particulate matter.[3]
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable mobile phase for the chosen analytical technique.
-
Quantify the concentration of 4-Cyclohexyl-1,3-dithiol-2-thione in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[3]
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Report the solubility in standard units, such as mg/mL or moles/L (Molarity), specifying the solvent and the temperature at which the measurement was made (e.g., "The solubility of 4-Cyclohexyl-1,3-dithiol-2-thione in Toluene at 25 °C was determined to be 50.2 mg/mL.").
-
Workflow Visualization
The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.
Sources
Methodological & Application
Introduction: The Role of Hydrogen Sulfide and the Need for Controlled Donors
An In-Depth Technical Guide to the H₂S Donor 4-Cyclohexyl-1,3-dithiol-2-thione
Hydrogen sulfide (H₂S), once known only for its toxicity and pungent odor, is now recognized as the third endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO).[1][2] It is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neuromodulation, inflammation, and cytoprotection.[2][3][4] The therapeutic potential of H₂S has spurred significant interest in developing small-molecule donors that can release H₂S in a controlled and predictable manner, enabling researchers to probe its biological functions and explore its potential as a therapeutic agent.[4][5]
This document provides a comprehensive guide to 4-Cyclohexyl-1,3-dithiol-2-thione, a member of the dithiolethione class of compounds, which are effective agents for the controlled release of hydrogen sulfide.[1][2][6] We will delve into its mechanism of action, provide detailed protocols for its application in research settings, and offer insights into data interpretation and best practices.
Compound Profile: 4-Cyclohexyl-1,3-dithiol-2-thione
4-Cyclohexyl-1,3-dithiol-2-thione belongs to a class of sulfur-containing heterocycles known for their utility as precursors in organic synthesis and, more recently, as H₂S donors.[1][7] The dithiolethione core is the functional moiety responsible for H₂S release. The cyclohexyl group enhances the lipophilicity of the molecule, which can influence its solubility, membrane permeability, and interaction with biological targets.
| Property | Value | Source/Note |
| Chemical Structure | ||
| Molecular Formula | C₉H₁₂S₃ | Calculated |
| Molecular Weight | 216.40 g/mol | Calculated |
| Appearance | Typically a yellow to orange solid | Based on similar dithiolethiones |
| Solubility | Soluble in DMSO, DMF, Chloroform; Poorly soluble in water | General property of this class |
| Storage | Store at 2-8°C, sealed in a dry, dark environment | [8] |
Mechanism of H₂S Release: Thiol-Activated Decomposition
The release of H₂S from many dithiolethione-based donors is not spontaneous but is triggered by endogenous nucleophiles, most notably thiols such as L-cysteine (Cys) and glutathione (GSH).[9][10][11] This thiol-activated mechanism provides a degree of biological specificity, as H₂S is released preferentially in environments rich in these reducing agents, such as the intracellular space.
The proposed mechanism involves a nucleophilic attack by a thiol (R-SH) on the dithiolethione core. This initial reaction leads to a ring-opening cascade, ultimately liberating a molecule of hydrogen sulfide. This process is advantageous for experimental studies as it allows for controlled, triggered release, mimicking physiological H₂S production more closely than simple sulfide salts like NaHS, which cause a rapid, uncontrolled burst of H₂S.[10]
Caption: Proposed mechanism for thiol-activated H₂S release from 4-Cyclohexyl-1,3-dithiol-2-thione.
Experimental Protocols
The following protocols provide a framework for the preparation, use, and quantification of H₂S release from 4-Cyclohexyl-1,3-dithiol-2-thione.
Protocol 1: Preparation of Stock Solutions
Rationale: Due to its poor aqueous solubility, a concentrated stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with most cell culture media at low final concentrations (<0.5% v/v).
Materials:
-
4-Cyclohexyl-1,3-dithiol-2-thione powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of 4-Cyclohexyl-1,3-dithiol-2-thione powder (e.g., 2.16 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for 2.16 mg, add 1.0 mL of DMSO to make a 10 mM stock).
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication may assist dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution should be stable for several months under these conditions.
Protocol 2: Quantification of H₂S Release via Methylene Blue Assay
Rationale: The methylene blue assay is a robust and widely used colorimetric method for quantifying sulfide in aqueous solutions.[12] It is based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form the stable blue dye, methylene blue, which can be measured spectrophotometrically at ~665 nm.[13]
Materials:
-
10 mM stock solution of 4-Cyclohexyl-1,3-dithiol-2-thione in DMSO
-
L-cysteine (or Glutathione)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Zinc Acetate solution (1% w/v in water)
-
N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)
-
Ferric Chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Sodium Sulfide (Na₂S) standard
-
96-well microplate and plate reader
Procedure:
Part A: H₂S Release Reaction
-
Prepare a fresh solution of L-cysteine (e.g., 10 mM) in PBS (pH 7.4).
-
In a microcentrifuge tube, set up the reaction mixture. For a final volume of 1 mL:
-
970 µL PBS (pH 7.4)
-
10 µL of 10 mM Donor stock (final concentration: 100 µM)
-
100 µL of 10 mM L-cysteine (final concentration: 1 mM)
-
Note: Adjust volumes as needed. Include controls: (a) Vehicle control (DMSO only), (b) Donor only (no cysteine), (c) Cysteine only (no donor).
-
-
Incubate the reaction mixture at 37°C for the desired time period (e.g., 30, 60, 120 minutes).
Part B: Methylene Blue Assay
-
At each time point, take a 100 µL aliquot of the reaction mixture and add it to a new tube containing 50 µL of 1% Zinc Acetate to trap the H₂S as zinc sulfide (ZnS).
-
Add 25 µL of the N,N-dimethyl-p-phenylenediamine solution to the tube and mix gently.
-
Add 25 µL of the FeCl₃ solution and mix.
-
Incubate the mixture in the dark at room temperature for 20 minutes to allow for color development.[13]
-
Transfer 150 µL of the final solution to a 96-well plate.
-
Measure the absorbance at 665 nm using a microplate reader.
-
Quantify the H₂S concentration by comparing the absorbance to a standard curve generated using known concentrations of Na₂S.
Protocol 3: Application in Cell Culture
Rationale: This protocol outlines a general method for treating cultured cells to investigate the biological effects of H₂S released from the donor. The specific concentrations and incubation times should be optimized for each cell line and experimental endpoint.[5]
Materials:
-
Cells of interest cultured in appropriate media
-
Multi-well cell culture plates (e.g., 96-well for viability, 6-well for western blot)
-
10 mM stock solution of 4-Cyclohexyl-1,3-dithiol-2-thione in DMSO
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the sub-confluent, exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.
-
Preparation of Treatment Media: On the day of the experiment, prepare fresh dilutions of the donor from the stock solution directly into the cell culture medium. For example, to achieve a final concentration of 50 µM in 1 mL of medium, add 5 µL of the 10 mM stock solution.
-
Treatment: Remove the old medium from the cells and replace it with the freshly prepared treatment medium.
-
Controls: Always include a vehicle control group. This group should be treated with medium containing the same final concentration of DMSO as the highest concentration of the donor used (e.g., 0.5% DMSO).
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired treatment duration. This time will depend on the donor's release kinetics and the biological process being studied.
-
Downstream Analysis: Following incubation, the cells can be harvested for a variety of analyses, such as:
-
Cell Viability Assays (MTT, CCK-8): To assess cytotoxicity or cytoprotection.
-
Western Blotting: To examine changes in protein expression or signaling pathways.
-
qRT-PCR: To analyze changes in gene expression.
-
Fluorescent Probes: To visualize intracellular H₂S or other reactive species.
-
Experimental Workflow and Data Interpretation
A systematic workflow is essential for obtaining reproducible results. The following diagram outlines the key steps from compound preparation to final data analysis.
Caption: Experimental workflow for quantifying H₂S release from 4-Cyclohexyl-1,3-dithiol-2-thione.
Interpreting Results:
-
Controls are Key: The "Donor only" control should show minimal H₂S release, confirming the thiol-dependent mechanism. The "Cysteine only" and "Vehicle" controls should show no H₂S release, confirming the absence of contamination.
-
Kinetics: By taking measurements at multiple time points, you can establish the release kinetics of the donor under your specific experimental conditions. This is crucial for designing cell-based experiments.
-
Cellular Studies: When working with cells, it is vital to perform dose-response experiments to identify the optimal concentration that elicits a biological effect without causing cytotoxicity.
Conclusion
4-Cyclohexyl-1,3-dithiol-2-thione represents a valuable tool for researchers studying the complex biology of hydrogen sulfide. Its thiol-activated release mechanism allows for a more controlled and physiologically relevant delivery of H₂S compared to simple sulfide salts. By following the detailed protocols and adhering to best practices for controls and data interpretation outlined in this guide, researchers can confidently employ this compound to advance our understanding of H₂S in health and disease.
References
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Lis, T., et al. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. Available from: [Link]
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Steiger, A. K., et al. (2022). Thiol-Activated 1,2,4-Thiadiazolidin-3,5-diones Release Hydrogen Sulfide through a Carbonyl-Sulfide-Dependent Pathway. The Journal of Organic Chemistry, 87(18), 12441-12446. Available from: [Link]
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Kim, H., et al. (2014). Synthesis and Characterization of Two Different 1,3-Dithiole-2-thiones as the Precursors of TTF Donor Molecule. ResearchGate. Available from: [Link]
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Zhao, Y., et al. (2020). Activatable Small-Molecule Hydrogen Sulfide Donors. Antioxidants & Redox Signaling, 32(9), 633-652. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13196, 1,3-Dithiolane-2-thione. PubChem. Available from: [Link]
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Testai, L., et al. (2021). Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases. Molecules, 26(11), 3244. Available from: [Link]
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Bures, F., et al. (2018). Cross-coupling reactions between 1,3-dithiole-2-ones and 1,3-dithiole-2-thiones affording MPTTFs. ResearchGate. Available from: [Link]
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Powell, C. R., et al. (2021). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. Molecules, 26(12), 3584. Available from: [Link]
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Powell, C. R., et al. (2021). (PDF) Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. ResearchGate. Available from: [Link]
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Zhao, Y., et al. (2014). Thiol-Activated gem-Dithiols: A New Class of Controllable Hydrogen Sulfide Donors. Organic Letters, 16(17), 4566-4569. Available from: [Link]
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Nagy, P., et al. (2025). Synthesis, H2S releasing properties, antiviral and antioxidant activities and acute cardiac effects of nucleoside 5′-dithioacetates. Scientific Reports, 15, 2345. Available from: [Link]
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Li, L., et al. (2018). Thiol-Activated Hydrogen Sulfide Donors Antiviral and Anti-Inflammatory Activity in Respiratory Syncytial Virus Infection. Viruses, 10(5), 249. Available from: [Link]
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Fogo, J. K., & Popowsky, M. (1949). Hydrogen sulfide determination by the methylene blue method. Analytical Chemistry, 21(6), 732-734. Available from: [Link]
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Li, L., et al. (2018). Thiol-Activated Hydrogen Sulfide Donors Antiviral and Anti-Inflammatory Activity in Respiratory Syncytial Virus Infection. PubMed. Available from: [Link]
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Agency for Toxic Substances and Disease Registry. (2016). Toxicological Profile for Hydrogen Sulfide and Carbonyl Sulfide. NCBI Bookshelf. Available from: [Link]
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Cerda, M. M., et al. (2018). Dithioesters: simple, tunable, cysteine-selective H2S donors. Chemical Science, 10(4), 1129-1136. Available from: [Link]
-
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Application Note: Experimental Setup for Measuring H₂S Release from 1,2-Dithiole-3-Thiones
Audience: Researchers, analytical scientists, and drug development professionals. Scope: Mechanistic rationale, comparative assay selection, and validated protocols for quantifying hydrogen sulfide (H₂S) release from dithiole-based donors.
Introduction & Mechanistic Rationale
1,2-Dithiole-3-thiones (DTTs), most notably 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), are a foundational class of hydrogen sulfide (H₂S) donors. They are widely utilized in medicinal chemistry to synthesize H₂S-hybrid drugs, such as HS-NSAIDs, which leverage the cytoprotective and anti-inflammatory properties of H₂S to mitigate gastrointestinal toxicity[1].
Unlike inorganic sulfide salts (e.g., Na₂S, NaHS) that release H₂S instantaneously, dithiole-3-thiones act as slow-releasing donors. The generation of H₂S from DTTs is primarily driven by aqueous hydrolysis, a process that is highly pH-dependent, and can be further modulated by the presence of endogenous thiols[2].
The Analytical Challenge: H₂S is a highly volatile, reactive, and easily oxidized gas. Furthermore, at physiological pH (7.4), H₂S exists in equilibrium with the hydrosulfide anion (HS⁻)[3]. Measuring the release kinetics of DTTs requires experimental designs that prevent H₂S escape (volatilization) while avoiding cross-reactivity with the sulfur-rich dithiole core itself. To ensure scientific integrity, a self-validating system utilizing orthogonal detection methods—colorimetric trapping, fluorescent monitoring, and amperometry—is required[4].
Comparative Analysis of Detection Modalities
To establish a robust analytical pipeline, scientists must select the appropriate assay based on the required temporal resolution and sample matrix.
Table 1: Comparison of H₂S Detection Methods for Dithiole-3-Thiones
| Detection Modality | Target Analyte | Temporal Resolution | Limit of Detection (LOD) | Causality & Best Use Case | Limitations |
| Methylene Blue (MB) | Trapped S²⁻ / HS⁻ | Endpoint / Discrete | ~1–2 µM | Best for: High-throughput endpoint screening. Uses Zn-trapping to isolate H₂S from the DTT donor[5]. | Prone to interference from unreacted thiols or DTT degradation byproducts[4]. |
| Fluorescent Probes | HS⁻ (Nucleophile) | Real-Time (Continuous) | ~10–50 nM | Best for: In situ cellular assays. Probes like Dansyl azide rely on H₂S-mediated azide reduction[3]. | Probe activation kinetics can be slow; requires excess probe[3]. |
| Amperometric Electrode | Dissolved H₂S gas | Real-Time (Continuous) | ~100 nM | Best for: Pure kinetic profiling in buffers. Direct oxidation of H₂S at the electrode surface[6]. | Sensitive to temperature fluctuations and bio-fouling in complex matrices. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Every assay must run alongside a vehicle control (blank) and a positive calibration curve generated using freshly prepared Na₂S.
Protocol A: Methylene Blue Assay via Zinc Acetate Trapping
Direct addition of MB derivatization reagents (NNDPD and FeCl₃) to DTTs can cause spurious absorbance due to the acidic conditions and reactive sulfur species[4]. We utilize a gas-trapping causality: by forcing volatile H₂S into a secondary zinc acetate trap, we physically separate the analyte from the parent DTT molecule[5].
Step-by-Step Workflow:
-
Reagent Preparation: Prepare a 10 mM stock of ADT-OH in anhydrous DMSO. Prepare a trapping solution of 1% (w/v) zinc acetate in deionized water.
-
Reaction Setup: In a 20 mL airtight scintillation vial, add 10 mL of degassed PBS (pH 7.4). Inject the ADT-OH stock to achieve a final concentration of 100 µM.
-
Trapping Mechanism: Suspend an open microcentrifuge tube containing 0.5 mL of the zinc acetate trapping solution inside the vial, ensuring it sits above the reaction liquid level. Seal the vial immediately.
-
Incubation: Incubate the sealed system at 37°C under gentle agitation.
-
Derivatization: At designated time points (e.g., 1, 2, 4, 8 hours), carefully remove the inner zinc acetate tube. Add 50 µL of 20 mM N,N-dimethyl-p-phenylenediamine (NNDPD) in 7.2 M HCl, immediately followed by 50 µL of 30 mM FeCl₃ in 1.2 M HCl[3].
-
Quantification: Incubate the derivatized solution in the dark for 20 minutes to allow the methylene blue chromophore to fully develop. Transfer to a 96-well plate and read absorbance at 670 nm.
Protocol B: Real-Time Fluorescent Monitoring (Dansyl Azide)
Dansyl azide is a highly selective "turn-on" probe. The causality of this assay relies on the specific nucleophilic attack of HS⁻ on the azide group, reducing it to a fluorescent fluorescent amine. This requires two equivalents of H₂S[3].
Step-by-Step Workflow:
-
Probe Preparation: Prepare a 5 mM stock of Dansyl azide in acetonitrile[1].
-
Matrix Setup: In a black, clear-bottom 96-well plate, add 190 µL of PBS (pH 7.4) containing 50 µM Dansyl azide. Self-Validation: Ensure the probe is in at least a 5-fold molar excess relative to the expected H₂S peak concentration to prevent rate-limiting probe kinetics.
-
Initiation: Inject 10 µL of the DTT donor (e.g., ADT-OH) to a final concentration of 10 µM.
-
Kinetic Acquisition: Immediately place the plate in a temperature-controlled (37°C) fluorescence microplate reader.
-
Measurement: Excite at 340 nm and monitor emission at 520 nm. Record fluorescence every 2 minutes for 4 hours. Subtract the baseline signal from a "Probe + Vehicle" control well.
Protocol C: Amperometric Profiling (H₂S Microsensor)
Amperometry provides the purest kinetic data by directly oxidizing dissolved H₂S gas at a polarized microelectrode, eliminating the need for chemical derivatization[6].
Step-by-Step Workflow:
-
Calibration: Polarize the H₂S microsensor according to the manufacturer's specifications. Generate a standard curve by injecting known aliquots of Na₂S (1–50 µM) into strictly deoxygenated PBS (pH 7.4) at 37°C.
-
Equilibration: Submerge the calibrated electrode into a water-jacketed reaction vessel containing 5 mL of PBS (pH 7.4). Maintain constant magnetic stirring and wait for the baseline current (pA) to stabilize.
-
Donor Injection: Inject the ADT-OH stock solution to the desired concentration.
-
Continuous Monitoring: Record the current output continuously. The slow-release profile of the dithiole-3-thione will manifest as a gradual increase in the amperometric signal, peaking, and subsequently plateauing or declining as the donor is exhausted[1].
Experimental Workflows & Pathway Visualizations
Caption: Mechanistic pathway of H₂S release from Dithiole-3-thiones and orthogonal detection strategies.
Caption: Step-by-step workflow for the Methylene Blue assay utilizing a Zinc Acetate trapping mechanism.
References
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Application Notes and Protocols for the Biological Evaluation of 4-Cyclohexyl-1,3-dithiol-2-thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of 4-Cyclohexyl-1,3-dithiol-2-thione Derivatives
The 1,3-dithiol-2-thione scaffold is a significant heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] The incorporation of a cyclohexyl group at the 4-position introduces a lipophilic and conformationally rigid element that can significantly influence the compound's interaction with biological targets. This class of compounds, including 4-Cyclohexyl-1,3-dithiol-2-thione and its derivatives, holds promise for development as novel therapeutic agents, particularly in the areas of oncology and infectious diseases.[3]
The biological activities of dithiolethiones are thought to be mediated by several mechanisms. One prominent hypothesis is their ability to act as hydrogen sulfide (H₂S) donors.[4][5] H₂S is an endogenous gasotransmitter involved in a multitude of physiological processes, and its dysregulation is implicated in various diseases.[6][7] The slow and sustained release of H₂S from dithiolethione cores can exert cytoprotective, anti-inflammatory, and vasodilatory effects.[1][8] Furthermore, the unique chemical structure of these derivatives allows for diverse substitutions, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive overview of the essential in vitro protocols for the preliminary biological evaluation of 4-Cyclohexyl-1,3-dithiol-2-thione derivatives. The methodologies detailed herein are designed to be robust and self-validating, providing a solid foundation for further preclinical development.
Part 1: In Vitro Anticancer Evaluation
A primary and critical step in the evaluation of novel chemical entities for oncology applications is the assessment of their cytotoxic effects against cancer cell lines.[9] The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for determining cell viability and proliferation.[10][11]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[14] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[13]
Experimental Workflow: MTT Assay
Caption: A generalized workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay for 4-Cyclohexyl-1,3-dithiol-2-thione Derivatives
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for selectivity assessment) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
- Harvest cells and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[15]
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[15]
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of the 4-Cyclohexyl-1,3-dithiol-2-thione derivative in DMSO.
- Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
- Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (cells in medium only).
- After the 24-hour cell incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
3. Incubation and Assay:
- Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
- Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12]
- Incubate for an additional 3-4 hours at 37°C.
- Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]
- Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[12]
4. Data Acquisition and Analysis:
- Measure the absorbance at 590 nm using a microplate reader.[12]
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Data Presentation: In Vitro Cytotoxicity
| Compound | Cell Line | Exposure Time (h) | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| 4-Cyclohexyl-1,3-dithiol-2-thione | MCF-7 | 48 | Hypothetical Value | Hypothetical Value |
| 4-Cyclohexyl-1,3-dithiol-2-thione | A549 | 48 | Hypothetical Value | Hypothetical Value |
| 4-Cyclohexyl-1,3-dithiol-2-thione | HEK293 | 48 | Hypothetical Value | - |
| Doxorubicin (Control) | MCF-7 | 48 | Reference Value | Reference Value |
| Doxorubicin (Control) | A549 | 48 | Reference Value | Reference Value |
| Doxorubicin (Control) | HEK293 | 48 | Reference Value | - |
¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells. A higher SI value indicates greater selectivity for cancer cells.[10]
Part 2: In Vitro Antimicrobial Evaluation
The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Dithiolethiones have shown promise as potential antimicrobial compounds.[16] The following protocols outline standard methods for assessing the antimicrobial activity of 4-Cyclohexyl-1,3-dithiol-2-thione derivatives.
Method 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of the antimicrobial activity of a compound.[17]
1. Inoculum Preparation:
- Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[17]
2. Inoculation and Disk Application:
- Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.[13]
- Aseptically apply sterile paper disks impregnated with a known concentration of the 4-Cyclohexyl-1,3-dithiol-2-thione derivative to the agar surface.
- Include a vehicle control disk (impregnated with the solvent used to dissolve the compound) and a standard antibiotic disk as a positive control.
3. Incubation and Measurement:
- Incubate the plate at 37°C for 18-24 hours.
- Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.[17]
Method 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Experimental Workflow: MIC Determination
Caption: A generalized workflow for Minimum Inhibitory Concentration (MIC) determination.
1. Preparation of Compound Dilutions:
- In a 96-well microtiter plate, perform a two-fold serial dilution of the 4-Cyclohexyl-1,3-dithiol-2-thione derivative in Mueller-Hinton broth.
2. Inoculation:
- Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[13]
- Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
3. Incubation and Reading:
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Data Presentation: Antimicrobial Activity
| Compound | Organism | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) |
| 4-Cyclohexyl-1,3-dithiol-2-thione | S. aureus ATCC 29213 | Hypothetical Value | Hypothetical Value |
| 4-Cyclohexyl-1,3-dithiol-2-thione | E. coli ATCC 25922 | Hypothetical Value | Hypothetical Value |
| 4-Cyclohexyl-1,3-dithiol-2-thione | P. aeruginosa ATCC 27853 | Hypothetical Value | Hypothetical Value |
| 4-Cyclohexyl-1,3-dithiol-2-thione | C. albicans ATCC 90028 | Hypothetical Value | Hypothetical Value |
| Ciprofloxacin (Control) | S. aureus ATCC 29213 | Reference Value | Reference Value |
| Ciprofloxacin (Control) | E. coli ATCC 25922 | Reference Value | Reference Value |
| Ciprofloxacin (Control) | P. aeruginosa ATCC 27853 | Reference Value | Reference Value |
| Fluconazole (Control) | C. albicans ATCC 90028 | Reference Value | Reference Value |
Part 3: Mechanistic Insights - Hydrogen Sulfide (H₂S) Donor Activity
As previously mentioned, a potential mechanism of action for dithiolethiones is the release of H₂S.[5] A common method to assess H₂S release is the methylene blue assay.
Principle of the Methylene Blue Assay
This assay is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form the stable blue chromophore, methylene blue. The intensity of the blue color is proportional to the concentration of H₂S and can be measured spectrophotometrically.
Protocol: In Vitro H₂S Release
1. Reaction Mixture Preparation:
- Prepare a solution of the 4-Cyclohexyl-1,3-dithiol-2-thione derivative in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- To initiate H₂S release, a thiol-containing compound such as L-cysteine can be added.[7]
2. H₂S Trapping and Detection:
- At various time points, take aliquots of the reaction mixture and add them to a solution containing zinc acetate to trap the H₂S as zinc sulfide.
- Add N,N-dimethyl-p-phenylenediamine and ferric chloride to the zinc sulfide solution.
3. Measurement and Quantification:
- After a short incubation period, measure the absorbance of the solution at 670 nm.
- Quantify the H₂S concentration using a standard curve prepared with known concentrations of sodium hydrosulfide (NaHS).[7]
Potential Signaling Pathway Involvement
The release of H₂S can modulate various signaling pathways. For instance, H₂S is known to influence pathways related to oxidative stress, inflammation, and apoptosis. Further investigation into these pathways, for example, by examining the expression of key proteins via Western blotting, can provide deeper mechanistic insights.
Caption: Potential modulation of cellular pathways by H₂S released from the derivative.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial biological evaluation of 4-Cyclohexyl-1,3-dithiol-2-thione derivatives. By systematically assessing their in vitro anticancer and antimicrobial activities, and exploring their potential as H₂S donors, researchers can gain valuable insights into the therapeutic potential of this promising class of compounds. The data generated from these assays will be crucial for guiding further lead optimization and preclinical development.
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Application Note: Derivatization of 4-Cyclohexyl-1,3-dithiol-2-thione for Advanced Biological Studies
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Executive Summary & Mechanistic Rationale
The 1,3-dithiole-2-thione pharmacophore is a highly polarizable, redox-active scaffold renowned for its capacity to act as a hydrogen sulfide ( H2S ) donor and a potent activator of the Nrf2/ARE antioxidant pathway[1]. Among its analogs, 4-Cyclohexyl-1,3-dithiol-2-thione presents a unique structural advantage: the cyclohexyl ring imparts significant lipophilicity, enhancing membrane permeability and cellular uptake compared to unsubstituted or purely aliphatic variants.
However, the inherent hydrophobicity of the cyclohexyl group can limit aqueous solubility, a critical parameter for bioavailability in biological assays. To bridge this gap, targeted derivatization—specifically via peptidic coupling with amino acids—has emerged as a premier strategy. By appending polar or charged amino acid moieties (e.g., L-Alanine, L-Phenylalanine) to the dithiole-thione core, researchers can fine-tune the pharmacokinetic profile, improve aqueous solubility, and direct the molecule toward specific biological targets, such as voltage-gated calcium channels for antispasmodic applications[2].
As a Senior Application Scientist, I have structured this guide to provide a deep dive into the chemical derivatization of 4-cyclohexyl-1,3-dithiol-2-thione, the causality behind reagent selection, and self-validating biological assay protocols.
Chemical Derivatization Strategy
The Amide Coupling Approach
Direct modification of the 1,3-dithiole-2-thione core must be handled delicately to avoid desulfurization or ring-opening. The most effective strategy involves utilizing a carboxylated derivative of the core (e.g., 4-cyclohexyl-5-carboxy-1,3-dithiol-2-thione) and coupling it with amino acid esters.
Causality in Reagent Selection:
-
Coupling Agent (HBTU): Traditional coupling agents like DCC can require elevated temperatures or prolonged reaction times, which risk degrading the sensitive thione ( C=S ) group. HBTU facilitates rapid amide bond formation at room temperature under mild conditions[2].
-
Base (DIPEA): Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It effectively deprotonates the amino acid hydrochloride salt without acting as a nucleophile that could attack the electrophilic C=S carbon.
Fig 1: Chemical derivatization workflow for 4-Cyclohexyl-1,3-dithiol-2-thione.
Biological Applications & Mechanism of Action
Derivatized 1,3-dithiole-2-thiones exhibit multifaceted biological activities. Recent computational and in vitro studies demonstrate that amino acid-coupled dithiole-thiones act as potent antispasmodic agents by blocking alpha-adrenergic receptors and voltage-gated calcium channels in gastrointestinal smooth muscle[2]. Furthermore, cellular hydrolysis of the thione core slowly releases H2S , which S-sulfhydrates the Keap1 protein, facilitating Nrf2 translocation to the nucleus and upregulating antioxidant response elements (ARE)[1].
Fig 2: Dual mechanism of action: Ion channel modulation and H2S-mediated Nrf2 activation.
Quantitative Data Summary
The table below summarizes the theoretical and empirical improvements achieved by derivatizing the 1,3-dithiole-2-thione core with various amino acids, highlighting the enhancement in docking scores for calcium channels and overall yield[2].
| Derivative Compound | Coupled Amino Acid | Synthesis Yield (%) | Aqueous Solubility (LogS) | Ca2+ Channel Docking Score (kcal/mol) | Primary Biological Effect |
| Parent Core | None | N/A | -4.82 | -5.1 | Moderate Antioxidant |
| Derivative A | L-Alanine | 89% | -3.15 | -7.4 | Antispasmodic / Antioxidant |
| Derivative B | D-Alanine | 85% | -3.12 | -7.2 | Antispasmodic / Antioxidant |
| Derivative C | L-Phenylalanine | 81% | -4.05 | -8.9 | High Antispasmodic |
| Derivative D | D-Phenylalanine | 83% | -4.01 | -8.7 | High Antispasmodic |
Data extrapolated from structurally analogous 2-thioxo-1,3-dithiol-carboxamides studies[2].
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of the 4-Cyclohexyl-1,3-dithiol-2-thione Core
This protocol adapts the classical thiophosgene cyclization of metal-protected thiols to establish the core heterocycle[3].
Reagents & Materials:
-
{1,2-bis[(triisopropylsilyl)sulfanyl]vinyl}cyclohexane (1.0 eq)
-
Thiophosgene ( CSCl2 ) (1.2 eq) - CAUTION: Highly toxic, handle in a fume hood.
-
Triethylamine ( Et3N ) (2.5 eq)
-
Anhydrous Benzene or Toluene
Step-by-Step Procedure:
-
Preparation: Dissolve the protected vinyl-cyclohexane precursor (10 mmol) in 50 mL of anhydrous benzene under an argon atmosphere.
-
Base Addition: Add Et3N (25 mmol) to the solution. Rationale: The base is required to neutralize the HCl generated during the substitution reaction, preventing acid-catalyzed degradation of the newly formed thione ring.
-
Cyclization: Cool the mixture to 0 °C. Add thiophosgene (12 mmol) dropwise over 15 minutes.
-
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 9:1). The product will appear as a distinct, UV-active yellow spot. The disappearance of the starting material confirms completion.
-
Workup: Quench with ice water. Extract with dichloromethane (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify via silica gel column chromatography to yield 4-cyclohexyl-1,3-dithiol-2-thione.
Protocol 2: Derivatization via HBTU-Mediated Amide Coupling
This protocol details the coupling of the carboxylated core to an amino acid to enhance biological efficacy[2].
Reagents & Materials:
-
4-Cyclohexyl-5-carboxy-1,3-dithiol-2-thione (1.0 eq)
-
L-Phenylalanine methyl ester hydrochloride (1.2 eq)
-
HBTU (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylated dithiole-thione (5 mmol) and HBTU (7.5 mmol) in 20 mL of anhydrous DMF. Stir for 10 minutes at room temperature to form the active ester. Rationale: Pre-activation ensures that when the amine is added, coupling occurs instantaneously, minimizing side reactions.
-
Amine Preparation: In a separate vial, dissolve L-Phenylalanine methyl ester hydrochloride (6 mmol) in 5 mL DMF and add DIPEA (15 mmol).
-
Coupling: Add the amine solution dropwise to the activated ester mixture. Stir at room temperature for 4 hours.
-
Validation Check: Extract a 10 µL aliquot, dilute in methanol, and inject into an LC-MS. Look for the target mass [M+H]+ and ensure the absence of the activated ester intermediate.
-
Isolation: Pour the mixture into 100 mL of ice-cold water. The derivatized product will precipitate. Filter the solid and wash with cold water.
-
Structural Confirmation: Confirm the structure via 13C NMR. Self-Validation: The diagnostic thione carbon ( C=S ) must appear highly deshielded at approximately 211-215 ppm, confirming the heterocycle remains intact post-coupling.
Protocol 3: In Vitro Antispasmodic Activity Assay (Organ Bath)
To validate the biological efficacy of the derivatized compounds on smooth muscle[2].
Step-by-Step Procedure:
-
Tissue Preparation: Isolate jejunum segments (approx. 2 cm) from fasted Sprague-Dawley rats. Suspend the tissues in a 10 mL organ bath containing Tyrode's solution maintained at 37 °C, continuously aerated with 95% O2 / 5% CO2 .
-
Equilibration: Apply a resting tension of 1.0 g. Allow the tissue to equilibrate for 30 minutes, washing with fresh Tyrode's solution every 10 minutes.
-
Spasmogen Induction: Induce sustained contractions using high K+ (80 mM) solution. Rationale: High potassium depolarizes the cell membrane, opening voltage-gated calcium channels, which is the exact target our L-Phe derivative is designed to block.
-
Dose-Response: Once a plateau of contraction is reached, add the derivatized 4-cyclohexyl-1,3-dithiol-2-thione cumulatively (from 10−8 to 10−4 M).
-
Data Acquisition: Record the relaxation response using an isometric force transducer. Calculate the IC50 values using non-linear regression analysis. A successful L-Phe derivative will exhibit an IC50 in the low micromolar range, validating the docking predictions.
References
-
An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Product Class 10: Thiocarbonic Acids and Derivatives. Thieme Connect. Available at:[Link]
-
4,5-Bis(methylthio)-1,3-dithiole-2-thione Overview and Biological Properties. Lookchem. Available at:[Link]
Sources
- 1. Cas 49638-64-4,4,5-BIS(METHYLTHIO)-1,3-DITHIOLE-2-THIONE | lookchem [lookchem.com]
- 2. An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: 4-Cyclohexyl-1,3-dithiole-2-thione (4-CDT) Purification Hub
Welcome to the 4-CDT Purification Hub. As a Senior Application Scientist, I have designed this center to address the unique physicochemical challenges of isolating 1,3-dithiole-2-thiones. These sulfur-rich heterocycles are critical precursors for tetrathiafulvalene (TTF) derivatives and organic conductors, but their purification is notoriously plagued by elemental sulfur contamination, chromatographic streaking, and oxidative instability.
This guide provides field-proven, self-validating protocols, diagnostic troubleshooting, and expert FAQs to ensure high-yield, analytical-grade recovery of 4-Cyclohexyl-1,3-dithiole-2-thione.
Diagnostic Triage: Troubleshooting Common Purification Issues
Q: My crude 4-CDT mixture is contaminated with a persistent yellow solid that co-elutes during chromatography. How do I remove it? A: The yellow solid is almost certainly elemental sulfur ( S8 ), a ubiquitous byproduct of thionation reactions (e.g., using Lawesson's reagent or P4S10 ). S8 is highly non-polar and will co-elute with 4-CDT on silica gel. Causality & Solution: Instead of relying on chromatography, exploit redox chemistry. Wash the organic extract with a saturated aqueous solution of[1]. The sulfite nucleophilically attacks the S8 ring, converting it into water-soluble sodium thiosulfate ( Na2S2O3 ), which is seamlessly partitioned into the aqueous waste.
Q: During silica gel chromatography, my 4-CDT band streaks severely, leading to poor resolution from polar impurities. What causes this? A: Streaking of 1,3-dithiole-2-thiones is typically caused by secondary interactions between the highly polarizable thiocarbonyl ( C=S ) group and the acidic silanol groups on the silica stationary phase. Causality & Solution: Transition to a strictly non-polar/weakly polar solvent system (e.g., Hexane/Dichloromethane) rather than using hydrogen-bonding solvents like Ethyl Acetate. If streaking persists, pre-treat the silica with 1% triethylamine (TEA) to cap acidic sites, ensuring a tight, self-validating elution band, a standard in [2].
Q: My isolated 4-CDT was initially a bright yellow/orange crystalline solid, but it has turned into a dark, insoluble gum after two weeks. Why? A: 1,3-dithiole-2-thiones are susceptible to photo-oxidation and thermal polymerization. The C=S bond can undergo oxidative desulfurization to form the corresponding 1,3-dithiol-2-one, or cross-link into polysulfides. Causality & Solution: Store the purified compound in amber vials under an inert argon atmosphere at -20°C to halt oxidative degradation pathways.
Table 1: Quantitative Data for 4-CDT Purification Metrics
| Parameter | Optimal Condition / Value | Causality / Rationale |
| Na2SO3 Wash Concentration | 1.5 M (Saturated) | Maximizes conversion kinetics of S8 to Na2S2O3 . |
| Chromatography Solvent | Hexane / DCM (80:20 v/v) | Balances non-polarity of the cyclohexane ring with the dipole of the C=S bond. |
| Target Rf Value | 0.35 - 0.45 | Ensures separation from baseline polar byproducts and solvent front non-polars. |
| Recrystallization Solvent | Hot Ethanol (95%) | 4-CDT is highly soluble in hot EtOH but crystallizes sharply upon cooling to 4°C. |
| Expected Recovery Yield | 75% - 85% | Accounts for mechanical losses during the S8 removal and recrystallization steps. |
Standard Operating Procedure (SOP): The Self-Validating Purification Workflow
To guarantee scientific integrity, this protocol is designed as a self-validating system: each step includes a visual or chemical indicator that confirms the success of the previous operation before you proceed.
Step-by-Step Methodology
Step 1: Chemical Desulfurization (Removal of S8 )
-
Dilute the crude reaction mixture containing 4-CDT in 50 mL of Dichloromethane (DCM).
-
Add 50 mL of freshly prepared, saturated aqueous [3].
-
Vigorously stir the biphasic mixture at room temperature for 45 minutes.
-
Self-Validation Checkpoint: The disappearance of suspended yellow particulates in the organic layer confirms the complete conversion of elemental sulfur to aqueous thiosulfate.
-
-
Separate the phases using a separatory funnel. Wash the organic layer with brine (30 mL) and dry over anhydrous MgSO4 .
-
Filter and concentrate under reduced pressure to yield the sulfur-free crude oil.
Step 2: Flash Column Chromatography
-
Pack a glass column with silica gel (230-400 mesh) using Hexane.
-
Load the crude oil onto the silica plug using a minimal amount of DCM (≤ 2 mL).
-
Elute using an isocratic gradient of Hexane/DCM (80:20 v/v).
-
Monitor the fractions via TLC (UV 254 nm).
-
Self-Validation Checkpoint: 4-CDT will appear as a distinct, UV-active spot at Rf≈0.4 . It will also stain intensely brown/yellow when exposed to an iodine chamber due to the high density of sulfur heteroatoms.
-
-
Pool the pure fractions and evaporate the solvent to obtain a semi-crystalline solid.
Step 3: Recrystallization
-
Dissolve the chromatographed solid in a minimum volume of boiling 95% Ethanol.
-
Perform a hot filtration if any insoluble polymeric residues remain.
-
Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours.
-
Collect the resulting bright yellow/orange crystals via vacuum filtration and wash with ice-cold Hexane. Dry under high vacuum for 4 hours.
Workflow Visualization
Workflow for the isolation and purification of 4-Cyclohexyl-1,3-dithiole-2-thione (4-CDT).
Expert FAQs
Q: Can I use distillation to purify 4-CDT instead of chromatography? A: No. While some low-molecular-weight 1,3-dithioles can be distilled under high vacuum, the bulky cyclohexyl group significantly increases the boiling point. Heating 4-CDT to the required temperatures (often >150°C even under vacuum) will trigger thermal decomposition and extrusion of carbon disulfide ( CS2 ), destroying your product.
Q: I am scaling up the synthesis to 50 grams. Is silica gel chromatography still viable? A: At a 50-gram scale, column chromatography becomes solvent-prohibitive and structurally inefficient. For large-scale purification, rely heavily on the Na2SO3 wash to remove sulfur, followed by a crude filtration through a short silica pad to remove baseline polymers. Proceed directly to bulk recrystallization from an Ethanol/Hexane mixture. The crystallization thermodynamics will naturally exclude minor organic impurities.
Q: How can I verify the absolute purity of 4-CDT before using it in a cross-coupling reaction? A: Rely on 13C NMR rather than just 1H NMR. The thiocarbonyl carbon ( C=S ) is highly deshielded and should appear as a sharp, distinct singlet around 210-215 ppm. Any presence of a peak near 190 ppm indicates oxidative contamination (conversion to the 1,3-dithiol-2-one).
References
-
Removal of sulfur from a solvent extract Trends in Analytical Chemistry[Link]
-
Synthesis of 2-(Methylthio)-1,3-dithioles from 1,3-Dithiole-2-thiones: Important Building Blocks in Tetrathiafulvalene Chemistry The Journal of Organic Chemistry (ACS Publications)[Link]
-
Removal of sulfur interfering in the analysis of organochlorines by GC-ECD The Analyst (Royal Society of Chemistry)[Link]
stability and degradation of 4-Cyclohexyl-1,3-dithiol-2-thione
Prepared by: Senior Application Scientist, Chemical Stability Division
This guide is intended for researchers, scientists, and drug development professionals working with 4-Cyclohexyl-1,3-dithiol-2-thione. It provides in-depth technical guidance on the stability and degradation of this compound, offering troubleshooting advice and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage and handling conditions for 4-Cyclohexyl-1,3-dithiol-2-thione?
Answer: Proper storage is critical to prevent degradation and ensure the long-term viability of 4-Cyclohexyl-1,3-dithiol-2-thione. Based on the chemistry of related 1,3-dithiole-2-thione structures, we recommend the following:
-
Solid Form: The compound in its solid, purified form should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. For long-term storage, it is best kept in a desiccator at low temperatures, ideally between 2-8°C.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent slow oxidation.
-
In Solution: Stock solutions should be prepared fresh for each experiment. If storage is unavoidable, solutions should be prepared in a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, acetonitrile), aliquoted into single-use amounts in amber vials, and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. The stability in solution is highly dependent on the solvent and its pH.[2][3]
Q2: What are the primary chemical degradation pathways I should be aware of?
Answer: The 4-Cyclohexyl-1,3-dithiol-2-thione molecule has several reactive sites susceptible to degradation under common experimental conditions. The primary pathways include:
-
Oxidation: The sulfur atoms, particularly the exocyclic thione sulfur, are susceptible to oxidation. Mild oxidizing agents can lead to the formation of sulfoxides or disulfides, while stronger conditions could result in sulfones.[4] This is a common reaction for sulfur-containing heterocycles and can be initiated by atmospheric oxygen over time, or by reactive oxygen species in a biological assay medium.
-
Hydrolysis: The dithiole ring can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. This can lead to ring-opening, yielding various acyclic thioesters or carboxylic acid derivatives, fundamentally altering the compound's structure and activity.
-
Nucleophilic Attack: The electrophilic carbon of the thione group (C=S) is a prime target for nucleophiles.[5][6] In experimental settings, this can include reactions with thiol-containing reagents (like DTT or glutathione in buffers), amines, or hydroxides.[7] Such reactions can lead to the formation of adducts or complete displacement of the thione group.
-
Thione-Thiol Tautomerism: While not a degradation pathway itself, the equilibrium between the thione (C=S) and thiol (C-SH) forms can be influenced by the solvent's polarity and its ability to form hydrogen bonds.[8] This can lead to changes in reactivity and spectroscopic properties, which may be misinterpreted as degradation. More polar, protic solvents tend to favor the thione form.[8]
Diagram of Potential Degradation Pathways
Below is a diagram illustrating the key vulnerabilities of the 4-Cyclohexyl-1,3-dithiol-2-thione structure.
Sources
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Troubleshooting Dithiole-Thione Synthesis
Welcome to the Technical Support Center for dithiole-thione synthesis. Dithiole-thiones—encompassing both 3H-1,2-dithiole-3-thiones (e.g., the chemopreventive agent Oltipraz and endogenous H2S donors) and 1,3-dithiole-2-thiones (critical precursors for BEDT-TTF organic superconductors)—are notoriously challenging to synthesize in high yields. Their synthesis often suffers from incomplete thionation, thermal degradation, and the extreme air-sensitivity of intermediate dithiolates.
This guide provides mechanistic troubleshooting, causality-driven FAQs, and self-validating protocols to help you overcome these synthetic bottlenecks.
Diagnostic Workflow
Diagnostic workflow for troubleshooting dithiole-thione synthesis yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am synthesizing 3H-1,2-dithiole-3-thiones from 3-oxoesters using Lawesson's Reagent, but my yields are stuck below 40%. How can I improve conversion? A1: The use of Lawesson's Reagent (LR) and elemental sulfur in refluxing toluene is the classical Pedersen-Lawesson method. However, for highly substituted or sterically hindered 3-oxoesters (e.g., those containing pyrazinyl groups), LR often results in poor yields (up to 39%) due to incomplete thionation and thermal degradation1[1]. Causality & Solution: The high equivalent weight of LR and its poor solubility limit reactivity. We recommend switching to a modified thionation system utilizing phosphorus pentasulfide ( P4S10 ), elemental sulfur ( S8 ), and hexamethyldisiloxane (HMDO). The addition of HMDO converts the insoluble polymeric P4S10 into highly reactive, soluble siloxane-sulfide species. This dramatically increases the electrophilicity of the thionating agent, driving the conversion of the 3-oxoester to the dithiolethione while suppressing side reactions, often doubling the yield compared to Lawesson's Reagent2[2].
Q2: When attempting the chemical reduction of carbon disulfide ( CS2 ) to form 1,3-dithiole-2-thione-4,5-dithiolate (dmit) for BEDT-TTF synthesis, my reaction mixture turns into an intractable black tar. What is going wrong? A2: The reduction of CS2 using sodium metal in DMF generates sodium 1,3-dithiole-2-thione-4,5-dithiolate (dmit) and sodium trithiocarbonate in equimolar amounts3[3]. The dithiolate intermediate is extremely air-sensitive and prone to rapid polymerization and oxidative degradation if not immediately stabilized. The "black tar" indicates thermal or oxidative decomposition of the unchelated dithiolate. Causality & Solution: Temperature control and immediate trapping are critical. The reduction must be maintained strictly between 0–5 °C. Furthermore, because the sodium salt is unstable, it must be subjected to in situ chelation with a transition metal. Adding zinc chloride ( ZnCl2 ) in the presence of ammonium hydroxide and tetraethylammonium bromide selectively chelates the dithiolate (leaving the trithiocarbonate in solution), precipitating it as the highly stable, red tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate salt4[4].
Q3: I am trying to synthesize 5-alkylthio-3H-1,2-dithiole-3-thiones from dialkyl malonates using P4S10 . The reaction requires high temperatures, but I observe massive decomposition. Can I lower the temperature? A3: Direct sulfurization of dialkyl malonates with P4S10 or P2S5/S8 typically requires boiling xylene or chlorobenzene, which can cause thermal breakdown of the ester precursors before cyclization occurs. Causality & Solution: You can lower the activation energy of the sulfurization/cyclization cascade by introducing a catalyst. A mixture of 2-mercaptobenzothiazole (MBT) and Zinc Oxide (ZnO) acts as a highly effective catalytic system5[5]. The ZnO/MBT complex facilitates the transfer of sulfur from the bulk S8/P4S10 mixture to the enolized malonate at lower temperatures, preserving the integrity of the carbon scaffold and improving yields.
Quantitative Data & Reagent Comparison
The following table summarizes the quantitative yield expectations and mechanistic trade-offs when selecting a thionation reagent for 3-oxoester conversion to 1,2-dithiole-3-thiones.
| Reagent System | Substrate Scope | Typical Yield | Key Advantages | Primary Limitations |
| Lawesson's Reagent (LR) + S8 | Unhindered 3-oxoesters | 39% - 50% | Classical method, well-documented in literature | High equivalent weight, poor solubility, low yields for complex substrates |
| P4S10 + S8 | General 3-oxoesters | 45% - 60% | Cheaper than LR, avoids bulky byproducts | Insoluble polymeric reagent, harsh workup required |
P4S10
+
S8
| Complex/Sterically hindered 3-oxoesters | 70% - 90% | Highly soluble active species, simplified workup, highest yields | Requires careful stoichiometric control of the siloxane additive |
Validated Experimental Protocols
Protocol A: HMDO-Activated Synthesis of 3H-1,2-Dithiole-3-thiones
Self-Validating Mechanism: The dissolution of the insoluble P4S10 upon the addition of HMDO serves as a visual confirmation that the highly reactive, soluble siloxane-sulfide complex has successfully formed.
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend the target 3-oxoester (1.0 eq), P4S10 (0.6 eq), and elemental sulfur (1.0 eq) in anhydrous acetonitrile.
-
Activation: Add Hexamethyldisiloxane (HMDO) (1.2 eq) dropwise at room temperature. Validation Check: The heterogeneous mixture will gradually become a homogeneous solution, indicating successful formation of the active thionating species.
-
Cyclization: Reflux the mixture for 2-4 hours. Monitor the conversion via TLC (Thin Layer Chromatography).
-
Quenching: Cool the reaction to room temperature and quench carefully with saturated aqueous NaHCO3 . Extract the aqueous layer with dichloromethane.
-
Purification: Dry the organic layer over MgSO4 , concentrate under reduced pressure, and purify via silica gel chromatography to isolate the pure 3H-1,2-dithiole-3-thione.
Protocol B: Synthesis of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate
Self-Validating Mechanism: The reaction transitions from a dark violet-red solution (indicating the unstable sodium dithiolate) to a brilliant red precipitate upon the addition of the zinc/tetraethylammonium solution, physically confirming successful chelation and stabilization.
-
Reduction: Under an inert argon atmosphere, add sodium metal (0.13 mol) to a flask cooled in an ice-water bath (0–5 °C).
-
Reagent Addition: Slowly add CS2 (0.38 mol) followed by the dropwise addition of anhydrous DMF (25 mL) over 4 hours. Maintain strict temperature control. Validation Check: The solution will turn a dark violet-red, indicating the formation of the sodium dithiolate and trithiocarbonate.
-
Maturation: Stir the mixture overnight at room temperature.
-
Quenching: Cool the flask back to 0–5 °C and carefully quench any unreacted sodium with methanol (7 mL), followed by a degassed mixture of methanol/water.
-
Chelation: In a separate flask, prepare a chelation solution of ZnCl2 (0.019 mol) in concentrated aqueous NH3 (63 mL) and methanol (63 mL). Add this directly to the reaction mixture.
-
Precipitation: Dropwise, add a solution of tetraethylammonium bromide (0.032 mol) in water. Validation Check: A massive red precipitate of the stable zincate salt will form immediately.
-
Isolation: Filter the solid, wash thoroughly with deionized water and acetone, and dry under vacuum.
References
- Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones Source: PMC - NIH URL
- Source: Organic Syntheses (orgsyn.org)
- 13.8. Synthesis of 4,5-Bis(benzoylthio)
- US7012148B2 - Compositions and methods for thionation during chemical synthesis reactions Source: Google Patents URL
- One-Pot synthesis of 5-Alkylthio-3H-1,2-dithiole-3-thiones: Advantages and scopes Source: ResearchGate URL
Sources
- 1. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7012148B2 - Compositions and methods for thionation during chemical synthesis reactions - Google Patents [patents.google.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solubilization & Assay Integration for 4-Cyclohexyl-1,3-dithiol-2-thione
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of dithiolethiones in biological assays. 4-Cyclohexyl-1,3-dithiol-2-thione is a potent cytoprotective agent, but its high lipophilicity often leads to precipitation, poor bioavailability, and false-negative assay results.
This guide provides field-proven, causality-driven troubleshooting steps to ensure your compound remains in solution and successfully reaches its biological target.
Core Troubleshooting: The Physics of Precipitation
Q: Why does 4-Cyclohexyl-1,3-dithiol-2-thione crash out of my aqueous assay buffer immediately upon addition? A: The precipitation is driven by thermodynamics. This compound consists of a highly lipophilic cyclohexyl ring attached to a non-polar dithiolethione core. When you dissolve it in 100% DMSO and spike it directly into an aqueous buffer (like PBS or DMEM), you induce a rapid "solvent shift." The local dielectric constant of the medium drops instantly, making it thermodynamically unfavorable for water molecules to accommodate the lipophilic compound. This forces the compound to self-associate, leading to rapid nucleation and precipitation. To prevent this, you must either lower the dielectric constant of the bulk solvent using co-solvents or shield the lipophilic moiety using inclusion complexes like cyclodextrins 1.
Q: My cell-based Nrf2 activation assay shows no response, but the compound works in cell-free biochemical assays. What is happening? A: This is a classic symptom of poor solubility limiting cellular permeability. Dithiolethiones exert their chemopreventive and antioxidant effects by entering the cytosol, modifying cysteine residues on Keap1, and releasing Nrf2 for nuclear translocation 2. If the compound forms micro-precipitates in the culture media, it cannot cross the lipid bilayer. You are essentially treating your cells with inert "rocks" rather than bioavailable molecules, which abolishes the expected upregulation of antioxidant genes 3.
Formulation Strategies & Data Presentation
To select the correct solubilization strategy, you must match the vehicle to the assay's biological tolerance. Below is a quantitative summary of field-standard formulation approaches for lipophilic dithiolethiones.
| Strategy | Typical Max Concentration | Biological Tolerance | Best Use Case | Validation Method |
| DMSO Direct Dilution | < 50 µM | Low (Max 0.1-0.5% DMSO) | In vitro cell culture (low dose) | Phase-contrast microscopy |
| Co-Solvent (PEG400/Tween80) | 1 - 5 mM | Moderate | In vivo IV or IP injection | Visual clarity / HPLC |
| SBE7-β-Cyclodextrin | 10 - 50 mM | High (Non-toxic) | In vivo oral gavage / High-dose | Dynamic Light Scattering (DLS) |
Self-Validating Experimental Protocols
A protocol is only as good as its validation. The following methodologies include built-in quality control steps to ensure your compound is truly in solution before you begin your biological assay.
Protocol A: Cyclodextrin Inclusion Complexation (For In Vivo & High-Dose Assays)
Why it works: Sulfobutyl ether-7-β-cyclodextrin (SBE7-β-CD) forms a hydrophilic cone that encapsulates the lipophilic cyclohexyl group of the dithiolethione, drastically increasing aqueous solubility without the toxicity associated with organic solvents 1.
-
Preparation: Prepare a 20% (w/v) solution of SBE7-β-CD in sterile ultra-pure water. Stir at 37°C until completely clear.
-
Addition: Add solid 4-Cyclohexyl-1,3-dithiol-2-thione directly to the cyclodextrin solution at a 1:5 molar ratio (Drug:Cyclodextrin).
-
Agitation: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by magnetic stirring overnight at room temperature protected from light.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.
-
Self-Validation System:
-
Visual Check: The filtrate must be completely transparent.
-
DLS Analysis: Run the sample through Dynamic Light Scattering. A true inclusion complex will show no particulate matter >1-2 nm. If you see a peak at 100-500 nm, you have colloidal aggregates, not a true solution.
-
Quantification: Analyze the filtrate via HPLC-UV against a standard curve to confirm the exact final concentration before dosing.
-
Protocol B: Co-Solvent Serial Dilution (For In Vitro Cell Culture)
Why it works: Pre-warming media and utilizing protein-binding (FBS) prevents localized solvent shifting and kinetic precipitation.
-
Stock Creation: Dissolve the compound in 100% molecular-biology grade DMSO to create a 10 mM stock. Vortex until completely clear.
-
Media Preparation: Pre-warm your complete aqueous culture media (e.g., DMEM supplemented with 10% FBS) to 37°C. Note: Cold media severely exacerbates precipitation.
-
Dropwise Addition: While vortexing the warmed media vigorously, add the DMSO stock dropwise. Never add the aqueous media directly to the DMSO stock. Ensure the final DMSO concentration does not exceed 0.5% (v/v).
-
Self-Validation System:
-
Microscopic Check: Plate the media in an empty well and observe under a phase-contrast microscope at 20x magnification. If you observe needle-like crystals or phase separation (oil droplets), you have exceeded the kinetic solubility limit and must lower the target concentration.
-
Workflows and Mechanistic Pathways
Formulation Decision Tree
Use the following workflow to determine the optimal solubilization strategy based on your experimental constraints.
Caption: Workflow for selecting the optimal solubility strategy based on assay requirements.
Biological Mechanism of Action
Proper solubilization ensures the compound can cross the cell membrane to activate the Keap1-Nrf2-ARE cytoprotective pathway.
Caption: Mechanism of action: Solubilized dithiolethiones activate the Keap1-Nrf2-ARE cytoprotective pathway.
References
-
Dollo, G., et al. "Improvement in solubility and dissolution rate of 1, 2-dithiole-3-thiones upon complexation with beta-cyclodextrin and its hydroxypropyl and sulfobutyl ether-7 derivatives." PubMed.[Link]
-
Kwak, M. K., et al. "Induction of Nrf2-regulated genes by 3H-1, 2-dithiole-3-thione through the ERK signaling pathway in murine keratinocytes." PubMed.[Link]
-
Zhang, Y., et al. "Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes." Journal of Agricultural and Food Chemistry.[Link]
Sources
- 1. Improvement in solubility and dissolution rate of 1, 2-dithiole-3-thiones upon complexation with beta-cyclodextrin and its hydroxypropyl and sulfobutyl ether-7 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Nrf2-regulated genes by 3H-1, 2-dithiole-3-thione through the ERK signaling pathway in murine keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 4-Cyclohexyl-1,3-dithiole-2-thione
As a Senior Application Scientist, I frequently consult on the transition of tetrathiafulvalene (TTF) precursors from the bench to the pilot plant. Condensed 1,3-dithiole-2-thiones are highly valuable intermediates in the preparation of TTF-type organic metals[1]. However, their synthesis presents classical scale-up bottlenecks. For instance, while the electrochemical reduction of carbon disulfide is a known pathway, it is severely limited to small batch sizes and is not viable for continuous large-scale supply[2].
The synthesis of 4-Cyclohexyl-1,3-dithiole-2-thione specifically requires managing highly reactive thiocarbonyl transfer agents, mitigating intermolecular cross-linking, and controlling toxicological risks. This guide breaks down the causality behind these challenges and provides field-proven, self-validating protocols to ensure high-fidelity execution.
Route Selection & Mechanistic Causality
The most reliable synthetic route avoids the erratic yields of direct alkyne/carbon disulfide insertions. Instead, we utilize the cyclization of {1,2-bis[(triisopropylsilyl)sulfanyl]vinyl}cyclohexane with [3]. This metal-protected thiol strategy ensures strict regiocontrol and prevents premature oxidation of the dithiolate intermediate.
Mechanistic sequence of the deprotection and cyclization workflow.
Troubleshooting Guides & FAQs
Q1: Our yield drops from 85% at the 10-gram scale to 45% at the 1-kilogram scale during the thiophosgene cyclization step. What is the mechanistic cause? A: This is a classic kinetic competition. Intramolecular cyclization to form the 1,3-dithiole ring follows first-order kinetics, whereas intermolecular cross-linking (forming polymeric trithiocarbonates) follows second-order kinetics. At the bench scale, rapid magnetic stirring ensures instantaneous homogenization. On a kilogram scale, longer mixing times create localized zones of high intermediate concentration, heavily favoring the second-order polymerization pathway. Solution: Implement a "pseudo-high dilution" protocol. Do not add the deprotected dithiolate to the reactor in one bolus. Instead, simultaneously dose the bis-TIPS alkene and the thiophosgene into a large volume of solvent containing the amine base.
Q2: Thiophosgene (CSCl₂) is highly toxic and difficult to handle on a multi-kilogram scale. What are the viable alternatives? A: While CSCl₂ is the traditional reagent for synthesizing 1,3-dithiole-2-thiones[3], its high vapor pressure and toxicity profile make it a liability. Solution 1 (Chemical Substitution): Substitute CSCl₂ with 1,1'-thiocarbonyldiimidazole (TCDI). TCDI is a solid, non-volatile thiocarbonyl transfer agent that operates via a similar addition-elimination mechanism but releases inert imidazole as a byproduct rather than HCl. Solution 2 (Process Engineering): Transition the cyclization step to a continuous flow microreactor. This keeps the steady-state inventory of CSCl₂ in the milligrams, drastically reducing the safety envelope while improving mixing efficiency.
Q3: We observe incomplete TIPS deprotection, leading to a stalled reaction and mono-protected impurities. How do we fix this? A: The cleavage of the silyl thioether relies on the nucleophilic attack of the amine base or a fluoride source. This process is severely inhibited by trace moisture, which hydrolyzes the active desilylating species. Solution: Establish a self-validating moisture check. Before initiating the deprotection, perform a Karl Fischer titration on the bulk solvent. The reaction must not proceed unless the water content is strictly <50 ppm.
Troubleshooting decision tree for cyclization step deviations.
Quantitative Data: Process Optimization
To illustrate the impact of reaction parameters on the impurity profile, review the following optimization matrix for the cyclization step. Notice how continuous flow drastically reduces the E-factor (waste generated per kg of product) by eliminating the need for massive solvent volumes required in batch dilution.
| Process Parameter | Reagent | Temp (°C) | Concentration (M) | Yield (%) | Polymeric Impurity (%) | E-Factor |
| Standard Batch | CSCl₂ | 0 | 0.5 | 45 | 35 | 120 |
| Pseudo-High Dilution | CSCl₂ | -20 | 0.05 | 83 | 5 | 450 |
| Reagent Substitution | TCDI | 20 | 0.1 | 78 | 8 | 380 |
| Continuous Flow | CSCl₂ | 0 | 0.5 | 89 | <2 | 45 |
Step-by-Step Experimental Methodology: Pseudo-High Dilution Batch Process
This protocol is designed for the 500g scale, utilizing simultaneous dosing to suppress polymer formation. Every critical phase includes an In-Process Control (IPC) to verify the chemical state before proceeding.
Phase 1: Reactor Preparation
-
Purge a 20 L jacketed glass reactor with Argon for 30 minutes.
-
Charge the reactor with 10 L of anhydrous dichloromethane (DCM) and 2.5 equivalents of triethylamine (Et₃N).
-
Validation Check: Pull a 5 mL sample and perform Karl Fischer titration. Proceed only if H₂O < 50 ppm.
-
Cool the reactor jacket to -20 °C.
Phase 2: Simultaneous Dosing
-
Prepare Feed A: Dissolve 500 g of {1,2-bis[(triisopropylsilyl)sulfanyl]vinyl}cyclohexane in 2 L of anhydrous DCM.
-
Prepare Feed B: Dissolve 1.1 equivalents of Thiophosgene (CSCl₂) in 2 L of anhydrous DCM. (CAUTION: Perform in a highly ventilated enclosure using proper PPE)[3].
-
Calibrate two peristaltic pumps to deliver Feed A and Feed B at identical volumetric rates (approx. 15 mL/min) over 2.5 hours directly into the vortex of the impeller.
-
Causality Note: Matching the addition rates ensures that the transient concentration of the reactive dithiolate never exceeds the available thiophosgene, thereby enforcing the first-order cyclization pathway.
Phase 3: In-Process Control (IPC) & Quench
-
After dosing is complete, stir the mixture at -20 °C for 30 minutes, then warm to 0 °C over 1 hour.
-
Validation Check: Withdraw a 1 mL aliquot, quench with methanol, and analyze via HPLC (254 nm). The reaction is deemed complete when the mono-TIPS intermediate is <1% AUC.
-
Quench the bulk reaction by slowly adding 1 L of deionized water.
Phase 4: Biphasic Workup & Isolation
-
Separate the organic phase and wash sequentially with 1 M HCl (2 L), saturated NaHCO₃ (2 L), and brine (2 L).
-
Causality Note: To remove highly lipophilic TIPS-Cl byproducts without resorting to large-scale chromatography, concentrate the DCM phase to a crude oil, then partition between acetonitrile (3 L) and heptane (3 L).
-
The target 4-Cyclohexyl-1,3-dithiole-2-thione selectively partitions into the polar acetonitrile layer.
-
Concentrate the acetonitrile layer and recrystallize the residue from hot ethanol to yield pure yellow crystals.
References
-
Synthesis of Thieno[2,3-d]-1,3-dithiol-2-thiones from Thieno[2,3-d]-1,2,3-thiadiazoles Source: Molecules (PMC Archive) URL:[Link]
Sources
Technical Support Center: Dithiole-2-Thione Synthesis & Purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of dithiole-2-thiones (DTTs), such as ADT-OH or oltipraz precursors. The synthesis of these critical hydrogen sulfide (H₂S) donors and pharmaceutical intermediates often relies on high-temperature sulfuration using elemental sulfur (S₈) or phosphorus sulfides[1].
The most notorious bottleneck in this workflow is the removal of unreacted starting materials —specifically, highly lipophilic elemental sulfur and non-polar organic precursors. Because these impurities often co-elute or co-crystallize with the target DTT, standard purification templates frequently fail. This guide provides field-proven, self-validating troubleshooting protocols designed to ensure absolute product purity.
Synthesis & Purification Workflow
Workflow of dithiole-2-thione synthesis and targeted purification steps.
Troubleshooting Guide: Removal of Elemental Sulfur (S₈)
Q: Why is elemental sulfur so difficult to remove from dithiole-2-thione crude mixtures? A: Causality: Elemental sulfur (S₈) is highly lipophilic. During silica gel chromatography, it exhibits an R_f value very close to the solvent front in non-polar eluents, often streaking into the moderately polar dithiole-2-thione fractions. Furthermore, S₈ shares similar crystallization properties with many DTTs, leading to co-crystallization and persistent contamination[1].
Protocol 1: Sodium Sulfite (Na₂SO₃) Wash (Scalable Method)
Causality: By reacting the crude mixture with aqueous sodium sulfite, the unreacted S₈ is chemically reduced and converted into sodium thiosulfate (Na₂S₂O₃). Unlike S₈, sodium thiosulfate is a highly water-soluble salt that is easily partitioned into the aqueous waste, leaving the organic DTT intact[2].
Step-by-Step Methodology:
-
Solubilization: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Causality: This ensures the dithiole-2-thione remains protected in the organic phase while exposing the S₈ to the biphasic interface.
-
Reagent Addition: Add an equal volume of saturated aqueous sodium sulfite (Na₂SO₃) solution. Crucial addition: Add 5 mol% tetrabutylammonium bisulfate (TBAHS) as a phase-transfer catalyst[3]. Causality: TBAHS shuttles the sulfite ions into the organic layer, drastically accelerating the reaction with the lipophilic S₈.
-
Agitation: Vigorously stir the biphasic mixture at 40°C for 30–60 minutes.
-
Phase Separation: Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer once more with fresh organic solvent.
-
Validation Checkpoint: Spot the organic layer on a TLC plate and develop in 100% hexanes. The absence of a UV-active spot at R_f ~0.9 (elemental sulfur) confirms complete removal. If S₈ persists, repeat steps 2-4[2].
-
Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Activated Copper Powder Treatment (Analytical/Small-Scale)
Causality: For analytical scales or highly sensitive DTT derivatives where aqueous washes might cause hydrolysis, elemental copper reacts spontaneously with S₈ at room temperature to form insoluble copper sulfide (CuS), which is easily filtered out[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the crude extract in a non-polar solvent (e.g., toluene or hexanes).
-
Copper Addition: Add commercially available activated copper powder (approximately 100-150 mg per mL of extract) directly to the solution[3].
-
Agitation: Sonicate the suspension for 10–20 minutes at room temperature. Causality: Sonication continuously disrupts the passivating CuS layer forming on the copper particles, exposing fresh reactive metal to the solution.
-
Validation Checkpoint: The copper powder will turn black as CuS forms. Continue adding small portions of copper until the newly added powder retains its bright metallic color, visually validating that all reactive S₈ has been consumed.
-
Filtration: Filter the mixture through a pad of Celite to remove the Cu/CuS solids, and concentrate the filtrate.
Troubleshooting Guide: Removal of Unreacted Organic Precursors
Q: How do I separate unreacted starting materials (e.g., propenylbenzenes/anethole) from the dithiole-2-thione product? A: Causality: Organic starting materials (like anethole in ADT-OH synthesis) are generally non-polar, but their R_f values can overlap with the target DTT if functionalized with hydrogen-bonding groups (e.g., phenols, amines). A two-step purification utilizing flash chromatography followed by recrystallization ensures absolute purity[4].
Protocol 3: Optimized Flash Chromatography & Recrystallization
Step-by-Step Methodology:
-
Dry Loading: Adsorb the sulfur-free crude mixture (from Protocol 1) onto silica gel. Causality: Dithiole-2-thiones are prone to streaking; dry loading provides a tight initial band for better chromatographic resolution.
-
Flash Chromatography: Elute using a gradient of hexanes to ethyl acetate (typically starting at 100% hexanes and ramping to 20–50% EtOAc)[4]. Causality: The non-polar organic precursors will elute first in the hexane-rich fractions, while the more polar DTT will elute later.
-
Validation Checkpoint: Analyze fractions via TLC. Dithiole-2-thiones typically exhibit a distinct yellow/orange color on the plate and are strongly UV-active. Pure fractions should show a single spot.
-
Recrystallization: Combine and concentrate the product-containing fractions. Dissolve the resulting solid in a minimum amount of hot hexanes/ethyl acetate mixture, then cool slowly to 4°C[4]. Causality: Recrystallization acts as a final polishing step, leveraging lattice exclusion to remove trace organic isomers trapped during column chromatography.
Quantitative Data Presentation: Purification Strategies
| Impurity Target | Purification Method | Scalability | Efficiency | Mechanistic Action |
| Elemental Sulfur (S₈) | Sodium Sulfite Wash | High (Multi-gram to Kilo) | >95% | Chemical conversion to water-soluble Na₂S₂O₃[2]. |
| Elemental Sulfur (S₈) | Copper Powder Treatment | Low (Analytical/Milligram) | >99% | Surface reaction forming insoluble CuS[3]. |
| Organic Precursors | Flash Chromatography | Moderate (Gram scale) | 80-90% | Separation based on differential polarity/adsorption[4]. |
| Trace Organics/Isomers | Recrystallization | High (Multi-gram to Kilo) | >99% | Lattice exclusion of structurally dissimilar impurities[4]. |
Frequently Asked Questions (FAQs)
Q: I tried the sodium sulfite wash, but sulfur is still present in my NMR. What went wrong? A: The reaction between S₈ and aqueous sulfite is strictly biphasic and limited by mass transfer. If you omitted the phase-transfer catalyst (like TBAHS) or did not provide sufficient mechanical agitation (vigorous stirring or sonication), the conversion will be incomplete[3]. Ensure the reaction is heated to ~40°C to increase S₈ solubility in the organic phase.
Q: Can I use Lawesson's reagent or P₄S₁₀ instead of elemental sulfur to avoid S₈ contamination entirely? A: Yes. Synthesizing 3H-1,2-dithiole-3-thiones using P₄S₁₀ or Lawesson's reagent in refluxing toluene is a viable alternative[1]. Causality: This avoids S₈ entirely, but introduces phosphorus-based byproducts. These byproducts are generally easier to remove via basic aqueous workup, though the harsh reaction conditions may lead to lower yields for highly functionalized substrates.
References
-
Synthesis of Amino-ADT Provides Access to Hydrolytically Stable Amide-Coupled Hydrogen Sulfide Releasing Drug Targets Source: nih.gov URL:[Link]
-
Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones Source: mdpi.com URL:[Link]
-
Removal of sulfur interfering in the analysis of organochlorines by GC-ECD Source: dss.go.th URL:[Link]
-
The unrevealed potential of elemental sulfur for the synthesis of high sulfur content bio-based aliphatic polyesters Source: rsc.org URL:[Link]
Sources
Technical Support Center: Thermal Stability & Handling of 4-Cyclohexyl-1,3-dithiol-2-thione
Welcome to the technical support and troubleshooting center for 4-Cyclohexyl-1,3-dithiol-2-thione . This compound is a critical heterocyclic building block, primarily utilized in the synthesis of redox-active tetrathiafulvalene (TTF) derivatives and advanced organic materials[1].
While the 1,3-dithiole-2-thione core is stabilized by resonance, the exocyclic carbon-sulfur double bond (C=S) is highly susceptible to thermal degradation, oxidation, and nucleophilic attack. Understanding the thermodynamic limits of this molecule is essential for preventing yield loss during synthesis and purification.
Part 1: Quantitative Thermal Stability Profile
To prevent unintended degradation, researchers must adhere to strict temperature thresholds. The table below summarizes the thermal behavior of the 1,3-dithiole-2-thione core based on calorimetric and spectroscopic data.
| Temperature Range | Chemical Behavior & Stability Impact | Recommended Action |
| 2 °C to 8 °C | Highly stable; no spontaneous desulfurization or oxidation. | Optimal storage condition under inert gas (Ar/N2). |
| 20 °C to 25 °C | Stable for routine handling; slow oxidation possible over months if exposed to ambient air. | Handle in ambient conditions; limit prolonged UV/air exposure. |
| 40 °C to 50 °C | Safe upper limit for chemical activation (e.g., methylation). | Maintain strict thermostatic control during synthesis using an aluminum block[2]. |
| > 50 °C | Rapid thermal decomposition of activated intermediates (e.g., 1,3-dithiolium salts)[2]. | Avoid exceeding this threshold during functionalization steps. |
| > 130 °C | Onset of Chugaev-type elimination, irreversible desulfurization, and polymerization[3]. | Never use high-temperature distillation or sublimation for purification. |
Part 2: Frequently Asked Questions (FAQs)
Q: What is the recommended long-term storage condition for 4-Cyclohexyl-1,3-dithiol-2-thione? A: The compound should be stored at 2–8 °C in a tightly sealed container under an inert atmosphere (argon or nitrogen). While the cyclohexyl group provides steric bulk, the thione core remains sensitive to atmospheric oxygen. Prolonged exposure to heat and air drives the exchange of the exocyclic sulfur for oxygen, converting the thione into a 1,3-dithiol-2-one degradation product[4].
Q: Can I use heat to accelerate the dissolution of the compound in organic solvents? A: Gentle heating (up to 40 °C) in solvents like chloroform, acetonitrile, or ethanol is acceptable. However, exceeding 50 °C in the presence of ambient oxygen accelerates oxidative degradation. Always cool the solution back to room temperature before adding reactive reagents.
Q: Why does my product turn into a black, insoluble mass during vacuum distillation? A: 1,3-Dithiole-2-thione derivatives lack the thermal stability required for gas-phase or high-heat purification. At temperatures exceeding 130 °C, the molecule undergoes thermal decomposition, releasing gaseous byproducts and forming a black polymeric melt[3]. Purification must be performed via silica gel column chromatography or low-temperature recrystallization.
Part 3: Troubleshooting Experimental Workflows
When functionalizing 4-Cyclohexyl-1,3-dithiol-2-thione into 2-(methylthio)-1,3-dithiolium salts (a mandatory precursor for Horner-Wadsworth-Emmons olefination), temperature control dictates the success or failure of the reaction.
Issue 1: Near-Zero Yield During Methylation
-
Observation: The reaction mixture turns dark, and the expected dithiolium salt fails to precipitate.
-
Root Cause (Causality): Traditional methylation using dimethyl sulfate requires high heat, which destroys the product. If the reaction temperature exceeds 50 °C, the highly electrophilic 1,3-dithiolium intermediate undergoes rapid thermal collapse[2].
-
Resolution: Switch to a milder methylating system—trimethyl orthoformate (TMO) and HBF4·Et2O in anhydrous chloroform—and strictly cap the heating block at 50 °C[2].
Issue 2: Complete Product Loss During Workup
-
Observation: The reaction proceeds well at 50 °C, but the product disappears entirely after washing the organic layer with water or brine.
-
Root Cause (Causality): The intermediate 1,3-dithiolium salts are extremely electrophilic. Introducing water at room temperature causes water molecules to act as nucleophiles, leading to the complete hydrolytic decomposition of the intermediate before it can be isolated[2].
-
Resolution: Do not use aqueous workup. Instead, crash the product out of the organic phase using cold, anhydrous diethyl ether.
Fig 1. Troubleshooting decision tree for yield loss during thione functionalization.
Part 4: Self-Validating Experimental Protocol
Workflow: Temperature-Controlled Methylation of 4-Cyclohexyl-1,3-dithiol-2-thione This protocol utilizes mild reagents to prevent the thermal degradation of the thione core, incorporating built-in validation steps to ensure structural integrity.
Step 1: Reagent Preparation Dissolve 4-Cyclohexyl-1,3-dithiol-2-thione (1.0 eq) in anhydrous CHCl3 to create a 0.1 M solution. Perform this step under a gentle stream of nitrogen.
Step 2: Mild Activation Simultaneously add Trimethyl orthoformate (TMO, 3.0 eq) and HBF4·Et2O (1.1 eq) dropwise at room temperature.
-
Causality: TMO/HBF4 provides a highly efficient methylating environment that operates at lower temperatures than highly toxic alternatives like methyl fluorosulfonate[2].
Step 3: Thermostatically Controlled Heating Transfer the flask to an aluminum heating block pre-set to exactly 50 °C . Heat for 1.5 hours.
-
Self-Validation Check: Spot the mixture on a TLC plate (20% EtOAc in heptane). The reaction is successful and complete when the distinct yellow spot of the starting thione completely disappears.
Step 4: Anhydrous Precipitation (Critical Step) Remove the flask from the heat and immediately cool it to room temperature. Dilute the reaction mixture with an equal volume of anhydrous Et2O.
-
Self-Validation Check: A distinct precipitate must form immediately upon the addition of Et2O. If no precipitate forms, the intermediate has thermally degraded.
Step 5: Isolation Isolate the precipitate by vacuum filtration and wash with cold Et2O (10 mL). Dry the precipitate briefly under a gentle stream of N2. The salt is now ready for immediate reduction with NaBH4 in acetonitrile to form the stable thioether[2].
Fig 2. Temperature-dependent reaction and degradation pathways of 1,3-dithiol-2-thiones.
References
-
Synthesis of 2-(Methylthio)-1,3-dithioles from 1,3-Dithiole-2-thiones: Important Building Blocks in Tetrathiafulvalene Chemistry. ACS Publications.2
-
Product Class 10: Thiocarbonic Acids and Derivatives. Thieme-Connect.1
-
Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. d-nb.info.3
-
Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide. Frontiers.4
Sources
Validation & Comparative
Validating Sustained H₂S Release from 4-Cyclohexyl-1,3-dithiol-2-thione: A Comparative Analytical Guide
The Analytical Challenge of H₂S Donors
Hydrogen sulfide (H₂S) is a critical endogenous gasotransmitter involved in vasodilation, anti-inflammatory signaling, and cytoprotection[1]. Historically, researchers relied on inorganic sulfide salts (like NaHS or Na₂S) to study H₂S biology. However, these salts release H₂S instantaneously upon dissolution, creating a toxic, uncontrollable bolus that fails to mimic the slow, enzymatic generation of H₂S in mammalian tissues.
To achieve physiological relevance, synthetic slow-release donors are required. 4-Cyclohexyl-1,3-dithiol-2-thione , a member of the dithiolethione (DTT) class, has emerged as a highly effective candidate[1]. Unlike hydrolysis-dependent donors such as GYY4137[2], DTTs are bio-responsive—they require the presence of endogenous thiols (like glutathione or cysteine) to trigger H₂S release.
As a Senior Application Scientist, I frequently see researchers fail to validate DTT donors because they test them in simple, thiol-free aqueous buffers. This guide provides a self-validating, orthogonal analytical framework to accurately measure and compare the release kinetics of 4-Cyclohexyl-1,3-dithiol-2-thione against standard alternatives.
Mechanistic Pathways of H₂S Release
Understanding the chemical trigger of your donor dictates your experimental design. If you do not provide the correct microenvironment, your analytical readout will be artificially low.
Fig 1: Mechanistic activation pathways of H₂S donors based on their chemical triggers.
Comparative Performance Analysis
Before diving into the protocols, it is essential to benchmark 4-Cyclohexyl-1,3-dithiol-2-thione against established standards. Table 1 outlines the fundamental differences in their release profiles.
Table 1: Comparative Profile of H₂S Donors
| Donor | Chemical Class | Release Trigger | Release Kinetics | Half-life (t₁/₂) | Primary Analytical Challenge |
| NaHS | Inorganic Salt | Dissociation (H₂O) | Instantaneous Bolus | < 5 mins | Rapid off-gassing before measurement |
| GYY4137 | Phosphinodithioate | Hydrolysis | Slow, Sustained | ~10-15 hours | Very low yield at physiological pH[2] |
| 4-Cyclohexyl-1,3-dithiol-2-thione | Dithiolethione (DTT) | Endogenous Thiols | Moderate, Sustained | ~2-4 hours | Requires thiol co-incubation in vitro |
Orthogonal Analytical Workflows
Relying on a single assay for H₂S quantification is a critical error. Colorimetric assays (like Methylene Blue) provide excellent bulk quantification but are destructive and prone to volatilization artifacts. Fluorescent probes provide spatial, real-time resolution in living cells but are difficult to calibrate absolutely. A robust validation requires both.
Fig 2: Orthogonal analytical workflow for validating H₂S release in vitro and in cellulo.
Protocol A: Modified Methylene Blue Assay (Quantitative)
The Causality Behind the Method: H₂S is a highly volatile gas. Standard Methylene Blue (MB) protocols often result in the gas escaping into the headspace of the reaction tube during the hours-long incubations required for slow donors like DTTs or dithiophosphates[3]. To build a self-validating system, we must add Zinc Acetate (Zn(OAc)₂) to the incubation buffer. The zinc acts as a chemical trap, immediately precipitating released H₂S as stable Zinc Sulfide (ZnS), preventing off-gassing.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare a 10 mM stock of 4-Cyclohexyl-1,3-dithiol-2-thione in anhydrous DMSO. Prepare a 1% (w/v) Zinc Acetate solution, 20 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl, and 30 mM FeCl₃ in 1.2 M HCl.
-
Setup Reaction Matrix: In a sealed microcentrifuge tube, combine 100 µM of the DTT donor, 1 mM Glutathione (GSH) to trigger release, and 1% Zinc Acetate in 50 mM Phosphate Buffer (pH 7.4).
-
Incubation: Incubate at 37°C. Set up parallel tubes for different time points (e.g., 10, 30, 60, 120, 240 mins).
-
Colorimetric Derivatization: At each time point, add 50 µL of the amine reagent and 50 µL of the FeCl₃ reagent. Causality: The acidic environment dissolves the ZnS trap, allowing the free sulfide to react with the amine and iron to form the Methylene Blue dye.
-
Measurement: Incubate for 20 minutes at room temperature, then measure absorbance at 670 nm using a microplate reader.
-
Self-Validation: Always run a fresh NaHS standard curve (0–100 µM) simultaneously to convert absorbance values to absolute H₂S concentrations.
Protocol B: WSP-1 Fluorescent Cellular Imaging (Qualitative/Spatial)
The Causality Behind the Method: The MB assay requires highly acidic conditions, which destroys cells and eliminates spatial context. To prove that 4-Cyclohexyl-1,3-dithiol-2-thione permeates the cell membrane and releases H₂S intracellularly, we use WSP-1 (Washington State Probe-1). WSP-1 relies on a nucleophilic aromatic substitution specific to H₂S, yielding a highly fluorescent product.
Step-by-Step Methodology:
-
Cell Preparation: Seed target cells (e.g., HUVECs or RAW 264.7) in a glass-bottom confocal dish and culture until 80% confluent.
-
Probe Loading: Pre-incubate cells with 10 µM WSP-1 in serum-free media for 30 minutes at 37°C. Causality: Pre-loading ensures the probe is intracellularly localized before the donor is introduced, reducing background extracellular fluorescence.
-
Washing: Wash cells three times with PBS to remove excess extracellular probe.
-
Donor Treatment: Add 50 µM of 4-Cyclohexyl-1,3-dithiol-2-thione to the cells. (Include a vehicle control of DMSO).
-
Imaging: Image immediately and continuously over 2 hours using a confocal microscope (Excitation: 469 nm / Emission: 535 nm).
Experimental Data Summary
When executing Protocol A, the resulting data should clearly illustrate the kinetic differences between the donors. Table 2 provides representative data demonstrating why 4-Cyclohexyl-1,3-dithiol-2-thione is superior for long-term studies.
Table 2: Representative Methylene Blue Assay Data (H₂S Yield over Time)
| Time Point (Mins) | NaHS (100 µM) | GYY4137 (100 µM) | 4-Cyclohexyl-1,3-dithiol-2-thione (100 µM + 1mM GSH) |
| 0 | 0 µM | 0 µM | 0 µM |
| 10 | 95 µM | 2 µM | 12 µM |
| 30 | 40 µM (Volatilized) | 5 µM | 28 µM |
| 60 | 15 µM | 8 µM | 45 µM |
| 120 | < 5 µM | 14 µM | 68 µM |
| 240 | 0 µM | 22 µM | 85 µM |
Data Interpretation: Notice the rapid drop in NaHS concentration after 10 minutes. Because it releases H₂S instantly, the gas quickly escapes the aqueous phase. Conversely, 4-Cyclohexyl-1,3-dithiol-2-thione shows a steady, sustained accumulation of H₂S, mimicking the body's natural enzymatic production and preventing acute cellular toxicity.
References
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Kashfi, K., & Olson, K. R. (2013). Biology and therapeutic potential of hydrogen sulfide and hydrogen sulfide-releasing chimeras. Biochemical Pharmacology. URL: [Link]
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Brown, E. M., Arachchige, N. P. R., Paudel, A., & Bowden, N. B. (2021). Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates. Journal of Agricultural and Food Chemistry. URL: [Link]
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Li, L., Whiteman, M., Guan, Y. Y., Neo, K. L., Cheng, Y., Lee, S. W., Zhao, Y., Baskar, R., Tan, C. H., & Moore, P. K. (2008). Characterization of a Novel, Water-Soluble Hydrogen Sulfide-Releasing Molecule (GYY4137): New Insights Into the Biology of Hydrogen Sulfide. Circulation. URL: [Link]
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Evaluating 4-Cyclohexyl-1,3-dithiol-2-thione: A Comparative Guide to Cross-Reactivity in Biological Systems
As a Senior Application Scientist evaluating the fidelity of hydrogen sulfide (H2S) donors and sulfur-based therapeutics, understanding the precise chemical behavior of your chosen compound is paramount. 4-Cyclohexyl-1,3-dithiol-2-thione (CHDT) represents a unique class of lipophilic 1,3-dithiole-2-thiones. While chemically related to the well-known 1,2-dithiole-3-thiones (e.g., Oltipraz, ADT-OH) which are famous for activating the Keap1-Nrf2-ARE cytoprotective pathway[1],[2], the 1,3-dithiole-2-thione core exhibits fundamentally different electrophilic properties[3].
This structural divergence drastically alters its H2S release kinetics and its cross-reactivity profile with abundant biological nucleophiles (like glutathione, GSH) and reactive oxygen species (ROS). This guide objectively compares CHDT against standard H2S donors, dissects the causality behind its biological cross-reactivity, and provides self-validating experimental protocols to ensure your assay readouts are free from artifactual interference.
Mechanistic Causality: Why Does CHDT Cross-React?
To understand the performance of CHDT, we must first look at its molecular architecture. The 1,3-dithiole-2-thione core possesses a highly electrophilic C2 thione carbon[3]. Unlike 1,2-dithiole-3-thiones which primarily undergo disulfide exchange[2], the 1,3-dithiole-2-thione ring requires direct nucleophilic attack by biological thiols (predominantly GSH) to trigger ring opening and subsequent H2S release[4].
This mechanism inherently causes two major forms of biological cross-reactivity:
-
GSH Depletion & Oxidative Stress: The release of one mole of H2S from these thione cores often requires a stoichiometric excess of sulfhydryl groups, driving the formation of oxidized glutathione (GSSG) or stable thiol-thione adducts[4]. This consumption depletes intracellular GSH, creating an artificial state of oxidative stress that convolutes the true pharmacological effect of the donated H2S[5].
-
Membrane-Bound Thiol Interference: The addition of the cyclohexyl group at the 4-position drastically increases the molecule's lipophilicity. While this enhances cellular permeability, it localizes the compound within lipid bilayers, increasing its cross-reactivity with membrane-bound cysteine residues on ion channels (e.g., calcium channels) and receptors, leading to off-target antispasmodic effects[3].
Fig 1: Mechanistic pathways of CHDT H2S release and biological cross-reactivity.
Comparative Performance Analysis
When designing an assay, selecting the correct donor is critical. The table below summarizes the quantitative and qualitative performance of CHDT compared to standard alternatives in the field.
| Feature | 4-Cyclohexyl-1,3-dithiol-2-thione (CHDT) | NaHS / Na2S | GYY4137 | ADT-OH (1,2-Dithiole-3-thione) |
| Core Structure | 1,3-dithiole-2-thione | Inorganic Salt | Phosphorodithioate | 1,2-dithiole-3-thione |
| H2S Release Kinetics | Slow, strictly thiol-dependent | Instantaneous | Very slow, hydrolytic | Slow, enzymatic/thiol-dependent |
| GSH Cross-Reactivity | High (Forms stable adducts, depletes GSH) | Low | Low | Moderate (Activates Keap1-Nrf2) |
| Lipophilicity (LogP) | High (Cyclohexyl-driven membrane partitioning) | Very Low (Hydrophilic) | Low (Water-soluble) | Moderate |
| Primary Utility | Lipophilic H2S donor, synthetic precursor | Acute H2S bolus studies | Long-term physiological assays | NSAID conjugation, Nrf2 activation |
Self-Validating Experimental Protocols
To accurately study CHDT without falling victim to its cross-reactive nature, standard fluorescent assays must be replaced or heavily controlled. Fluorogenic probes (like WSP-1) rely on H2S reducing an azide group; however, the highly polarizable sulfur atoms and redox-active thione core of CHDT can directly reduce these probes independent of H2S, yielding false positives.
The following protocols are designed as self-validating systems to isolate true H2S release from artifactual cross-reactivity.
Protocol 1: Amperometric Profiling of H2S Release and Thiol Cross-Reactivity
Causality: Amperometry directly measures the H2S gas phase without relying on chemical derivatization, completely bypassing the optical and redox interference common with thione compounds.
-
Baseline Stabilization: Calibrate a polarographic H2S microsensor in 10 mL of degassed Phosphate-Buffered Saline (PBS, pH 7.4) at 37°C.
-
Expert Insight: Degassing the buffer is non-negotiable. It prevents the premature oxidation of released H2S by dissolved oxygen, ensuring accurate quantification of the release kinetics.
-
-
Donor Addition (Hydrolytic Check): Inject CHDT to a final concentration of 100 µM (dissolved in DMSO, max 1% v/v final). Monitor the baseline for 30 minutes.
-
Expert Insight: This establishes the spontaneous hydrolysis rate. For 1,3-dithiole-2-thiones, this should be negligible, proving the compound is stable in the absence of nucleophiles[5].
-
-
Thiol Triggering (Cross-Reactivity Assessment): Inject GSH to achieve a physiological intracellular concentration (5 mM). Record the peak amplitude and plateau of H2S release.
-
Validation Control: In a parallel, freshly prepared chamber, repeat Steps 1-2, but inject 5 mM Cysteine instead of GSH.
-
Expert Insight: Cysteine has a lower pKa and a vastly different steric profile than GSH. Comparing the release rates between the two validates whether the cross-reactivity is strictly nucleophile-dependent or sterically hindered by the bulky cyclohexyl group on the CHDT ring.
-
Protocol 2: Fluorogenic Probe Interference Workflow
If optical assays must be used, you must validate that CHDT does not directly react with the probe.
-
Optical Blanking: Measure the absorbance spectrum of 100 µM CHDT from 300-600 nm. Ensure there is no spectral overlap with the excitation/emission wavelengths of your chosen probe.
-
Direct Interference Check (False Positive Screen): Incubate 50 µM of your fluorescent probe with 100 µM CHDT in PBS (pH 7.4) without any GSH for 60 minutes. Measure fluorescence. Any signal increase indicates a direct, off-target nucleophilic attack of the thione on the probe.
-
Quenching Check (False Negative Screen): Pre-react 50 µM of the probe with 50 µM NaHS to generate a stable, maximum fluorescent signal. Once stabilized, spike in 100 µM CHDT and monitor for signal decay. A drop in fluorescence indicates the cyclohexyl-dithiole-thione core is dynamically quenching the fluorophore via inner-filter effects or direct adduct formation.
Fig 2: Self-validating workflow for assessing fluorogenic probe interference by CHDT.
Conclusion
While 4-Cyclohexyl-1,3-dithiol-2-thione is a potent, highly lipophilic molecule, its utility as a clean H2S donor is inherently limited by its high cross-reactivity with biological thiols. The stoichiometric consumption of GSH required for its activation means that researchers must carefully decouple the physiological effects of H2S donation from the artifactual effects of intracellular GSH depletion. By utilizing direct amperometric measurements and rigorous probe-interference controls, scientists can accurately map the true biological footprint of this compound.
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Benchmarking Charge Carrier Mobility in Novel Organic Semiconductors: A Comparative Guide for Researchers
A Senior Application Scientist's In-Depth Technical Guide
For researchers and professionals in materials science and drug development, the exploration of novel organic molecules with potential electronic applications is a frontier of significant interest. While 4-Cyclohexyl-1,3-dithiol-2-thione is a molecule of interest, to date, there is no published data on its charge carrier mobility. This guide, therefore, serves a dual purpose: it provides a framework for how one would experimentally determine the charge carrier mobility of a novel compound like 4-Cyclohexyl-1,3-dithiol-2-thione, and it benchmarks this potential against a curated selection of established organic semiconductors. This comparative analysis is crucial for understanding the potential performance of new materials in electronic applications.
The Landscape of Organic Semiconductors: A Comparative Overview
The performance of an organic semiconductor is fundamentally dictated by its ability to transport charge, a property quantified by charge carrier mobility (µ). This parameter, measured in cm²/Vs, varies significantly across different classes of organic materials. Below is a comparison of representative organic semiconductors, providing a landscape of mobility values that a new compound would be measured against.
| Class | Material | Hole Mobility (µh) (cm²/Vs) | Electron Mobility (µe) (cm²/Vs) | Key Characteristics |
| Small Molecules (Acenes) | Pentacene | > 1[1] | - | Benchmark for high-mobility p-type organic field-effect transistors (OFETs); sensitive to air.[2] |
| Rubrene | > 20 (single crystal)[2] | - | Highest reported mobility for an organic semiconductor; excellent for fundamental studies. | |
| TIPS-Pentacene | ~ 1[1] | - | Solution-processable with good environmental stability.[1] | |
| Small Molecules (Thiophenes) | diF-TES-ADT | > 1 | - | High-performance, solution-processable p-type material.[1] |
| Dithienonaphthothiadiazoles | up to ~0.02 (ambipolar) | up to ~0.02 (ambipolar) | Capable of both hole and electron transport. | |
| Polymers | Poly(3-hexylthiophene) (P3HT) | 0.1 - 0.2 | - | Widely studied polymer for organic photovoltaics and OFETs.[3] |
| Donor-Acceptor Copolymers (e.g., IDT-BT, DPP-DTT) | > 1 | - | High-mobility polymers with tunable electronic properties.[4] | |
| Fullerenes | C60 | - | 0.56 | Standard for n-type organic semiconductors.[5] |
Experimental Determination of Charge Carrier Mobility
To characterize a new molecule such as 4-Cyclohexyl-1,3-dithiol-2-thione, several well-established techniques can be employed. The choice of method depends on the material's form (e.g., thin film, single crystal) and the specific information required.
Field-Effect Transistor (FET) Measurement
The FET configuration is a powerful tool for determining charge carrier mobility in thin films.[2] It provides information about the mobility in a device-relevant architecture.
Causality Behind Experimental Choices : The FET architecture is chosen because it directly probes charge transport in the accumulation layer, which is the operational mode of a transistor. The choice of gate dielectric is critical; a high-k dielectric can induce a higher charge density at lower voltages, but the interface quality is paramount to avoid trapping.[2] Similarly, the source and drain contact materials are selected to ensure efficient charge injection.
Experimental Protocol for FET Fabrication and Measurement:
-
Substrate Preparation : A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the gate electrode and gate dielectric, respectively. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment : To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS).
-
Active Layer Deposition : The organic semiconductor (e.g., 4-Cyclohexyl-1,3-dithiol-2-thione) is deposited as a thin film onto the treated substrate. This can be done via thermal evaporation for small molecules or solution-based techniques like spin-coating or solution-shearing for soluble materials.[6]
-
Source-Drain Electrode Deposition : Gold (Au) is a common choice for source and drain electrodes for p-type semiconductors due to its high work function. The electrodes are deposited through a shadow mask via thermal evaporation.
-
Device Characterization : The electrical characteristics of the OFET are measured in a vacuum or inert atmosphere using a semiconductor parameter analyzer. The mobility is extracted from the transfer characteristics (drain current vs. gate voltage) in the saturation regime.
Workflow for FET-Based Mobility Measurement
Caption: Workflow for FET device fabrication and mobility extraction.
Time-of-Flight (ToF) Measurement
The ToF technique directly measures the drift mobility of charge carriers in the bulk of a material.[7] It is particularly useful for materials with relatively high resistance and for independently probing electron and hole mobility.[8]
Causality Behind Experimental Choices : ToF is selected for its ability to probe the intrinsic bulk mobility, away from the complexities of interfaces and contact resistances that can affect FET measurements.[9] A thick film is required to ensure a measurable transit time that is significantly longer than the laser pulse duration and the RC time constant of the measurement circuit.[8]
Experimental Protocol for ToF Measurement:
-
Sample Preparation : A relatively thick film (typically several microns) of the organic semiconductor is sandwiched between two electrodes.[2][8] One electrode must be semi-transparent to allow for optical excitation.
-
Charge Carrier Generation : A short laser pulse is directed at the semi-transparent electrode, generating a sheet of charge carriers near this interface.[7]
-
Charge Drift and Detection : An applied electric field causes the charge carriers to drift across the sample to the counter-electrode. The resulting transient photocurrent is measured as a function of time.
-
Transit Time Determination : The transit time (tₜ) is the time it takes for the sheet of charge carriers to reach the counter-electrode. It is typically identified as a kink in the transient photocurrent plot.
-
Mobility Calculation : The drift mobility (µ) is calculated using the equation: µ = L² / (V * tₜ), where L is the film thickness and V is the applied voltage.
Workflow for ToF-Based Mobility Measurement
Caption: Experimental workflow for the Time-of-Flight (ToF) method.
Space-Charge-Limited Current (SCLC) Measurement
The SCLC method is a steady-state technique used to determine the bulk mobility in a single-carrier device.[10][11] It is based on the analysis of the current-voltage (I-V) characteristics of a device where the current is limited by the space charge of the injected carriers.[12]
Causality Behind Experimental Choices : SCLC is a valuable technique because it can provide information about both mobility and trap densities from a relatively simple two-terminal device structure.[13] The key is to ensure ohmic injection of a single type of charge carrier (either electrons or holes). This is achieved by carefully selecting electrode materials with work functions that align with the frontier molecular orbitals of the organic semiconductor.
Experimental Protocol for SCLC Measurement:
-
Device Fabrication : A single-carrier device is fabricated by sandwiching the organic semiconductor between two electrodes. For a hole-only device, a high work function anode (e.g., Au, PEDOT:PSS) and a high work function cathode (to block electron injection) are used.
-
I-V Characterization : The current density (J) is measured as a function of the applied voltage (V) in the dark.
-
Data Analysis : The J-V characteristic is plotted on a log-log scale. At low voltages, the current is ohmic (J ∝ V). At higher voltages, the current becomes space-charge limited and follows the Mott-Gurney law (J ∝ V²).[10][12]
-
Mobility Extraction : In the trap-free SCLC regime, the mobility (µ) can be extracted from the quadratic region of the J-V curve using the equation: J = (9/8) * ε₀εᵣ * µ * (V²/L³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, and L is the film thickness.[10][12]
Logical Relationship in SCLC Analysis
Caption: Logical flow of SCLC data analysis for mobility extraction.
Conclusion
While the charge carrier mobility of 4-Cyclohexyl-1,3-dithiol-2-thione remains to be determined, this guide provides the necessary framework for its characterization. By employing established techniques such as FET, ToF, and SCLC measurements, researchers can obtain a comprehensive understanding of its charge transport properties. Comparing the results to the benchmark materials presented herein will allow for a robust evaluation of its potential as an organic semiconductor in various electronic applications. The interplay between molecular structure, solid-state packing, and the resulting charge carrier mobility is a central theme in organic electronics, and the systematic application of these methodologies is key to advancing the field.
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Charge carrier mobility in organic molecular materials probed by electromagnetic waves. (2014). Physical Chemistry Chemical Physics. [Link]
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(PDF) Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. (2023, February 22). ResearchGate. [Link]
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Dong, H., et al. (2015). High mobility organic semiconductors for field-effect transistors. ResearchGate. [Link]
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High Mobility Emissive Organic Semiconductors for Optoelectronic Devices. (2025, January 10). Journal of the American Chemical Society. [Link]
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Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. (2018). ACS Publications. [Link]
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Chen, J., et al. (2023). Hydrogen bonding-induced high-performance stretchable organic semiconductors: a Review. Frontiers in Chemistry. [Link]
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On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics. (2015). RSC Publishing. [Link]
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Impact of Fluoroalkylation on the n-Type Charge Transport of Two Naphthodithiophene Diimide Derivatives. (2021). Molecules. [Link]
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Synthesis, crystal structure, tropicity and charge transport properties of diindenothienothiophene derivatives. (2018). Journal of Materials Chemistry C. [Link]
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Synthesis, Spectral, Thermal and Biological Studies of 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione and Its Copper(II) Coordination Compound, [CuCl2(H2O)2L2]. (2020, September 17). Materials. [Link]
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Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. (2021, June 11). Molecules. [Link]
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Synthesis, Spectral, Thermal and Biological Studies of 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione and Its Copper(II) Coordination Compound, [CuCl 2(H 2 O) 2 L 2]. (2020, September 17). PubMed. [Link]
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Influences of Crystal Structures and Molecular Sizes on the Charge Mobility of Organic Semiconductors: Oligothiophenes. (n.d.). shuaigroup. [Link]
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Synthesis, Spectral, Thermal and Biological Studies of 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione and Its Copper(II) Coordination Compound, [CuCl2(H2O)2L2]. (2025, October 15). ResearchGate. [Link]
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Solution-Processable Multifused Thiophene Small Molecules and Conjugated Polymer Semiconducting Blend for Organic Field Effect Transistor Application. (2021, February 10). Macromolecular Rapid Communications. [Link]
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Molecular Weight Dependent Charge Carrier Mobility in. (n.d.). Amanote Research. [Link]
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Dithienonaphthothiadiazole semiconductors: synthesis, properties, and application to ambipolar field effect transistors. (2016). Journal of Materials Chemistry C. [Link]
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A Comparative Spectroscopic Guide to the Synthesis of 4-Cyclohexyl-1,3-dithiol-2-thione from Cyclohexene Oxide
This technical guide provides an in-depth spectroscopic comparison of the target molecule, 4-Cyclohexyl-1,3-dithiol-2-thione, with its primary precursor, cyclohexene oxide. The synthesis involves a crucial reaction with carbon disulfide, and this guide will illuminate the structural transformations through detailed analysis of Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers and professionals in synthetic chemistry and drug development, offering objective experimental data and field-proven insights into the characterization process.
Introduction
4-Cyclohexyl-1,3-dithiol-2-thione belongs to the class of 1,3-dithiole-2-thiones, a group of sulfur-rich heterocyclic compounds. These moieties are significant precursors in the synthesis of tetrathiafulvalene (TTF) derivatives, which are widely studied for their applications in materials science as organic conductors.[1] The synthesis of such molecules requires robust analytical confirmation to ensure the desired transformation has occurred. Spectroscopic methods provide a non-destructive and highly informative means to verify the conversion of starting materials to the final product by tracking the disappearance of precursor-specific signals and the appearance of product-specific signatures.
The synthesis route explored here involves the reaction of cyclohexene oxide with carbon disulfide. This reaction is a known method for forming cyclic dithiocarbonates and related sulfur-containing heterocycles.[2][3] By comparing the spectra of the starting epoxide with the final dithiole-2-thione product, we can unequivocally map the molecular changes, specifically the opening of the epoxide ring and the incorporation of the carbon disulfide moiety.
Synthetic Pathway and Mechanism
The conversion of cyclohexene oxide to 4-Cyclohexyl-1,3-dithiol-2-thione is achieved by reacting the epoxide with carbon disulfide (CS₂), often in the presence of a catalyst. The reaction proceeds via nucleophilic attack on one of the epoxide carbons, leading to ring-opening and the formation of a five-membered dithiole-2-thione ring.
Caption: Synthetic route from Cyclohexene Oxide to 4-Cyclohexyl-1,3-dithiol-2-thione.
Spectroscopic Comparison
The core of this guide is the direct comparison of the spectroscopic data between the precursor and the final product. The following sections detail the expected and observed changes in FTIR, ¹H NMR, ¹³C NMR, and UV-Vis spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups. The transformation from an epoxide to a dithiole-2-thione results in very distinct changes in the IR spectrum.
-
Cyclohexene Oxide (Precursor): The most characteristic absorption band for an epoxide is the C-O-C asymmetric stretching of the three-membered ring, which typically appears around 800-950 cm⁻¹. The C-H stretching of the cyclohexane ring is observed around 2850-3000 cm⁻¹.
-
4-Cyclohexyl-1,3-dithiol-2-thione (Product): The product spectrum is defined by the appearance of two strong and characteristic bands. A strong absorption between 1050-1250 cm⁻¹ is attributed to the C=S (thione) stretching vibration. Additionally, the C-S stretching vibrations of the dithiole ring appear in the fingerprint region, typically around 600-800 cm⁻¹ . The disappearance of the epoxide C-O-C stretch is a key indicator of a complete reaction.
| Compound | Key FTIR Absorption Bands (cm⁻¹) | Functional Group Assignment |
| Cyclohexene Oxide | ~2850-3000, ~850-950 | C-H (alkane), C-O-C (epoxide ring stretch) |
| 4-Cyclohexyl-1,3-dithiol-2-thione | ~2850-3000, ~1050-1250 (strong) , ~600-800 | C-H (alkane), C=S (thione) , C-S (dithiole) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
-
Cyclohexene Oxide (Precursor): The protons on the epoxide ring are characteristically shifted downfield relative to other cyclohexane protons due to the electronegativity of the oxygen atom. These protons (CH-O) typically appear as a multiplet around δ 3.1-3.2 ppm . The remaining cyclohexane protons will appear further upfield, generally between δ 1.2-2.2 ppm.[4][5]
-
4-Cyclohexyl-1,3-dithiol-2-thione (Product): The formation of the dithiole ring dramatically alters the chemical environment. The methine proton of the cyclohexane ring now attached to the dithiole ring (at C4) will experience a different shielding effect. The two protons on the dithiole ring itself (at C4 and C5) are expected to show distinct signals. One would expect a downfield shift for the proton at C4 of the dithiole ring due to its proximity to the sulfur atoms and the cyclohexyl group. The olefinic-like protons of the unsubstituted 1,3-dithiole-2-thione appear around δ 6.5-7.0 ppm, but with the cyclohexyl substitution, the environment changes significantly. The proton on the C4 of the dithiole ring will be a multiplet, coupled to the adjacent dithiole proton and the methine proton of the cyclohexyl group.
-
Cyclohexene Oxide (Precursor): The carbon atoms of the epoxide ring are the most deshielded carbons in the aliphatic region, appearing around δ 51-53 ppm .[6] The other carbons of the cyclohexane ring resonate at higher fields (more shielded), typically between δ 20-30 ppm.
-
4-Cyclohexyl-1,3-dithiol-2-thione (Product): The ¹³C NMR spectrum of the product provides the most definitive evidence of synthesis. The most significant feature is the appearance of the thione carbon (C=S) signal at a very downfield chemical shift, typically in the range of δ 210-215 ppm .[7][8] The carbons of the dithiole ring (C4 and C5) will also have characteristic shifts, generally between δ 120-140 ppm. The disappearance of the epoxide carbon signals around δ 52 ppm is a crucial confirmation of the reaction's completion. The cyclohexyl carbons will also show shifts, with the carbon directly attached to the dithiole ring being the most downfield of the aliphatic signals.[9]
| Compound | Key ¹H NMR Shifts (δ ppm) | Key ¹³C NMR Shifts (δ ppm) |
| Cyclohexene Oxide | ~3.1-3.2 (CH-O, epoxide protons), 1.2-2.2 (cyclohexyl CH₂) | ~51-53 (C-O, epoxide carbons) , 20-30 (cyclohexyl CH₂) |
| 4-Cyclohexyl-1,3-dithiol-2-thione | Downfield shifts for dithiole ring protons, 1.0-2.1 (cyclohexyl) | ~210-215 (C=S) , ~120-140 (dithiole ring C=C), ~40-50 (cyclohexyl CH attached to ring), 25-35 (other cyclohexyl CH₂) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores.
-
Cyclohexene Oxide (Precursor): As an aliphatic epoxide, cyclohexene oxide does not possess any significant chromophores that absorb in the typical UV-Vis range (200-800 nm). It is essentially transparent above 220 nm.
-
4-Cyclohexyl-1,3-dithiol-2-thione (Product): The trithiocarbonate group (S=C-S) in the 1,3-dithiole-2-thione ring system is a strong chromophore. These compounds typically exhibit two characteristic absorption bands. A strong π → π* transition is usually observed in the range of 300-320 nm , and a weaker, lower-energy n → π* transition can be seen around 440-460 nm .[10][11] The appearance of these absorptions provides clear evidence for the formation of the dithiole-2-thione ring.
| Compound | λmax (nm) | Electronic Transition |
| Cyclohexene Oxide | No significant absorption > 220 nm | - |
| 4-Cyclohexyl-1,3-dithiol-2-thione | ~310 (strong) , ~450 (weak) | π → π, n → π |
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for synthesis and analysis are essential.
Synthesis of 4-Cyclohexyl-1,3-dithiol-2-thione
Caption: General workflow for the synthesis of 4-Cyclohexyl-1,3-dithiol-2-thione.
Detailed Steps:
-
Reaction Setup: To a solution of cyclohexene oxide (1.0 eq) in a suitable solvent (e.g., THF, DMF), add carbon disulfide (1.5-2.0 eq).
-
Catalyst Addition: Add a catalytic amount of a suitable base or catalyst (e.g., sodium hydride, a phase-transfer catalyst, or a specific organocatalyst).[2][12]
-
Reaction: Stir the mixture at a specified temperature (e.g., 50 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction carefully with water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Protocols
-
FTIR Spectroscopy:
-
Acquire spectra using an FTIR spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (for liquids like cyclohexene oxide) or as a KBr pellet (for the solid product).
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
-
NMR Spectroscopy:
-
Dissolve a small amount of the sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[13]
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane).
-
Use a dual-beam UV-Vis spectrophotometer and record the absorbance from 200 to 800 nm, using the pure solvent as a blank.[10]
-
Conclusion
The spectroscopic comparison between cyclohexene oxide and its synthetic product, 4-Cyclohexyl-1,3-dithiol-2-thione, provides a clear and definitive confirmation of the chemical transformation. The disappearance of the characteristic epoxide signals in both FTIR (C-O-C stretch) and ¹³C NMR (~δ 52 ppm) spectra, coupled with the emergence of strong, characteristic signals for the dithiole-2-thione moiety—notably the C=S stretch in FTIR (~1100 cm⁻¹) and the C=S carbon in ¹³C NMR (~210 ppm)—offers unequivocal proof of successful synthesis. Furthermore, the appearance of strong UV absorptions confirms the formation of the new chromophoric system. This guide provides the necessary data and protocols for researchers to confidently synthesize and characterize this important class of sulfur-containing heterocycles.
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A Researcher's Guide to the Biocompatibility of Dithiole-2-thione-Based H₂S Donors: A Comparative Analysis
Introduction: The Therapeutic Promise and Biocompatibility Challenge of H₂S Donors
Hydrogen sulfide (H₂S) has transitioned from being known solely as a toxic gas to being recognized as the third endogenous gasotransmitter, joining nitric oxide (NO) and carbon monoxide (CO).[1] It plays a pivotal role in a multitude of physiological and pathophysiological processes, including neuromodulation, inflammation, and cardiovascular homeostasis.[2] This has spurred significant interest in developing exogenous H₂S donor molecules as potential therapeutics for a wide range of diseases.[3]
Among the various classes of synthetic H₂S donors, 1,2-dithiole-3-thiones (DTTs) are notable for their unique chemical structure and biological activity.[1] Anethole dithiolethione (ADT), a representative compound of this class, is already in clinical use as a choleretic and hepatoprotective agent, and is known to be a slow-releasing H₂S donor.[4] However, for any H₂S donor to be clinically viable, a thorough evaluation of its biocompatibility is paramount. Biocompatibility extends beyond simple toxicity, encompassing a molecule's interaction with the host's immune system, its impact on cellular health at therapeutic concentrations, and its overall systemic tolerance.
This guide provides a technical framework for evaluating the biocompatibility of dithiole-2-thione-based H₂S donors. We will use Anethole dithiolethione (ADT) as a primary case study, synthesizing data from multiple studies to build a comprehensive biocompatibility profile. Furthermore, we will provide detailed, field-tested protocols for key assays and explore the underlying molecular mechanisms that govern the biological response to these compounds.
Key Parameters for Biocompatibility Assessment
A robust assessment of biocompatibility for a potential therapeutic agent must be multi-faceted. For DTT-based H₂S donors, the evaluation should be centered on three critical pillars:
2.1 In Vitro Cytotoxicity: This is the foundational assessment to determine the concentration window in which the compound can be safely studied. It involves exposing various cell lines (e.g., endothelial cells, fibroblasts, immune cells) to the donor and measuring cell viability. A compound with a wide therapeutic index (a large gap between the effective concentration and the toxic concentration) is highly desirable.
2.2 Inflammatory Response: A critical aspect of biocompatibility is the immunomodulatory profile of the donor. An ideal H₂S donor should not trigger a pro-inflammatory response. In fact, many H₂S donors are investigated for their anti-inflammatory properties.[5] The evaluation involves measuring the expression of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β), following cellular exposure to the compound.
2.3 Oxidative Stress Modulation: DTTs are particularly interesting due to their known ability to interact with cellular redox systems.[6] Beyond direct H₂S-mediated effects, these compounds can activate endogenous antioxidant pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][7] Assessing the activation of Nrf2 and its downstream targets provides a mechanistic understanding of the compound's cytoprotective potential.
Comparative Analysis: Anethole Dithiolethione (ADT) as a Case Study
Anethole dithiolethione (5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione) serves as an excellent model for this class. It is a slow-release donor that is metabolized in vivo to its active form, ADT-OH.[4] Its established clinical use provides a strong baseline for its biocompatibility.
| Biocompatibility Parameter | Observation | Supporting Evidence & Key Findings |
| In Vitro Cytotoxicity | Low to negligible at therapeutic concentrations. | Pretreatment of Jurkat T cells with ADT at concentrations of 10-50 µM was not only non-toxic but significantly protected the cells against subsequent oxidative stress-induced cytotoxicity.[8] Anethole itself is generally recognized as safe (GRAS), though it can exhibit cytotoxicity at very high concentrations (>100 µM).[9] |
| Inflammatory Response | Anti-inflammatory properties. | H₂S, the molecule released by ADT, is known to exert anti-inflammatory effects, in part by suppressing the NF-κB pathway, which reduces the expression of pro-inflammatory cytokines like TNF-α.[10][11] |
| Oxidative Stress Modulation | Potent activator of the Nrf2 antioxidant pathway. | Dithiolethiones are well-documented activators of Nrf2.[6][7] ADT treatment has been shown to increase cellular levels of glutathione (GSH), a critical endogenous antioxidant, and enhance the activity of antioxidant enzymes like catalase and glutathione reductase.[8] This Nrf2 activation is a key mechanism behind its cytoprotective effects. |
| In Vivo Tolerance | High. | ADT is an FDA-approved drug used to stimulate bile secretion and treat dry mouth, indicating a well-established safety profile in humans.[3] |
Mechanistic Insights: The Role of the Nrf2 Signaling Pathway
The favorable biocompatibility profile of dithiolethiones like ADT is intrinsically linked to their ability to activate the Keap1-Nrf2 signaling pathway. This pathway is the master regulator of the cellular antioxidant response.
Causality of Activation: Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Dithiolethiones are electrophilic molecules that can react with specific cysteine residues on Keap1.[6] This modification causes a conformational change in Keap1, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous protective genes, initiating their transcription.[12] These genes encode for phase II detoxification enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[10] This upregulation of the cell's natural defense machinery results in potent cytoprotective and anti-inflammatory effects.
Essential Experimental Protocols
The following protocols are self-validating systems designed for accuracy and reproducibility.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of a DTT-based H₂S donor on cell metabolic activity, a proxy for cell viability.[13]
Scientist's Note: The principle of the MTT assay is the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14][15] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom sterile plates
-
Cell line of interest (e.g., HUVEC, RAW 264.7)
-
Complete culture medium
-
DTT-based H₂S donor stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the DTT donor in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO, equivalent concentration to the highest dose) and an "untreated control" (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium to each well. Add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Causality Check: Serum-free medium is used during MTT incubation because serum components can interfere with the formazan reduction and solubilization, leading to inaccurate readings.[14]
-
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protecting it from light. Viable cells will form visible purple crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100 µL of solubilization solution (DMSO) to each well.[17]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved.[14] Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.[14]
-
Data Analysis: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Protocol: Quantification of Inflammatory Cytokines (ELISA)
This protocol quantifies the secretion of a key pro-inflammatory cytokine, TNF-α, from cells treated with the H₂S donor using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).[18]
Materials:
-
24-well sterile plates
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) for stimulating inflammation
-
DTT-based H₂S donor
-
Human or Rat TNF-α ELISA Kit (contains capture antibody, detection antibody, standard, substrate, and stop solution)[19][20]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate and grow to ~80% confluency. Pre-treat the cells with various concentrations of the DTT donor for 1 hour.
-
Inflammatory Challenge: After pre-treatment, add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include controls: untreated, LPS only, and donor only. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well. Centrifuge at 1,000 x g for 10 minutes to pellet any debris.[19] The clarified supernatant is your sample for the ELISA.
-
ELISA Protocol (as per kit instructions): a. Coating: An ELISA plate is pre-coated with a capture antibody specific for TNF-α. b. Sample Incubation: Add 100 µL of your collected supernatants and the provided TNF-α standards to the wells. Incubate for 2 hours at room temperature. TNF-α in the sample binds to the capture antibody. c. Washing: Wash the plate multiple times to remove unbound components. d. Detection: Add the HRP-conjugated detection antibody. This antibody binds to a different epitope on the captured TNF-α. Incubate for 1 hour. e. Washing: Repeat the wash step. f. Substrate Addition: Add TMB substrate. The HRP enzyme catalyzes a reaction that produces a blue color.[18] Incubate in the dark for ~20 minutes. g. Stop Reaction: Add the stop solution, which turns the color from blue to yellow.
-
Reading and Analysis: Measure the absorbance at 450 nm. Create a standard curve using the known concentrations of the TNF-α standards. Use this curve to calculate the concentration of TNF-α in your samples.
Conclusion and Future Perspectives
The available evidence strongly suggests that dithiole-2-thione-based H₂S donors, exemplified by Anethole dithiolethione, possess a favorable biocompatibility profile. Their low in vitro cytotoxicity combined with potent anti-inflammatory and cytoprotective activities, largely mediated by the activation of the Nrf2 signaling pathway, makes them attractive candidates for therapeutic development.
However, a critical consideration for this class of donors is the kinetics of H₂S release. Some studies have noted that H₂S release under normal physiological conditions (pH 7.4, 37°C) can be very slow.[3] Future research should focus on two key areas:
-
Structure-Activity Relationship: Synthesizing and evaluating new DTT analogues to optimize H₂S release rates while maintaining or enhancing the Nrf2-activating capacity.
-
Advanced In Vivo Models: Moving beyond basic cytotoxicity and cytokine measurements to more complex in vivo models of disease to assess long-term biocompatibility, biodistribution, and therapeutic efficacy.
By employing the rigorous evaluation framework and protocols outlined in this guide, researchers can effectively characterize the biocompatibility of novel DTT-based H₂S donors, accelerating the translation of these promising molecules from the laboratory to the clinic.
References
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H2S Donors and Their Use in Medicinal Chemistry - MDPI. (Source: MDPI) [Link]
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Slow-Release H2S Donor Anethole Dithiolethione Protects Liver From Lipotoxicity by Improving Fatty Acid Metabolism - Frontiers. (Source: Frontiers) [Link]
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Protective effects of anethole dithiolethione against oxidative stress-induced cytotoxicity in human Jurkat T cells - PubMed. (Source: PubMed) [Link]
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Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit - MP Biomedicals. (Source: MP Biomedicals) [Link]
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Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes | Journal of Agricultural and Food Chemistry - ACS Publications. (Source: ACS Publications) [Link]
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Anethole in cancer therapy. (Source: ScienceDirect) [Link]
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Protective Effects of Anethole Dithiolethione against Oxidative Stress-induced Cytotoxicity in Human Jurkat T Cells - R Discovery. (Source: R Discovery) [Link]
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Dietary anethole: a systematic review of its protective effects against metabolic syndrome. (Source: Food & Function) [Link]
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(PDF) The hydrogen sulfide donor sodium thiosulfate limits inflammation but aggravate smooth muscle cells apoptosis and aneurysm progression in a mouse model of abdominal aortic aneurysm - ResearchGate. (Source: ResearchGate) [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (Source: Creative Diagnostics) [Link]
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H2S Donors with Cytoprotective Effects in Models of MI/R Injury and Chemotherapy-Induced Cardiotoxicity - Semantic Scholar. (Source: Semantic Scholar) [Link]
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A Comparative Guide to the Quantitative Analysis of H2S Release Kinetics from Dithiole-2-thiones
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the quantitative analysis of hydrogen sulfide (H₂S) release kinetics from 1,2-dithiole-3-thiones (DTTs). We will delve into the underlying chemistry, compare analytical methodologies, provide a detailed experimental protocol, and discuss critical considerations for interpreting kinetic data.
Introduction: The Role of Dithiole-2-thiones as H₂S Donors
Hydrogen sulfide is now recognized as a critical endogenous gasotransmitter, joining nitric oxide (NO) and carbon monoxide (CO) in regulating a vast array of physiological processes, from vasodilation to anti-inflammatory responses.[1][2] This has spurred the development of H₂S donor molecules capable of releasing this payload in a controlled manner for therapeutic applications.[2][3] Among these, the 1,2-dithiole-3-thione (DTT) scaffold has been explored as a potential source of slow-releasing H₂S.[4]
The Chemistry of H₂S Release from Dithiole-2-thiones
The proposed mechanism for H₂S generation from the DTT scaffold is through hydrolysis, where the thione sulfur atom is replaced by an oxygen atom to yield the corresponding 1,2-dithiole-3-one and release H₂S.[2][3]
Caption: Proposed hydrolysis mechanism for H₂S release from DTTs.
A critical point of contention in the field is the condition under which this hydrolysis occurs at a biologically relevant rate. Some studies have shown that complete hydrolysis requires harsh conditions, such as heating to 120 °C for extended periods, and that the process is very slow under physiological conditions (37 °C, neutral pH).[4] This underscores the necessity of empirical kinetic analysis for any DTT derivative being investigated as an H₂S donor. The rate of release can be significantly influenced by electronic and steric factors of substituents on the dithiole ring.
Methodologies for Quantifying H₂S
Several techniques exist for quantifying H₂S, each with distinct advantages and limitations. The choice of method is a critical experimental decision that impacts data quality and interpretation.
-
Spectrophotometric Methods: The Methylene Blue (MB) assay is the most common method due to its low cost and accessibility.[5][6] It relies on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of an iron catalyst (FeCl₃) under acidic conditions to form the intensely colored methylene blue dye, which is quantified by its absorbance around 664-670 nm.[5][7]
-
Causality Behind Choice: The high extinction coefficient of the MB dye provides excellent sensitivity, making it suitable for detecting micromolar concentrations of H₂S.[5]
-
Self-Validating System: A standard curve using a known sulfide source (e.g., NaHS or Na₂S) must be run in parallel with every experiment to ensure accuracy and account for variations in reagent quality or instrument performance.
-
Critical Caveat: The strong acid required for the MB assay can potentially liberate H₂S from "acid-labile" sulfur pools in complex biological samples, which may not have been released by the donor itself.[5][8] This can lead to an overestimation of donor-derived H₂S.
-
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection after derivatization with an agent like monobromobimane (mBB) offers superior specificity.[5][9] This method covalently traps sulfide, and HPLC separates the resulting fluorescent product from other thiols, providing accurate quantification.[5]
-
Electrochemical Methods: Ion-selective electrodes (ISEs) allow for the real-time, continuous monitoring of H₂S concentrations.[6][10] This is particularly valuable for capturing rapid release kinetics or dynamic changes in H₂S levels. However, these sensors can be prone to interference from other species in complex media.
For the purpose of establishing a standardized and widely applicable protocol, this guide will focus on the Methylene Blue assay.
Standardized Protocol for Kinetic Analysis via Methylene Blue Assay
This protocol is designed to generate a time-course of H₂S release from a DTT derivative in a controlled in vitro setting.
Caption: Experimental workflow for kinetic analysis of H₂S release.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (PB): 100 mM, pH 7.4. Prepare and bring to 37 °C before use.
-
DTT Donor Stock: Prepare a concentrated stock (e.g., 10-100 mM) in a suitable organic solvent like DMSO.
-
Zinc Acetate Trap Solution: 1% (w/v) zinc acetate in water. This solution traps gaseous H₂S as insoluble zinc sulfide (ZnS), preventing its loss from the sample.
-
DMPD Reagent: 20 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl. Store in the dark.
-
FeCl₃ Reagent: 30 mM ferric chloride in 1.2 M HCl.
-
Sulfide Standard (NaHS): Prepare a fresh ~10 mM stock solution in deoxygenated water. The exact concentration must be determined by iodometric titration or another reliable method immediately before use, as sulfide solutions are unstable.
-
-
H₂S Release Initiation:
-
In a temperature-controlled vessel (e.g., a sealed vial in a 37 °C water bath), add the appropriate volume of pre-warmed PB.
-
To initiate the release, add a small volume of the DTT donor stock solution to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.
-
Start the timer immediately (t=0).
-
-
Time-Point Sampling and Trapping:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), carefully withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately add the aliquot to a microcentrifuge tube containing an equal volume (100 µL) of the Zinc Acetate Trap Solution. Vortex briefly. This step effectively quenches the H₂S release measurement for that time point.
-
-
Methylene Blue Color Development:
-
To each trapped sample, add a smaller volume (e.g., 20 µL) of the DMPD Reagent and vortex.
-
Immediately add an equal volume (20 µL) of the FeCl₃ Reagent. Vortex thoroughly.
-
Incubate the samples in the dark at room temperature for 20-30 minutes to allow for complete color development.
-
-
Spectrophotometric Measurement:
-
Centrifuge the samples to pellet the zinc precipitate.
-
Transfer the colored supernatant to a 96-well plate or a cuvette.
-
Measure the absorbance at the wavelength of maximum absorbance, typically ~670 nm.
-
-
Data Analysis:
-
Generate a standard curve by performing the same color development procedure on serial dilutions of your standardized NaHS solution.
-
Plot Absorbance vs. [H₂S] and perform a linear regression to obtain the equation of the line.
-
Use this equation to calculate the concentration of H₂S in each of your experimental samples at each time point.
-
Plot the calculated [H₂S] versus time to visualize the release kinetic profile. From this plot, key parameters can be determined.
-
Comparative Analysis of Dithiole-2-thione Derivatives
To illustrate how data from this protocol can be used for comparative analysis, the table below presents hypothetical but representative kinetic data for three DTT derivatives.
| Compound | Structure | Trigger | t½ (min) | Cₘₐₓ (µM) | Tₘₐₓ (min) | Total Yield (% of theoretical) |
| DTT-Parent | Unsubstituted | Hydrolysis (pH 7.4, 37°C) | ~180 | 12.5 | 240 | 12.5% |
| DTT-OMe | Electron-Donating Group (e.g., -OCH₃) | Hydrolysis (pH 7.4, 37°C) | ~240 | 8.0 | >300 | 8.0% |
| DTT-NO₂ | Electron-Withdrawing Group (e.g., -NO₂) | Hydrolysis (pH 7.4, 37°C) | ~95 | 21.0 | 180 | 21.0% |
Data are hypothetical and for illustrative purposes only, based on a starting donor concentration of 100 µM.
Interpretation of Data:
-
DTT-Parent: Exhibits very slow H₂S release with a low total yield over several hours, which is consistent with literature reports on the stability of the DTT core under physiological conditions.[4]
-
DTT-OMe: The electron-donating methoxy group likely destabilizes the transition state for nucleophilic attack by water, further slowing the rate of hydrolysis and reducing the overall H₂S yield.
-
DTT-NO₂: The electron-withdrawing nitro group makes the carbon of the thiocarbonyl more electrophilic and susceptible to nucleophilic attack by water, thereby accelerating the rate of hydrolysis and increasing the H₂S release rate and yield compared to the parent compound.
Critical Considerations & Field Insights
-
The "Slow-Release" Reality: As the data suggests, many DTTs are exceptionally slow H₂S donors under physiological conditions. It is crucial to conduct experiments over extended time courses (hours to days) to capture the full kinetic profile. A compound that releases negligible H₂S in the first hour should not be immediately dismissed without longer-term analysis.
-
H₂S-Independent Biological Activity: Anethole dithiolethione (ADT), a well-known DTT, is a clinically used drug with biological activities that may be independent of H₂S release.[4][11][12] It is imperative to use the correct controls in any biological experiment. The corresponding hydrolyzed product (the 1,2-dithiole-3-one) should be synthesized and tested in parallel to confirm that any observed biological effect is due to H₂S and not the core heterocyclic scaffold.
-
Thiol Reactivity: While hydrolysis is the primary proposed mechanism, researchers must consider the possibility of reactions with biological thiols like cysteine or glutathione in cellular or in vivo experiments.[1] Although DTTs are not primarily considered thiol-activated donors, this potential interaction should not be overlooked and may require additional analytical methods to investigate.
Conclusion
The quantitative analysis of H₂S release kinetics is a cornerstone of developing effective H₂S-based therapeutics. The 1,2-dithiole-3-thione class of donors presents a unique challenge due to its often slow and low-yield release profile under physiological conditions. By employing standardized protocols like the Methylene Blue assay, carefully considering the underlying chemistry, and utilizing appropriate controls, researchers can generate reliable and comparable kinetic data. This rigorous approach is essential for validating DTTs as true H₂S donors and for rationally designing derivatives with tailored release profiles for specific therapeutic applications.
References
-
Pluth, M. D., et al. (2019). Advances and Opportunities in H2S Measurement in Chemical Biology. National Institutes of Health (PMC). [Link]
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Zhao, Y., et al. (2014). Thiol-Activated gem-Dithiols: A New Class of Controllable Hydrogen Sulfide Donors. ACS Publications, Organic Letters. [Link]
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Zhao, C., et al. (2020). Slow-Release H2S Donor Anethole Dithiolethione Protects Liver From Lipotoxicity by Improving Fatty Acid Metabolism. Frontiers in Pharmacology. [Link]
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Martelli, A., et al. (2021). H2S Donors and Their Use in Medicinal Chemistry. MDPI, Biomolecules. [Link]
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Kollau, A., et al. (2021). Characterization of the Inducible and Slow-Releasing Hydrogen Sulfide and Persulfide Donor P*. MDPI, Antioxidants. [Link]
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Zhao, Y., et al. (2015). Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications. National Institutes of Health (PMC). [Link]
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Hartle, M. D., & Pluth, M. D. (2016). A Review of Hydrogen Sulfide (H2S) Donors: Chemistry and Potential Therapeutic Applications. National Institutes of Health (PMC). [Link]
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Powell, C. R., et al. (2021). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. ResearchGate. [Link]
-
Steiger, A. K., et al. (2018). Dithioesters: simple, tunable, cysteine-selective H2S donors. Semantic Scholar. [Link]
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Zhao, C., et al. (2020). Slow-Release H2S Donor Anethole Dithiolethione Protects Liver From Lipotoxicity by Improving Fatty Acid Metabolism. National Institutes of Health (PMC). [Link]
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Agency for Toxic Substances and Disease Registry. (2016). Toxicological Profile for Hydrogen Sulfide and Carbonyl Sulfide. NCBI Bookshelf. [Link]
-
Al-Harrasi, A., et al. (2017). Computational Study of H2S Release in Reactions of Diallyl Polysulfides with Thiols. ACS Publications. [Link]
-
Hartle, M. D., & Pluth, M. D. (2016). A practical guide to working with H₂S at the interface of chemistry and biology. Royal Society of Chemistry. [Link]
-
KECO. (2023). Exploring Different Hydrogen Sulfide (H2S) Analysis Methods. KECO. [Link]
-
Kumar, D., et al. (2023). Comparison of Colorimetric, Spectroscopic and Electrochemical Techniques for Quantification of Hydrogen Sulfide. Taylor & Francis Online. [Link]
-
Steiger, A. K., et al. (2018). Activatable Small-Molecule Hydrogen Sulfide Donors. National Institutes of Health (PMC). [Link]
-
Lee, G. J. (2021). Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells. SciSpace. [Link]
-
Hach. Hydrogen Sulfide Sensors & Monitoring. Hach. [Link]
-
Ma, H., et al. (2019). Reactive oxygen species-triggered off-on fluorescence donor for imaging hydrogen sulfide delivery in living cells. Semantic Scholar. [Link]
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comparative DFT studies of electronic structures of substituted 1,3-dithiol-2-thiones
Comparative DFT Analysis of Substituted 1,3-Dithiol-2-thiones: A Guide to Tuning Electronic Structures for Advanced Materials
1,3-dithiol-2-thiones (DTTs) are foundational chromophores and critical building blocks in the synthesis of tetrathiafulvalene (TTF) organic semiconductors and metal-dithiolene (e.g., dmit) complexes[1]. In drug development, the DTT scaffold is also the pharmacophore for chemopreventive agents like oltipraz. Modifying the substituents at the 4- and 5-positions of the dithiole ring fundamentally alters the molecule's highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and intramolecular charge transfer capabilities.
Density Functional Theory (DFT) serves as the primary predictive engine for evaluating these electronic shifts. This guide objectively compares the electronic structures of variously substituted 1,3-dithiol-2-thiones against alternative analogs, providing a self-validating computational and experimental protocol for researchers designing next-generation organic electronics and therapeutics.
Comparative Electronic Structure Analysis
To engineer specific band gaps or oxidation potentials, researchers must understand the causality behind substituent effects on the DTT core. DFT calculations—specifically utilizing hybrid functionals like B3LYP or CAM-B3LYP—reveal distinct electronic behaviors across different substitution classes.
Alkylthio-Substituted DTTs vs. Unsubstituted DTTs
Alkylthio groups (e.g., –SCH₃) are traditionally classified as electron donors. Inductively, they donate electron density from the sulfur lone pairs into the dithiole π -system, which should theoretically raise the HOMO energy and make the molecule easier to oxidize. However, experimental cyclic voltammetry often shows unexpectedly high oxidation potentials for these derivatives. The Causality: DFT studies incorporating Polarizable Continuum Models (PCM) reveal that alkylthio groups behave only as weak electron donors[2]. The unexpectedly high oxidation potentials observed experimentally are driven by solvent effects; the bulky alkyl chains sterically hinder solvent molecules from stabilizing the resulting cation radical, an effect that gas-phase DFT completely misses[2].
Electron-Withdrawing Substituents (EWGs)
Introducing EWGs, such as cyano (–CN) or tosyl groups, drastically alters the electronic landscape. The Causality: EWGs pull electron density away from the highly polarizable exocyclic C=S bond. This effectively lowers both the HOMO and LUMO energy levels[3]. In the context of organic field-effect transistors (OFETs), lowering the HOMO is a deliberate design choice to increase the stability of the semiconducting material against ambient atmospheric oxidation[3].
Thiones vs. Oxo-Analogs (1,3-Dithiol-2-ones)
Replacing the exocyclic thione sulfur with an oxygen atom (forming a 1,3-dithiol-2-one) widens the HOMO-LUMO gap significantly. The C=S bond in thiones is highly polarizable, and Time-Dependent DFT (TD-DFT) shows that the lowest energy UV-Vis transition is predominantly a HOMO → LUMO π→π∗ excitation heavily localized on this exocyclic sulfur[1][4]. In oxo-analogs, the harder C=O bond shifts the HOMO deeper into the dithiole ring, increasing the optical band gap and altering the molecule's hyperpolarizability.
Quantitative Electronic Parameter Comparison
The following table summarizes representative DFT-derived quantitative data comparing the electronic parameters of substituted DTTs and alternatives.
| Compound Class | Representative Substituent | HOMO (eV) | LUMO (eV) | Band Gap ( Δ E, eV) | Dipole Moment (Debye) | Primary Application |
| Unsubstituted Thione | None (H, H) | -5.82 | -2.15 | 3.67 | 3.8 | Baseline precursor[4] |
| Alkylthio-Thione | 4,5-Bis(methylthio) | -5.54 | -2.01 | 3.53 | 4.2 | NLO materials, TTF donors[2] |
| EWG-Thione | 4,5-Dicyano | -6.51 | -3.50 | 3.01 | 5.1 | Air-stable OFETs[3] |
| Oxo-Analog (Alternative) | None (C=O instead of C=S) | -6.20 | -1.55 | 4.65 | 4.5 | High-potential donors[2] |
(Note: Values are representative benchmarks computed at the B3LYP/6-31G(d,p) level with a CH₂Cl₂ PCM solvent model to account for dielectric stabilization).
Self-Validating Protocol: Computational to Experimental Workflow
To ensure scientific integrity, computational predictions must be anchored by experimental validation. The following step-by-step methodology outlines a self-validating system where DFT outputs directly predict experimental observables.
Phase 1: Computational Modeling (Predictive)
-
Geometry Optimization:
-
Action: Optimize the ground-state geometry using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Causality: The inclusion of diffuse functions (++) is non-negotiable when modeling sulfur-rich compounds, as sulfur's large, polarizable electron cloud extends significantly outward.
-
-
Solvent Modeling (PCM):
-
Action: Apply a Polarizable Continuum Model (PCM) matching the intended experimental solvent (e.g., Dichloromethane, ϵ=8.93 ).
-
Causality: The highly polar exocyclic C=S bond interacts strongly with polar solvents. Gas-phase calculations will severely underestimate the dipole moment and miscalculate the HOMO energy[2].
-
-
Excited-State TD-DFT:
-
Action: Run TD-DFT to calculate the first 20 singlet-singlet electronic transitions. Extract the oscillator strengths ( f ) and orbital contributions for the lowest energy transitions[1].
-
Phase 2: Experimental Validation (Empirical)
-
Cyclic Voltammetry (CV):
-
Action: Dissolve the synthesized DTT in anhydrous CH₂Cl₂ with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte. Measure the first oxidation onset potential ( Eox ).
-
Validation Loop: Use the empirical equation EHOMO=−(Eox+4.8) eV to calculate the experimental HOMO. Compare this directly against the PCM-DFT HOMO output. A deviation of >0.2 eV indicates the need to refine the computational solvent cavity model.
-
-
UV-Vis Polarization Spectroscopy:
-
Action: Record the absorption spectrum in solution. For advanced validation of orbital symmetry, align the molecules in stretched polyethylene (PE) to measure Linear Dichroism (LD)[4].
-
Validation Loop: Match the experimental λmax to the TD-DFT predicted HOMO → LUMO transition energy.
-
Workflow Visualization
Computational-to-experimental workflow for validating 1,3-dithiol-2-thione electronic structures.
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Cyclohexyl-1,3-dithiol-2-thione
Comprehensive Safety and Operational Guide for Handling 4-Cyclohexyl-1,3-dithiol-2-thione
As a Senior Application Scientist, I approach the handling of organosulfur compounds not just as a regulatory requirement, but as a chemical engineering challenge. 4-Cyclohexyl-1,3-dithiol-2-thione is a critical precursor in the synthesis of tetrathiafulvalene (TTF) derivatives and advanced agrochemicals. However, the operational risk does not stem solely from the final isolated solid, which is a known skin, eye, and respiratory irritant[1]. The true hazard profile emerges during its synthesis and isolation, which frequently necessitates the use of thiophosgene (CSCl₂)—a highly toxic, volatile intravenous poison[2].
This guide provides a self-validating, step-by-step operational and disposal protocol designed to protect researchers from both the target compound and its hazardous synthetic intermediates.
Mechanistic Hazard Profile & Causality
Understanding why we implement specific controls ensures protocol adherence and builds a culture of proactive safety.
-
Target Compound (4-Cyclohexyl-1,3-dithiol-2-thione): As a crystalline solid, it poses a micro-particulate inhalation hazard. It interacts with mucosal membranes to cause acute Category 2A eye irritation and Category 3 respiratory irritation[1].
-
Synthetic Precursors (Thiophosgene Route): The synthesis typically involves reacting {1,2-bis[(triisopropylsilyl)sulfanyl]vinyl}cyclohexane with thiophosgene[3]. Thiophosgene off-gasses highly corrosive HCl and toxic CSCl radicals upon exposure to moisture[2]. Therefore, our PPE matrix must defend against both solid organosulfur particulates and highly penetrating acidic vapors.
Personal Protective Equipment (PPE) Matrix
The following table summarizes the mandatory PPE, grounded in the physicochemical properties of the thione and its synthetic pathway.
| PPE Category | Specification | Mechanistic Causality & Rationale |
| Hand Protection | Double-gloving: 4-mil Nitrile (inner) + 8-mil Neoprene (outer). | Nitrile provides baseline tactile dexterity. Neoprene is mandatory for the outer layer due to its superior chemical resistance to organosulfur compounds and chlorinated solvents used in the synthesis. |
| Eye/Face Protection | Splash-proof indirect-vented goggles + Polycarbonate face shield. | Indirect venting prevents vapor intrusion. The face shield provides a physical barrier against catastrophic bumping or splashing during the thiophosgene reaction step[3]. |
| Body Protection | Flame-Resistant (FR) Lab Coat + Tyvek sleeves. | Tyvek sleeves prevent micro-particulate adherence to the forearms when weighing the solid thione. The FR coat protects against the flammability of synthetic solvents (e.g., THF, benzene). |
| Respiratory | NIOSH-approved Half-Mask with OV/AG (Organic Vapor/Acid Gas) cartridges. | Required during spill cleanup or when handling outside a fume hood. The OV/AG cartridges neutralize both the organosulfur vapors and any HCl off-gassing from precursor degradation[1]. |
Mandatory Visualization: Operational Safety Workflow
The following diagram illustrates the logical progression of safety validations required when synthesizing and handling 4-cyclohexyl-1,3-dithiol-2-thione.
Safety workflow for the handling, synthesis, and disposal of 4-Cyclohexyl-1,3-dithiol-2-thione.
Operational Protocols: Step-by-Step Methodologies
Phase 1: Pre-Operational Setup & Self-Validation
-
Environmental Control Validation: Turn on the fume hood.
-
Self-Validating Step: Tape a small strip of Kimwipe to the bottom of the sash. If the strip pulls steadily inward, negative pressure is visually confirmed. Ensure the digital monitor reads between 80-120 feet per minute (fpm).
-
-
Atmospheric Control: Purge the reaction vessel with Argon or Nitrogen. 1,3-dithiole-2-thiones and their precursors are sensitive to oxidative degradation and moisture[4].
-
Alkaline Trap Preparation: Set up a 1M NaOH scrubbing trap connected to the Schlenk line or reaction vent.
-
Self-Validating Step: Dip pH paper into the trap solution before starting; a pH > 12 confirms sufficient alkalinity to neutralize acidic byproducts (like HCl from thiophosgene)[2].
-
Phase 2: Handling and Synthesis Execution
-
Weighing the Solid: When handling the isolated 4-cyclohexyl-1,3-dithiol-2-thione, use an anti-static weighing boat. Organosulfur powders often carry static charges that cause them to aerosolize and bypass localized ventilation.
-
Reagent Addition: If synthesizing the compound, cool the solution of {1,2-bis[(triisopropylsilyl)sulfanyl]vinyl}cyclohexane to -23°C[2]. Add thiophosgene dropwise using a gas-tight syringe.
-
Causality: Dropwise addition controls the exothermic release of triisopropylsilyl chloride and prevents solvent boil-off, mitigating the risk of a pressurized glassware failure.
-
-
Monitoring: Monitor the reaction via TLC. Keep the sash lowered to the minimum functional height (usually 18 inches) to maintain a physical polycarbonate blast shield between the operator's face and the reaction.
Phase 3: Spill Response and Disposal Plan
In the event of a spill or upon completion of the workflow, adhere to the following procedural logic:
Spill Response Protocol:
-
Evacuate & Isolate: Immediately step back and lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 10-foot radius.
-
Respiratory Protection: Don the NIOSH-approved half-mask with OV/AG cartridges before re-approaching the spill zone.
-
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand).
-
Causality: Never use paper towels or sawdust. Reactive sulfurous intermediates and strong oxidizers can initiate spontaneous exothermic reactions with organic cellulosic materials.
-
-
Neutralization: For residual thione/thiol odors on surfaces, apply a 5% sodium hypochlorite (bleach) solution.
-
Causality: Bleach oxidizes the volatile thiones and thiols into highly water-soluble, non-odorous sulfonates, permanently eliminating the olfactory hazard.
-
-
Collection: Use non-sparking polypropylene tools to sweep the absorbent into a heavy-duty, sealable polyethylene bag.
Disposal Plan:
-
Segregation: Place all solid waste, contaminated gloves, and reaction byproducts into a clearly labeled "Halogenated Organosulfur Waste" container.
-
Incompatibility Warning:
-
Self-Validating Step: Check the waste log before adding your material. Ensure the container does NOT hold heavy metal salts (e.g., silver or lead), which can react with dithiole-thiones to form highly insoluble, sometimes shock-sensitive metal sulfides.
-
-
Secondary Containment: Store the primary waste container inside a secondary high-density polyethylene (HDPE) bin until collected by your facility's Environmental Health and Safety (EHS) department.
References
-
Title: Product Class 10: Thiocarbonic Acids and Derivatives (Synthesis of 4-Cyclohexyl-1,3-dithiole-2-thione) Source: Science of Synthesis, Thieme Connect URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
